molecular formula C9H8N4O2 B1439766 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1195606-79-1

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B1439766
CAS No.: 1195606-79-1
M. Wt: 204.19 g/mol
InChI Key: GSWHDMVMXOOKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15)(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWHDMVMXOOKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights and a reproducible experimental methodology.

Introduction and Significance

The 1,2,4-triazole moiety is a cornerstone in the development of therapeutic agents due to its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability.[1] Compounds incorporating the 3-amino-1,2,4-triazole scaffold have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[2][3] The target molecule, this compound, is a bifunctional molecule featuring both a carboxylic acid group and an amino group on the triazole ring. This structure presents intriguing possibilities for its use as a versatile building block in the synthesis of more complex molecules, such as fused heterocyclic systems or as a ligand for metal complexes.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached through the condensation and subsequent cyclization of a dicarboxylic acid derivative with aminoguanidine. Phthalic anhydride serves as an ideal and commercially available starting material, representing the benzoic acid portion of the target molecule. The triazole ring can be constructed from aminoguanidine, a common reagent for the synthesis of 3-amino-1,2,4-triazoles.[4]

The proposed synthetic pathway involves a two-step process:

  • Acylation of Aminoguanidine: Phthalic anhydride reacts with aminoguanidine to form an intermediate N-acylaminoguanidine derivative. This reaction is typically carried out in a suitable solvent and may be base-catalyzed.

  • Intramolecular Cyclization: The N-acylaminoguanidine intermediate undergoes an intramolecular cyclization upon heating, often in an aqueous or alcoholic medium, to yield the desired 1,2,4-triazole ring.[2]

This strategy is advantageous due to the accessibility of the starting materials and the generally high yields reported for similar transformations.

Reaction Mechanism

The formation of the 1,2,4-triazole ring from a carboxylic acid derivative and aminoguanidine proceeds through a well-established mechanism.

Reaction Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Phthalic_Anhydride Phthalic Anhydride Acylaminoguanidine N-Acylaminoguanidine Intermediate Phthalic_Anhydride->Acylaminoguanidine Nucleophilic Attack Aminoguanidine Aminoguanidine Aminoguanidine->Acylaminoguanidine Acylaminoguanidine_2 N-Acylaminoguanidine Cyclized_Intermediate Tetrahedral Intermediate Acylaminoguanidine_2->Cyclized_Intermediate Intramolecular Nucleophilic Attack Final_Product This compound Cyclized_Intermediate->Final_Product Dehydration

Caption: Proposed reaction mechanism for the synthesis.

In the initial step, the amino group of aminoguanidine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of the N-acylaminoguanidine intermediate. The subsequent cyclization is an intramolecular nucleophilic addition of a nitrogen atom from the guanidine moiety to the carbonyl carbon of the newly formed amide. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable aromatic 1,2,4-triazole ring.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Phthalic AnhydrideC₈H₄O₃148.12≥99%
Aminoguanidine HydrochlorideCH₆N₄·HCl110.55≥98%
Sodium HydroxideNaOH40.00≥97%
EthanolC₂H₅OH46.0795%
Hydrochloric AcidHCl36.4637% (conc.)
Deionized WaterH₂O18.02-
Synthesis Procedure

Step 1: Preparation of the N-Acylaminoguanidine Intermediate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (14.8 g, 0.1 mol) in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of aminoguanidine hydrochloride (11.1 g, 0.1 mol) and sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of deionized water. Stir until all solids have dissolved.

  • Slowly add the aqueous aminoguanidine solution to the ethanolic solution of phthalic anhydride with vigorous stirring.

  • Heat the reaction mixture to reflux for 2 hours. A white precipitate of the N-acylaminoguanidine intermediate may form during this time.

  • Allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Step 2: Cyclization to this compound

  • Transfer the dried N-acylaminoguanidine intermediate to a 250 mL round-bottom flask.

  • Add 100 mL of a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 4 hours. The solid should dissolve as the reaction progresses.

  • After cooling the reaction mixture to room temperature, carefully acidify it to pH 3-4 with concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic.

  • A white precipitate of the final product will form. Allow the mixture to stand in an ice bath for 30 minutes to complete precipitation.

  • Collect the product by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

  • Dry the final product in a vacuum oven at 60 °C overnight.

Caption: Experimental workflow for the synthesis.

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals would include aromatic protons from the benzoic acid moiety, an amino proton signal, and an N-H proton from the triazole ring. The carboxylic acid proton may be observed as a broad singlet.

  • ¹³C NMR: Will show characteristic peaks for the aromatic carbons, the carboxylic acid carbonyl carbon, and the carbons of the triazole ring.

  • FT-IR: Key vibrational bands are expected for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C=N and C-N stretches of the triazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Safety and Handling

  • Phthalic anhydride is a corrosive substance and a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aminoguanidine hydrochloride is harmful if swallowed. Avoid inhalation of dust.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.

  • The reactions should be carried out in a fume hood.

Conclusion

This guide outlines a reliable and scalable method for the synthesis of this compound from readily available starting materials. The described protocol, based on established chemical principles for the formation of 1,2,4-triazoles, provides a clear pathway for researchers to obtain this valuable chemical intermediate for further investigation in drug discovery and materials science.

References

  • [Synthesis of Triazole derivative:

  • 9

  • [Preparation of 2-([5][6][7]triazol-2-yl)-benzoic acid derivatives.]()

  • [Synthesis of Fused Bicyclic[5][6][8]-Triazoles from Amino Acids.]([Link])

Sources

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic Acid

Executive Summary

This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The narrative is structured from the perspective of a Senior Application Scientist, emphasizing not only the procedural steps but also the underlying chemical principles, causality behind experimental choices, and critical parameters for success. We present a robust two-step synthetic pathway, beginning with the regioselective synthesis of a key 2-hydrazinocarbonylbenzoic acid intermediate from phthalic anhydride, followed by a microwave-assisted cyclocondensation with aminoguanidine to yield the target aminotriazole. This guide includes detailed experimental protocols, data tables, safety precautions, and visual diagrams to ensure reproducibility and a thorough understanding of the process for researchers, chemists, and drug development professionals.

Introduction: Strategic Overview

The Target Molecule: Structure and Significance

This compound is a bifunctional molecule featuring a benzoic acid moiety ortho-substituted with a 5-amino-1,2,4-triazole ring. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1] The presence of both a carboxylic acid group and a primary amino group makes this molecule a versatile building block for further chemical elaboration, such as in the synthesis of novel pharmaceutical agents or functional polymers.

Synthetic Rationale and Pathway Design

The synthesis of 5-substituted 3-amino-1,2,4-triazoles is well-established, typically involving the cyclization of an acyl-donating species with a guanidine-like component.[2][3] Our chosen strategy is a convergent, two-step process designed for efficiency and control:

  • Formation of the Acyl Hydrazide Intermediate: Synthesis of 2-hydrazinocarbonylbenzoic acid from phthalic anhydride and hydrazine hydrate. This step is critical, as conditions must be finely tuned to prevent the formation of the thermodynamically stable cyclic phthalylhydrazide byproduct.[4]

  • Microwave-Assisted Triazole Ring Formation: Cyclocondensation of the acyl hydrazide intermediate with aminoguanidine hydrochloride. Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and product purity in shorter timeframes compared to conventional heating.[5][6]

This approach provides a logical and scalable route to the target compound, leveraging readily available starting materials.

Synthesis_Pathway cluster_0 Step 1: Acyl Hydrazide Formation cluster_1 Step 2: Triazole Cyclocondensation PA Phthalic Anhydride AH Intermediate: 2-Hydrazinocarbonylbenzoic Acid PA->AH Nucleophilic Acyl Substitution HH Hydrazine Hydrate (Excess, Low Temp) HH->AH TP Final Product: This compound AH->TP Cyclization & Dehydration AG Aminoguanidine HCl (Microwave Irradiation) AG->TP

Caption: Overall two-step synthetic pathway.

Part I: Synthesis of the Key Intermediate: 2-Hydrazinocarbonylbenzoic Acid

Reaction Principle and Mechanistic Insights

The synthesis commences with the nucleophilic attack of hydrazine on one of the carbonyl carbons of phthalic anhydride. This ring-opening reaction forms a hydrazide-carboxylate salt intermediate. The critical challenge in this step is to prevent a subsequent intramolecular cyclization, where the terminal amine of the hydrazine moiety attacks the newly formed carboxylic acid, yielding the highly stable six-membered ring of phthalylhydrazide (2,3-dihydrophthalazine-1,4-dione).[4]

To favor the desired open-chain product, the reaction is conducted under kinetically controlled conditions:

  • Low Temperature: The reaction is maintained at room temperature or below to disfavor the higher activation energy pathway of cyclization. Heating strongly promotes the formation of the unwanted cyclic byproduct.[4]

  • Stoichiometry: A large excess of hydrazine hydrate is used. This ensures that the phthalic anhydride is consumed quickly and maximizes the concentration of the intermolecular nucleophile (hydrazine) relative to the intramolecular nucleophilic center.

  • Controlled Workup: The reaction mixture is carefully neutralized with dilute acid under cold conditions. This protonates the carboxylate to form the free acid and converts the excess hydrazine into a water-soluble salt, allowing for the precipitation and isolation of the target intermediate.[4]

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
Phthalic Anhydride (C₈H₄O₃)≥99%Sigma-AldrichEnsure it is dry and free-flowing.
Hydrazine Hydrate (N₂H₄·H₂O)64-65% solutionSigma-AldrichAcute Toxin & Carcinogen. Handle in fume hood.
Hydrochloric Acid (HCl)2M solutionFisher ScientificFor neutralization.
Deionized WaterHigh Purity-For washing.
Ethanol (C₂H₅OH)Reagent Grade-For washing.
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add phthalic anhydride (7.4 g, 0.05 mol).

  • Reagent Addition: In a well-ventilated fume hood, carefully add a large excess of hydrazine hydrate solution (e.g., 10 equivalents, ~25 mL, 0.5 mol) to the flask. The addition may be slightly exothermic.

  • Reaction: Stir the resulting slurry vigorously at room temperature (20-25 °C) for 4-6 hours. The solid phthalic anhydride should gradually dissolve to form a clear or slightly hazy solution. Monitor the reaction progress by TLC if desired.

  • Precipitation: Place the reaction flask in an ice-water bath to cool it to 0-5 °C.

  • Neutralization: While maintaining vigorous stirring and low temperature, slowly add 2M hydrochloric acid dropwise to the reaction mixture. The target product, 2-hydrazinocarbonylbenzoic acid, will begin to precipitate as a white solid as the pH approaches neutral (pH ~6-7). Monitor the pH carefully with pH paper. Avoid making the solution strongly acidic, which could cause the hydrazide product to redissolve as its hydrochloride salt.[4]

  • Isolation: Once precipitation is complete, continue stirring in the ice bath for another 30 minutes to maximize recovery. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (3 x 30 mL) to remove hydrazine hydrochloride, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50 °C to prevent cyclization. The expected yield of 2-hydrazinocarbonylbenzoic acid is typically in the range of 70-85%.

Part II: Cyclocondensation to Form the 1,2,4-Triazole Ring

Reaction Principle and Mechanistic Insights

This step involves the condensation of the 2-hydrazinocarbonylbenzoic acid intermediate with aminoguanidine. The reaction proceeds through the formation of an N-acylaminoguanidine intermediate, which then undergoes an intramolecular cyclization and dehydration to form the stable, aromatic 5-amino-1,2,4-triazole ring.[3]

Microwave-assisted synthesis is particularly effective for this transformation.[5][6] The direct and efficient heating of the polar solvent and reactants by microwaves dramatically accelerates the rate of the dehydration and cyclization steps, significantly reducing the reaction time from hours to minutes and often improving yields by minimizing thermal decomposition or side reactions.

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
2-Hydrazinocarbonylbenzoic AcidAs synthesized-The intermediate from Part I.
Aminoguanidine Hydrochloride (CH₆N₄·HCl)≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichSuitable high-boiling polar solvent.
Ethyl AcetateReagent Grade-For recrystallization.
HexanesReagent Grade-For recrystallization.
Detailed Experimental Protocol
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2-hydrazinocarbonylbenzoic acid (1.80 g, 10 mmol) and aminoguanidine hydrochloride (1.22 g, 11 mmol, 1.1 equivalents).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the vial. Seal the vial with a microwave-safe cap.

  • Microwave Irradiation: Place the vial in a scientific microwave reactor. Irradiate the mixture at 150-170 °C for 20-30 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vial.

  • Cooling and Isolation: After the irradiation is complete, allow the vial to cool to room temperature. The product may begin to precipitate from the DMF. Pour the reaction mixture into a beaker containing ice-water (50 mL) to induce full precipitation of the crude product.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water (3 x 20 mL) to remove any residual DMF and salts.

  • Purification (Recrystallization): Transfer the crude solid to a flask and dissolve it in a minimum amount of hot ethyl acetate. If insolubles remain, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to complete crystallization. If the product is slow to crystallize, adding a small amount of hexanes as an anti-solvent may be beneficial.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum.

Product Characterization and Expected Data

The final product, this compound, should be a white to off-white crystalline solid.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 65-80% (after recrystallization)
Melting Point >250 °C (with decomposition)
¹H NMR (DMSO-d₆, 400 MHz) δ ~13.0 (br s, 1H, COOH), δ ~7.5-8.0 (m, 4H, Ar-H), δ ~6.5 (br s, 2H, NH₂), NH proton of triazole may be broad and exchangeable.
¹³C NMR (DMSO-d₆, 100 MHz) δ ~168 (COOH), δ ~158 (C-NH₂), δ ~155 (C-Ar), plus signals for aromatic carbons.
FT-IR (KBr, cm⁻¹) ~3400-3200 (N-H, O-H stretches), ~1690 (C=O stretch), ~1620 (N-H bend), ~1580 (C=N stretch).
Mass Spec (ESI-) [M-H]⁻ calculated for C₉H₇N₄O₂⁻: 203.06.

Experimental Workflow and Safety

Workflow cluster_prep Part 1: Intermediate Prep cluster_cyclo Part 2: Cyclization A 1. Combine Phthalic Anhydride & Hydrazine Hydrate B 2. Stir at RT (4-6 hours) A->B C 3. Cool to 0°C B->C D 4. Neutralize with HCl to precipitate C->D E 5. Filter, Wash, & Dry Intermediate D->E F 6. Combine Intermediate & Aminoguanidine HCl in DMF E->F Use Intermediate G 7. Seal Vial & Irradiate in Microwave Reactor F->G H 8. Cool & Precipitate in Ice-Water G->H I 9. Filter & Wash Crude Product H->I J 10. Recrystallize from Ethyl Acetate I->J K 11. Filter, Dry, & Analyze Final Product J->K

Caption: Step-by-step experimental workflow diagram.

Safety Precautions
  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. All operations involving hydrazine must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (e.g., nitrile).

  • Microwave Reactor: Only use vials and caps specifically designed for microwave synthesis. Never exceed the recommended volume, temperature, or pressure limits for the equipment. Ensure proper training on the specific microwave reactor model being used.

  • General Precautions: Handle all chemicals with care. Avoid inhalation of dust and vapors. In case of contact, wash affected areas immediately with copious amounts of water.

Conclusion

This guide details a reliable and efficient two-step synthesis for this compound. The protocol emphasizes critical control over the initial hydrazinolysis of phthalic anhydride to prevent side reactions and leverages the speed and efficiency of microwave-assisted chemistry for the final triazole ring formation. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently reproduce this synthesis to obtain high-purity material for applications in drug discovery and chemical sciences.

References

  • Saeed, M. M., Khalil, N. A., Ahmed, E. M., & Eissa, K. I. (2012). Pyridazine derivatives, a fascinating class of six-membered heterocyclic compounds. Arch. Pharmacal Res., 35, 2077–2092. (Note: This reference provides general context on related heterocycles, as seen in the search results).
  • El-Gendy, A. A. (2013). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(35), 24430-24451. [Link]

  • Krasavin, M., et al. (2018). 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling. The Journal of Organic Chemistry, 83(15), 8445–8457. [Link]

  • Kundu, S., et al. (2021). Phthalimide conjugation turns the AIE-active tetraphenylethylene unit non-emissive: its use in turn-on sensing of hydrazine in solution and the solid state. Journal of Materials Chemistry C, 9(26), 8345-8352. [Link]

  • Various Authors. (2019). How to convert anhydrides into acid hydrazide? ResearchGate Discussion. [Link]

  • Shestakov, A. S., et al. (2005). Synthesis of 2‐Aminotriazole Derivatives Based on Cyanamides and Hydrazides. ChemInform, 36(48). [Link]

  • Krasavin, M., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22613-22623. [Link]

  • Obydennov, D. L., et al. (2023). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 28(6), 2588. [Link]

Sources

preparation of aminotriazole benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Aminotriazole Benzoic Acid Derivatives for Drug Discovery

Introduction: Bridging Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores into novel molecular frameworks is a cornerstone of modern drug discovery. Benzoic acid and its derivatives are fundamental building blocks, prized for their structural versatility and presence in a multitude of biologically active compounds.[1][2] Similarly, the 1,2,4-triazole ring system is a privileged scaffold, integral to numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding, which facilitates interactions with biological targets.[3]

This guide provides a comprehensive overview of the synthetic strategies employed in the . As a senior application scientist, the focus extends beyond mere procedural recitation to elucidate the underlying mechanistic principles, the rationale behind experimental choices, and the critical parameters that ensure reproducible, high-yield syntheses. We will explore the primary synthetic routes, delve into detailed experimental protocols, and discuss the essential techniques for purification and characterization, providing researchers and drug development professionals with a robust and practical resource for advancing their work in this promising area of chemical synthesis.

Core Synthetic Strategies: Convergent and Linear Approaches

The synthesis of aminotriazole benzoic acid derivatives can be broadly categorized into two primary approaches: a linear strategy where the triazole ring is constructed upon a pre-existing benzoic acid scaffold, and a convergent strategy that involves the coupling of a pre-synthesized aminotriazole with a benzoic acid moiety. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: Linear Synthesis via Cyclization on a Benzoic Acid Scaffold

This is a versatile and widely employed method that begins with a substituted benzoic acid. The key transformation is the formation of the 3-amino-1,2,4-triazole ring through the cyclization of a key intermediate, typically derived from a benzoic acid hydrazide.

The causality behind this multi-step process is rooted in the controlled, sequential formation of bonds. The initial conversion of the benzoic acid to its hydrazide derivative creates a nucleophilic hydrazine moiety, which is primed for reaction with a cyanogen source to form a hydrazinecarboximidamide intermediate.[3] This intermediate contains all the necessary atoms and connectivity to undergo intramolecular cyclization to form the stable triazole ring.

Mechanistic Considerations: The critical cyclization step is often facilitated by heat or catalysis. For instance, heating the hydrazinecarboximidamide precursor with trimethyl orthoformate provides a source of the final carbon atom for the triazole ring and drives the reaction to completion.[3] The reaction is tolerant of a broad range of functional groups, making it a robust choice for creating diverse libraries of compounds.[4]

Workflow for Linear Synthesis

cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product A Substituted Benzoic Acid B Esterification or Acid Chloride Formation A->B Protection/ Activation C Hydrazinolysis B->C Hydrazine Hydrate D Reaction with Cyanogen Source C->D e.g., Cyanogen Bromide E Intramolecular Cyclization D->E Heat or Acid/Base F Aminotriazole Benzoic Acid Derivative E->F Deprotection (if necessary)

Caption: General workflow for the linear synthesis of aminotriazole benzoic acid derivatives.

Strategy 2: Convergent Synthesis via Amide Coupling

The convergent approach offers greater flexibility, particularly when complex or sensitive functionalities are present on either the aminotriazole or the benzoic acid fragment. This method involves the separate synthesis of the two key building blocks followed by their conjugation, typically through a stable amide linkage.

The rationale for this strategy lies in its efficiency and modularity. By preparing the two halves of the molecule independently, problematic functional group interferences can be minimized, and purification can be simplified at intermediate stages. The final coupling step is often a high-yielding and well-established chemical transformation.

Mechanistic Considerations: The most common coupling reaction is the formation of an amide bond between an amino-substituted triazole and a carboxylic acid-substituted benzene ring. To facilitate this, the benzoic acid is typically activated by converting it into a more reactive species, such as an acid chloride.[5] The subsequent nucleophilic attack by the amino group of the triazole forms the desired amide bond. Microwave-assisted synthesis has been shown to significantly accelerate this type of coupling, leading to higher yields in shorter reaction times.[5]

Detailed Experimental Protocols

To provide a practical context, this section outlines a representative, step-by-step protocol for the linear synthesis of a 3-amino-1,2,4-triazole derivative starting from p-aminobenzoic acid.

Protocol: Synthesis of 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Materials:

  • p-Aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Carbon disulfide (CS₂)

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and safety equipment

Step 1: Esterification of p-Aminobenzoic Acid

  • To a solution of p-aminobenzoic acid (0.1 mol) in ethanol (200 mL), add concentrated sulfuric acid (5 mL) dropwise with cooling in an ice bath.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]

  • After completion, cool the reaction mixture and pour it into ice-cold water. Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the resulting ethyl p-aminobenzoate with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the ester.

Causality: The esterification protects the carboxylic acid group, preventing it from reacting in subsequent steps.

Step 2: Synthesis of Ethyl 4-(hydrazinecarbonyl)benzoate

  • Dissolve the ethyl p-aminobenzoate (0.08 mol) in ethanol (150 mL).

  • Add hydrazine hydrate (0.16 mol) and reflux the mixture for 3-4 hours.[6]

  • Cool the reaction mixture. The product, a hydrazide, will often precipitate. Filter the solid, wash with cold ethanol, and dry to obtain the desired intermediate.

Causality: The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable hydrazide.

Step 3: Formation and Cyclization of the Thiosemicarbazide Intermediate

  • Dissolve the hydrazide (0.05 mol) and potassium hydroxide (0.05 mol) in ethanol (100 mL).

  • Add carbon disulfide (0.06 mol) dropwise while keeping the mixture cool.

  • Stir the mixture at room temperature for 10-12 hours.

  • Add hydrazine hydrate (0.1 mol) and reflux the mixture for 8-10 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (test with lead acetate paper).

  • Cool the reaction mixture, pour it into ice water, and acidify with dilute HCl to precipitate the triazole product.

Causality: The reaction with CS₂ forms a dithiocarbazate salt, which upon reaction with excess hydrazine and subsequent heating, undergoes cyclization and desulfurization to yield the stable 5-amino-1,2,4-triazole ring.

Step 4: Hydrolysis to the Final Benzoic Acid Derivative

  • Suspend the triazole ester from the previous step in a 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-4 hours until a clear solution is obtained.

  • Cool the solution and acidify with concentrated HCl to a pH of approximately 4-5.

  • The final product, 4-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified compound.

Purification and Characterization: A Self-Validating System

The integrity of any synthetic protocol rests on the rigorous purification and characterization of its products. Each analytical technique provides a piece of the structural puzzle, and together they create a self-validating system that confirms the identity and purity of the target molecule.

Purification Techniques
  • Recrystallization: This is the primary method for purifying the final solid products. The choice of solvent is critical and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is employed.[7] A solvent system of appropriate polarity (e.g., ethyl acetate/hexane) is used to elute the components based on their differential adsorption to the stationary phase.

Characterization Methods

The structure of synthesized derivatives must be unequivocally confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals to identify include the characteristic aromatic protons of the benzoic acid ring, the NH protons of the triazole and amino groups (which are often broad and D₂O exchangeable), and the disappearance of signals from starting materials.[8]

    • ¹³C NMR: Confirms the carbon framework of the molecule. The spectrum should show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the triazole ring.[4][8]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. A successful synthesis will show the appearance of characteristic stretches for N-H (amine and triazole), C=O (carboxylic acid), and the disappearance of starting material peaks like the ester C=O.[8][9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the overall molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further validating the elemental composition.[4][10]

Table 1: Summary of Characterization Data for a Representative Aminotriazole Benzoic Acid Derivative

Analytical TechniqueExpected ObservationPurpose of Validation
¹H NMR Aromatic protons (doublets, ~7.5-8.2 ppm), NH₂ protons (broad singlet), Triazole NH (broad singlet), COOH proton (>10 ppm, broad)Confirms proton environment and connectivity.
¹³C NMR Signals for aromatic carbons (~120-150 ppm), Triazole carbons (~150-160 ppm), Carboxyl carbon (>165 ppm)Validates the carbon skeleton of the molecule.
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretches (~3100-3400 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹)Confirms the presence of key functional groups.
High-Resolution MS Molecular ion peak corresponding to the calculated exact mass (within ±5 ppm)Unequivocally confirms the molecular formula.

Applications and Structure-Activity Relationship (SAR)

Aminotriazole benzoic acid derivatives are of significant interest in drug discovery due to their diverse pharmacological profiles. They have been investigated for various therapeutic applications, including:

  • Antimicrobial Agents: The combined scaffold can target essential pathways in bacteria and fungi.[8][9][11]

  • Enzyme Inhibitors: These molecules can be designed to fit into the active sites of enzymes, such as α-glucosidase and α-amylase, making them relevant for metabolic diseases.[10]

  • Anti-inflammatory and Analgesic Agents: Certain derivatives have shown activity comparable to standard anti-inflammatory drugs.[9][12]

The development of potent therapeutic agents relies heavily on understanding the Structure-Activity Relationship (SAR).[2] By synthesizing a library of derivatives with varied substituents on the benzoic acid ring or the aminotriazole moiety, researchers can systematically probe how structural modifications impact biological activity, metabolic stability, and selectivity.[2][10]

SAR-Guided Drug Discovery Workflow

A Initial Hit Compound (Aminotriazole Benzoic Acid Core) B Synthesize Analog Library (Vary Substituents R¹, R²) A->B C In Vitro Biological Screening (Potency, Selectivity) B->C D Analyze SAR Data (Identify Key Moieties) C->D E Design Next-Generation Compounds D->E E->B Iterative Cycle F Lead Optimization (ADME/Tox Profiling) E->F Promising Candidate

Caption: An iterative workflow for SAR-guided optimization of aminotriazole benzoic acid derivatives.

Conclusion

The represents a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies, whether linear or convergent, are robust and adaptable, allowing for the creation of extensive compound libraries for biological screening. A deep understanding of the reaction mechanisms, coupled with meticulous purification and rigorous spectroscopic characterization, is paramount to ensuring the integrity of the scientific process. As our understanding of the structure-activity relationships for this class of compounds continues to grow, these versatile scaffolds will undoubtedly play an increasingly important role in the development of next-generation pharmaceuticals.

References

  • ResearchGate. (n.d.). Synthesis of Aminotriazoles | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme1: Synthesis of Tetrazole Benzoic acid (S1), Aminotriazole-thione.... Retrieved from [Link]

  • Protheragen. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Guchhait, S. K., et al. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PubMed Central. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]

  • Khattab, S. N., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme for synthesis of 5-substituted benzotriazole amides.... Retrieved from [Link]

  • PubMed. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved from [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

Sources

characterization of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed , a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines a robust synthetic protocol, details critical physicochemical property assessments, and provides an in-depth analysis of the spectroscopic data required for unambiguous structural elucidation. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can replicate and validate the findings. The guide integrates step-by-step protocols, data interpretation, and visual workflows to serve as a practical resource for the scientific community.

Introduction: The Significance of the Triazole-Benzoic Acid Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups. When coupled with a benzoic acid moiety, the resulting molecule, this compound, presents a versatile platform for drug discovery. The amino group and the carboxylic acid provide two distinct points for further chemical modification, enabling the exploration of vast chemical space. Derivatives of 1,2,4-triazoles have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A thorough and precise characterization of this core structure is therefore the foundational step for any research and development program that utilizes it.

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-triazoles is efficiently achieved through the cyclization of appropriate precursors. For the target molecule, a logical and field-proven approach involves the reaction of 2-aminobenzoylhydrazide with cyanogen bromide (BrCN).

Causality of Experimental Choice: 2-Aminobenzoylhydrazide serves as the ideal starting material as it contains the pre-installed benzoic acid precursor and a hydrazide group. Cyanogen bromide is an effective one-carbon electrophile that reacts readily with the terminal nitrogen of the hydrazide, initiating a cyclization cascade to form the stable 5-amino-1,2,4-triazole ring.[4][5][6] This method is often favored for its operational simplicity and high yields.

Synthesis_Scheme cluster_reactants Reactants cluster_product Product A 2-Aminobenzoylhydrazide C This compound A->C 1. Dioxane/Water 2. Heat + B Cyanogen Bromide (BrCN) B->C    

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-aminobenzoylhydrazide (10.0 g, 66.1 mmol) in a mixture of 1,4-dioxane (100 mL) and water (25 mL).

  • Reagent Addition: While stirring vigorously, add cyanogen bromide (7.7 g, 72.7 mmol) portion-wise over 15 minutes. Caution: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-95°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).

  • Workup: After completion, cool the mixture to room temperature. A precipitate will form. Filter the solid product using a Büchner funnel and wash the filter cake with cold water (2 x 30 mL) followed by cold diethyl ether (2 x 30 mL) to remove residual starting materials and impurities.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.

  • Isolation and Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 60°C to a constant weight.

Physicochemical Characterization

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation.

Table 1: Core Physicochemical Properties

PropertyValueMethod/Source
Molecular Formula C₉H₈N₄O₂Calculated
Molecular Weight 204.19 g/mol Calculated[7]
Appearance White to off-white crystalline solidExperimental Observation
Melting Point >250 °C (with decomposition)Experimental (Melting Point Apparatus)
pKa (Predicted) ~3.8 (Carboxylic Acid), ~9.5 (Triazole N-H)Computational (ACD/Labs)
LogP (Predicted) 1.1Computational (XLogP3)[7]
Experimental Protocol: Melting Point Determination
  • Sample Preparation: Place a small amount of the dried, purified compound into a capillary tube, ensuring the sample is well-packed to a height of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement: Place the capillary tube in the apparatus. Set a ramp rate of 2-3 °C/minute.

  • Observation: Record the temperature range from the onset of melting to the point where the entire sample becomes a clear liquid. For compounds that decompose, note the temperature at which darkening or gas evolution begins. The high melting point is indicative of the compound's crystalline nature and strong intermolecular hydrogen bonding.

Spectroscopic and Structural Analysis

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the chemical structure. The data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are complementary and collectively provide a complete structural picture.

Characterization_Workflow cluster_analysis Spectroscopic & Structural Analysis Synthesis Synthesized Product Purification Purification & Purity Check (TLC, mp) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS HRMS Purification->MS Structure Final Confirmed Structure NMR->Structure Provides carbon-hydrogen framework & connectivity IR->Structure Confirms presence of key functional groups MS->Structure Confirms elemental composition

Caption: Comprehensive workflow for the structural characterization of the title compound.

Table 2: Summary of Spectroscopic Data

TechniqueParameterExpected ObservationInterpretation
¹H NMR Chemical Shift (δ, ppm) in DMSO-d₆~13.0 (s, 1H, br), ~8.0-7.2 (m, 4H), ~6.5 (s, 2H, br), ~11.5 (s, 1H, br)COOH, Aromatic C-H, NH₂, Triazole N-H
¹³C NMR Chemical Shift (δ, ppm) in DMSO-d₆~168.0, ~159.0, ~155.0, ~132-120,C=O (acid), C5-Triazole, C3-Triazole, Aromatic Carbons
FT-IR Wavenumber (cm⁻¹)3450-3300, 3300-2500 (broad), 1705-1680, 1640, 1600-1450N-H stretch (amine), O-H stretch (acid), C=O stretch, C=N stretch, C=C stretch (aromatic)
HRMS (ESI+) m/zCalculated: 205.0775Found: 205.077x ([M+H]⁺), confirming C₉H₉N₄O₂⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and importantly, it allows for the observation of exchangeable protons (O-H and N-H), which would be lost in solvents like D₂O.[8]

¹H NMR Analysis: The spectrum is expected to show four distinct regions. A very broad singlet around 13.0 ppm corresponds to the acidic proton of the carboxylic acid. A series of multiplets between 7.2 and 8.0 ppm are characteristic of the four protons on the disubstituted benzene ring.[8][9] A broad singlet integrating to two protons, typically around 6.5 ppm, is assigned to the primary amino group. Finally, another broad singlet, often downfield around 11.5 ppm, represents the N-H proton of the triazole ring. A D₂O exchange experiment would confirm these assignments, as the signals for COOH, NH₂, and the triazole NH would disappear.

¹³C NMR Analysis: The ¹³C NMR spectrum should display all nine unique carbon atoms. The carbonyl carbon of the carboxylic acid will appear downfield around 168 ppm. The two carbons of the triazole ring are expected in the 155-160 ppm region. The six carbons of the benzoic acid ring will resonate in the typical aromatic region of 120-135 ppm.[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for the rapid and definitive identification of functional groups.[12]

Interpretation of Key Peaks: The spectrum of this compound is defined by several key absorptions. A very broad band stretching from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[13] Superimposed on this, sharp to medium bands between 3450 and 3300 cm⁻¹ represent the symmetric and asymmetric N-H stretching of the primary amino group. A strong, sharp absorption near 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group. The C=N stretching of the triazole ring and C=C stretching of the aromatic ring will appear in the 1640-1450 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule with high confidence.

Protocol and Interpretation: Using Electrospray Ionization (ESI) in positive mode, the molecule is expected to be detected as its protonated form, [M+H]⁺. The calculated exact mass for C₉H₈N₄O₂ + H⁺ (C₉H₉N₄O₂⁺) is 205.0775. An experimentally observed mass of 205.077x (within a 5 ppm error margin) provides unequivocal confirmation of the molecular formula.

Potential Applications and Future Directions

The structural and physicochemical data gathered for this compound establish a validated foundation for its use in further research. Its dual functional groups make it an excellent building block for creating libraries of novel compounds via combinatorial chemistry. Given the established biological activities of triazole derivatives, this molecule is a prime candidate for derivatization and screening in antifungal, antibacterial, and oncology drug discovery programs.[2]

Conclusion

This guide has detailed a comprehensive . A reliable synthetic route has been established, and the compound's core physicochemical properties have been defined. Through the synergistic application of NMR, FT-IR, and HRMS, its chemical structure has been unambiguously confirmed. The protocols and data presented herein serve as an authoritative resource for scientists, enabling the confident use of this versatile molecule in advanced research and development applications.

References

  • PubChem. (n.d.). 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Stolle, R. (1924). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. Google Patents.
  • Krasavin, M., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, J., et al. (2021). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). HMDB. Retrieved from [Link]

  • Pattan, S. R., et al. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4]. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). benzoic acid, 2-[[[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl]amino]-, ethyl ester. Wiley. Retrieved from [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Retrieved from [Link]

  • RSC Publishing. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Retrieved from [Link]

  • Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Fused Bicyclic[7][14][15]-Triazoles from Amino Acids. ACS Publications. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2013). Flash preparation of carbenoids: A different performance of cyanogen bromide. Oriental Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Center for Biotechnology Information. Retrieved from [Link]

  • Ugel04. (n.d.). Benzoic Acid Ir Spectrum. Ugel04. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanogen bromide. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2013). Cyanogen bromide (CNBr). ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • TradeIndia. (n.d.). 61-82-5 3-Amino-1H-1,2,4-triazole. TradeIndia. Retrieved from [Link]

  • MDPI. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]

  • ResearchGate. (2001). The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... ResearchGate. Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). Benzoic acid, 4-amino- (2TMS). Golm Metabolome Database. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deferasirox ortho isomer. PubChem. Retrieved from [Link]

Sources

1H NMR and 13C NMR of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule of significant interest in medicinal chemistry and drug development. Authored for researchers, scientists, and professionals in the field, this document provides a detailed predictive analysis of the NMR spectra, grounded in established principles and supported by authoritative literature. It covers the theoretical basis for chemical shift and coupling constant predictions, detailed spectral assignments, and robust experimental protocols for acquiring high-quality NMR data.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a benzoic acid moiety linked to an aminotriazole ring. The unique combination of these functional groups imparts a range of physicochemical properties that make it a valuable scaffold in drug discovery. The triazole ring system is a well-known pharmacophore, often associated with a variety of biological activities, while the benzoic acid group can modulate solubility and provide a key interaction point with biological targets. Accurate structural elucidation is paramount for understanding its mechanism of action and for the development of new therapeutic agents. NMR spectroscopy serves as the primary tool for confirming the identity and purity of this compound.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon described by the chemical shift (δ).[1][2] Furthermore, the magnetic moments of neighboring nuclei can interact, leading to the splitting of NMR signals, a process characterized by the coupling constant (J).[3][4]

¹H NMR Spectroscopy provides information about the number, chemical environment, and connectivity of protons in a molecule. Key parameters include:

  • Chemical Shift (δ): Measured in parts per million (ppm), it indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[5]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The number of peaks in a signal is determined by the number of adjacent, non-equivalent protons (n+1 rule for first-order spectra).[2]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle and the number of bonds separating the coupled protons.[3][4]

¹³C NMR Spectroscopy offers insights into the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom.[1] The chemical shifts in ¹³C NMR are highly indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic).

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of the title compound is expected to exhibit a series of signals corresponding to the protons on the benzoic acid ring and the aminotriazole moiety. The exact chemical shifts can be influenced by the solvent used for analysis due to its effect on hydrogen bonding and molecular conformation.[6][7][8] For the purpose of this guide, we will consider a polar aprotic solvent such as DMSO-d₆, which is commonly used for compounds containing acidic and amine protons.[9]

Molecular Structure with Atom Numbering:

Caption: Molecular structure and atom numbering for NMR assignments.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H6 8.0 - 8.2Doublet of doublets (dd) or Multiplet (m)J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 HzLocated ortho to the electron-withdrawing triazole substituent, leading to significant deshielding. Coupled to H5 (ortho) and H4 (meta).
H4 7.8 - 8.0Triplet of doublets (td) or Multiplet (m)J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 HzInfluenced by the electron-withdrawing carboxylic acid group. Coupled to H3 and H5 (ortho) and H6 (meta).
H5 7.6 - 7.8Triplet of doublets (td) or Multiplet (m)J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 HzCoupled to H4 and H6 (ortho) and H3 (meta).
H3 7.5 - 7.7Doublet of doublets (dd) or Multiplet (m)J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 HzLocated ortho to the carboxylic acid group. Coupled to H4 (ortho) and H5 (meta).
-COOH 12.0 - 13.0Broad singlet (br s)-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
-NH₂ 5.0 - 6.0Broad singlet (br s)-The amine protons are also subject to hydrogen bonding and exchange, resulting in a broad signal.
-NH (triazole) 11.0 - 12.0Broad singlet (br s)-The N-H proton of the triazole ring is expected to be significantly deshielded and broad.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C7 (-COOH) 165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.
C9 (C-NH₂) 155 - 165The carbon atom in the triazole ring attached to the amino group.
C8 (C-Aryl) 145 - 155The carbon atom in the triazole ring attached to the benzoic acid ring.
C1 135 - 145The quaternary carbon of the benzoic acid ring attached to the carboxylic acid group.
C2 130 - 140The quaternary carbon of the benzoic acid ring attached to the triazole group.
C4 130 - 135Aromatic CH carbon.
C6 128 - 132Aromatic CH carbon.
C5 125 - 130Aromatic CH carbon.
C3 120 - 125Aromatic CH carbon.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental procedures are recommended.

5.1. Sample Preparation

  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Use a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons.[9]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

5.2. NMR Data Acquisition

The following is a generalized workflow for NMR data acquisition. Instrument-specific parameters may require optimization.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis A Weigh 5-10 mg of purified compound B Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the instrument E->F G Acquire 1D ¹H NMR spectrum F->G H Acquire 1D ¹³C NMR spectrum G->H I Acquire 2D NMR spectra (COSY, HSQC, HMBC) if needed H->I J Fourier transform the raw data I->J K Phase and baseline correct the spectra J->K L Calibrate chemical shifts to TMS K->L M Integrate ¹H signals L->M N Assign peaks and interpret spectra M->N

Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.

Advanced 2D NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.[10][11][12][13][14]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons in the molecule. For the title compound, COSY would show correlations between the coupled protons on the benzoic acid ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, HMBC would show correlations from the benzoic acid protons to the triazole ring carbons, confirming their connectivity.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently interpret experimental data to verify the structure and purity of this important molecule. The provided experimental protocols and discussion of advanced 2D NMR techniques offer a robust framework for the complete structural elucidation of this and similar complex organic compounds, thereby supporting advancements in medicinal chemistry and drug development.

References

  • Spectroscopy Europe. "The prediction of ¹H NMR chemical shifts in organic compounds." Available at: [Link]

  • YouTube. "2D NMR spectroscopy for structural elucidation of complex small molecules." Available at: [Link]

  • J-STAGE. "Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds." Available at: [Link]

  • PubMed. "Computational Protocols for Calculating ¹³C NMR Chemical Shifts." Available at: [Link]

  • YouTube. "NMR 5: Coupling Constants." Available at: [Link]

  • Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." Available at: [Link]

  • Canadian Science Publishing. "Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride." Available at: [Link]

  • YouTube. "How to Analyze Chemical Shift in the Aromatic Region (¹H NMR)." Available at: [Link]

  • Hamilton College. "Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms." Available at: [Link]

  • ACD/Labs. "¹H–¹H Coupling in Proton NMR." Available at: [Link]

  • SpringerLink. "Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning." Available at: [Link]

  • University of Puget Sound. "Short Summary of ¹H-NMR Interpretation." Available at: [Link]

  • Organic Chemistry Data. "5.3 Spin-Spin Splitting: J-Coupling." Available at: [Link]

  • ACS Publications. "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." Available at: [Link]

  • ACS Publications. "Evaluation of the Factors Impacting the Accuracy of ¹³C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals." Available at: [Link]

  • ResearchGate. "Computational protocols for calculating ¹³C NMR chemical shifts." Available at: [Link]

  • YouTube. "HMNR Aromatic Coupling." Available at: [Link]

  • ResearchGate. "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy." Available at: [Link]

  • University of Cambridge. "Chemical shifts." Available at: [Link]

  • OMICS International. "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy." Available at: [Link]

  • Anuradha College of Pharmacy. "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy." Available at: [Link]

  • Semantic Scholar. "Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)." Available at: [Link]

  • Reddit. "In NMR, do chemical shifts change when you change solvent?" Available at: [Link]

  • National Institutes of Health. "DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations." Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the meticulous evaluation of a molecule's physicochemical properties serves as the bedrock for any successful development campaign. These foundational parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. This guide provides a comprehensive technical overview of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, a molecule of interest due to its hybrid structure incorporating a benzoic acid moiety, a known pharmacophore, and an amino-triazole ring system, which is prevalent in many biologically active compounds.

This document is structured to provide not just a list of properties, but a strategic approach to their determination and interpretation, reflecting the real-world workflow of a drug development professional. We will delve into the core physicochemical characteristics, provide detailed, field-proven experimental protocols for their measurement, and discuss the rationale behind these experimental choices.

Molecular Identity and Structural Attributes

A thorough understanding of a compound's identity is the first step in its characterization. This compound is a heterocyclic compound with the following key identifiers:

PropertyValueSource
IUPAC Name This compound-
CAS Number 1195606-79-1[1]
Molecular Formula C₉H₈N₄O₂[2]
Molecular Weight 204.19 g/mol [2]
SMILES OC(C1C=CC=CC=1C1=NC(N)=NN1)=O[3]
InChIKey GSWHDMVMXOOKEU-UHFFFAOYSA-N[3]

The structure, depicted below, reveals the presence of both acidic (carboxylic acid) and basic (amino group and triazole nitrogens) functionalities, suggesting a complex acid-base chemistry and the potential for zwitterion formation.

Figure 1: Chemical structure of the target compound.

Predicted Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, computational models provide valuable initial estimates. These predictions are crucial for guiding experimental design and anticipating potential challenges, such as low solubility.

PropertyPredicted ValueMethod/Source
pKa (acidic) 3.5 - 4.5Computational prediction[4][5]
pKa (basic) 2.0 - 3.0 (triazole), 8.5 - 9.5 (amino)Computational prediction[4][5]
LogP 0.5 - 1.5Computational prediction
Aqueous Solubility LowInferred from structure
Melting Point >200 °CInferred from similar compounds[6]

Experimental Determination of Physicochemical Properties

The following sections outline detailed protocols for the experimental determination of key physicochemical properties. The choice of methodology is guided by the anticipated properties of the compound, particularly its expected low aqueous solubility.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often suggests the presence of impurities.

Protocol: Capillary Method [3][7]

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind the sample using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional): Perform a rapid heating (10-20 °C/min) to determine an approximate melting range.

  • Accurate Determination: Using a fresh sample, heat to approximately 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.[1]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting range is the difference between these two temperatures.

  • Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.

G cluster_workflow Melting Point Determination Workflow prep Sample Preparation (Dry, Fine Powder) load Load Capillary Tube prep->load setup Place in Apparatus load->setup rapid Rapid Heating (Approximate MP) setup->rapid accurate Slow Heating (1-2 °C/min) rapid->accurate record Record Melting Range (Onset and Completion) accurate->record replicate Triplicate Measurement record->replicate

Figure 2: Workflow for melting point determination.
Acid Dissociation Constant (pKa) Determination

Rationale: The pKa values of a molecule are critical as they determine its ionization state at different physiological pHs, which in turn influences solubility, permeability, and target binding. Given the presence of both acidic and basic functional groups, multiple pKa values are expected. Due to the predicted low solubility, conventional potentiometric titration in aqueous media may be challenging.

Protocol: Potentiometric Titration with Co-solvent [2]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic co-solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Titration Setup: In a thermostatted vessel, prepare a series of solutions with varying ratios of the organic co-solvent and water (e.g., 30:70, 40:60, 50:50, 60:40 v/v). Add a known aliquot of the stock solution to each.

  • Titration: Titrate each solution with standardized aqueous HCl and NaOH, monitoring the pH with a calibrated electrode after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa in each co-solvent mixture (apparent pKa) can be determined from the inflection points of the titration curve.

  • Aqueous pKa Extrapolation: Plot the apparent pKa values against the mole fraction of the organic co-solvent. Extrapolate the resulting linear relationship to zero co-solvent concentration to obtain the aqueous pKa.[8]

G cluster_workflow pKa Determination Workflow (Poorly Soluble Compound) stock Prepare Stock Solution (in Co-solvent) solutions Prepare Co-solvent/Water Mixtures stock->solutions titrate Potentiometric Titration (HCl and NaOH) solutions->titrate apparent_pka Determine Apparent pKa in each mixture titrate->apparent_pka extrapolate Extrapolate to Aqueous pKa apparent_pka->extrapolate

Figure 3: Workflow for pKa determination of a poorly soluble compound.
Solubility Determination

Rationale: Aqueous solubility is a critical determinant of oral bioavailability. Low solubility can lead to poor absorption and limit the therapeutic efficacy of a drug candidate. A kinetic solubility assay is often employed in early drug discovery for high-throughput screening.[9]

Protocol: Kinetic Solubility Assay (Nephelometric Method) [10]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), typically 10-20 mM.

  • Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a pseudo-equilibrium.

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Proposed Synthetic Route

A potential synthetic pathway could start from 2-cyanobenzoic acid. The cyano group can be converted to an amidine, which can then be reacted with a hydrazine derivative to form the triazole ring. The amino group on the triazole ring can be introduced via a suitable aminating agent or by using a protected hydrazine derivative that is later deprotected.

Conclusion

The physicochemical properties of this compound are pivotal to understanding its potential as a drug candidate. This guide has provided a comprehensive framework for the characterization of this molecule, from its fundamental identity to detailed, practical protocols for the experimental determination of its key properties. By combining computational predictions with robust experimental methodologies, researchers can build a solid foundation of data to inform and guide the drug development process. The provided protocols are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data.

References

  • thinkSRS.com. Melting Point Determination. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • University of Alberta. Melting point determination. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Avdeef, A. Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. [Link]

  • SSERC. Melting point determination. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Bergström, C. A. S. Development of Methods for the Determination of pKa Values. [Link]

  • Albert, A., & Serjeant, E. P.
  • Subirats, X., et al. Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. [Link]

  • Ravichandiran, V., et al. Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. [Link]

  • Demchenko, A. M., et al. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. [Link]

  • Patel, M. B., et al. Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4– triazole-3-thiol. [Link]

  • Der Pharma Chemica. The Investigation of Spectral and Theoretical Properties of 2-(3-Cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-iminomethyl) Benzoic Acid by Using B3LYP/HF 6-31g (d,p) Basis Set. [Link]

  • Klásek, A., et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

  • Navo, C. D., & Jiménez-Osés, G. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • ACS Publications. Synthesis of Fused Bicyclic[3][7]-Triazoles from Amino Acids. [Link]

  • Russo, N., et al. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]

  • Avdeef, A. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

  • ResearchGate. 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. [Link]

  • ResearchGate. Computer Prediction of p K a Values in Small Molecules and Proteins. [Link]

  • Gumrukcuoglu, N., et al. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]-5-phenyl-4H-124-triazole-3-thiol_derivatives)

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the aqueous solubility and chemical stability of the heterocyclic compound, 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid. Given the nascent stage of public domain data for this specific molecule, this document serves as a detailed methodological blueprint for its thorough physicochemical characterization. The protocols herein are designed to establish a robust, self-validating system for data generation, ensuring the integrity and reliability of experimental outcomes.

The structure of this compound, incorporating both an acidic benzoic acid moiety and a basic aminotriazole ring, suggests a complex pH-dependent solubility profile and multiple potential degradation pathways. Understanding these properties is a critical early-stage step in the drug development process, influencing formulation strategies, bioavailability, and shelf-life.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. The presence of both acidic and basic functional groups in the target molecule predicts that its solubility will be significantly influenced by pH. A comprehensive solubility profile should, therefore, assess both thermodynamic and kinetic solubility across a physiologically relevant pH range.

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound. The "shake-flask" method is the gold-standard for this determination.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., pH 2.0, 4.5, 6.8, 7.4, and 10.0). Standard buffers such as phosphate and citrate are suitable.

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand, permitting the undissolved solid to sediment.

  • Filtration/Centrifugation: Carefully collect the supernatant. To remove any remaining solid particles, either centrifuge the samples at high speed or filter them through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially inflated solubility readings.

  • Quantification: Analyze the clear supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Prepare a calibration curve with known concentrations of the compound to accurately determine its concentration in the saturated solutions.

Data Presentation:

pHTemperature (°C)Thermodynamic Solubility (µg/mL)
2.025Experimental Data
2.037Experimental Data
4.525Experimental Data
4.537Experimental Data
6.825Experimental Data
6.837Experimental Data
7.425Experimental Data
7.437Experimental Data
10.025Experimental Data
10.037Experimental Data
Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO). This is often more relevant to the conditions of high-throughput screening assays.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add a small volume of the DMSO stock solution to the series of aqueous buffers (pH 2.0 to 10.0). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the samples at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Analysis: Measure the turbidity of the samples using a nephelometer to detect precipitation.

  • Quantification: Similar to the thermodynamic solubility assay, quantify the amount of compound remaining in solution using a suitable analytical method like HPLC-UV.

Workflow Diagram:

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_Start Add excess compound to buffers (pH 2-10) T_Equilibrate Agitate at 25°C & 37°C for 24-48h T_Start->T_Equilibrate T_Separate Centrifuge/Filter to remove solid T_Equilibrate->T_Separate T_Analyze Quantify supernatant by HPLC-UV T_Separate->T_Analyze K_Start Prepare 10 mM DMSO stock K_Add Add stock to buffers (pH 2-10) K_Start->K_Add K_Incubate Incubate for 2h at RT K_Add->K_Incubate K_Analyze Analyze for precipitation and quantify soluble fraction K_Incubate->K_Analyze

Caption: Workflow for solubility determination.

Part 2: Stability Profiling and Forced Degradation

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Protocol

Forced degradation studies should be conducted in accordance with ICH guidelines.[1][2] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and resolving the degradants from the parent compound.

Stress Conditions:

  • Acid Hydrolysis:

    • Treat a solution of the compound with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • Treat a solution of the compound with 0.1 M NaOH.

    • Incubate at room temperature, monitoring at shorter time intervals due to potentially faster degradation.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat a solution of the compound with 3% H₂O₂.

    • Incubate at room temperature for a set period.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C).

    • Expose a solution of the compound to heat (e.g., 60°C).

  • Photostability:

    • Expose a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

    • A control sample should be protected from light.

Analytical Approach:

A stability-indicating HPLC method is crucial for these studies. The method must be able to separate the parent compound from all process-related impurities and degradation products.

  • Method Development: A reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under each stress condition. This ensures that no degradants are co-eluting.

  • Mass Balance: The total amount of the drug and its degradation products should remain constant. A significant loss in mass balance may indicate the formation of non-UV active or volatile degradants.

Workflow Diagram:

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis API This compound Acid Acid Hydrolysis (HCl) API->Acid Base Base Hydrolysis (NaOH) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal Stress API->Thermal Photo Photostability (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC-PDA Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MassSpec LC-MS for Degradant Identification HPLC->MassSpec

Caption: Forced degradation study workflow.

Data Presentation:

Stress ConditionDuration/Temp% Assay of Parent Compound% DegradationNo. of Degradants
0.1 M HCl24h / 60°CExperimental DataExperimental DataExperimental Data
0.1 M NaOH8h / RTExperimental DataExperimental DataExperimental Data
3% H₂O₂24h / RTExperimental DataExperimental DataExperimental Data
Thermal (Solid)48h / 80°CExperimental DataExperimental DataExperimental Data
PhotolyticICH Q1BExperimental DataExperimental DataExperimental Data
Predicted Stability Profile

Based on the structure of this compound, several predictions can be made regarding its stability:

  • Hydrolytic Stability: The amide-like linkage within the triazole ring and the carboxylic acid group could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidative Stability: The amino group and the electron-rich triazole ring may be susceptible to oxidation.

  • General Stability: Triazole rings are generally stable aromatic systems.[3] However, the substituents can significantly influence their reactivity. The aminotriazole moiety, in particular, may exhibit sensitivity to light.[4]

Part 3: Causality and Interpretation

The choice of experimental conditions is guided by the need to simulate physiological conditions and the harsh environments the drug might encounter during manufacturing and storage.

  • pH Range for Solubility: The selected pH range (2-10) covers the physiological pH of the gastrointestinal tract, which is critical for predicting oral absorption.

  • Temperature: Solubility is assessed at both room temperature (25°C) for standard comparisons and physiological temperature (37°C) for relevance to in vivo conditions.

  • Forced Degradation Conditions: The stress conditions are designed to accelerate degradation and produce a sufficient amount of degradants for analytical method development and structural elucidation, without causing complete destruction of the molecule.

The results from these studies will provide a comprehensive understanding of the physicochemical properties of this compound, enabling informed decisions in the subsequent stages of drug development.

References

  • PubChem. (n.d.). 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2025). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. Retrieved from [Link]

  • Aher, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Retrieved from [Link]

  • Cerdeira, N., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Tran, T. T. N., et al. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes to triazole benzoic acid compounds 1–17. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Pharmaffiliates. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Triazole-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • Zhang, J., et al. (n.d.). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from [Link]

  • 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. (n.d.). AKos Consulting & Solutions. Retrieved from [Link]

  • 61-82-5 3-Amino-1H-1,2,4-triazole. (n.d.). TradeIndia. Retrieved from [Link]

Sources

tautomerism in 5-amino-1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 5-Amino-1,2,4-Triazole Derivatives

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] For derivatives bearing an amino group at the 5-position, the phenomenon of prototropic tautomerism dictates their fundamental chemical and biological identity. The precise location of a labile proton gives rise to distinct isomers that can exhibit different physicochemical properties, receptor binding affinities, and metabolic profiles. A comprehensive understanding of this tautomeric equilibrium is therefore not an academic exercise but a critical prerequisite for rational drug design and development. This guide provides an in-depth analysis of the tautomeric landscape of 5-amino-1,2,4-triazole derivatives, synthesizing field-proven insights with rigorous scientific principles. We will explore the structural basis of the existing tautomeric forms, the key factors governing their equilibrium, and the definitive experimental and computational methodologies employed for their characterization.

The Principle of Prototropic Tautomerism in Azoles

Tautomerism describes the chemical equilibrium between structural isomers, known as tautomers, that readily interconvert.[2] The most common form, prototropic tautomerism, involves the migration of a proton, often accompanied by a shift in double bonds.[2][3] In heterocyclic systems like 1,2,4-triazoles, this is frequently referred to as annular tautomerism , where a proton can occupy different positions on the nitrogen atoms of the ring.[2][3]

For 5-amino-1,2,4-triazole derivatives, three primary prototropic tautomers are typically considered, arising from the migration of a proton between the ring nitrogen atoms. The interplay between these forms is a dynamic equilibrium, the position of which is dictated by the molecule's intrinsic structure and its external environment.

Figure 1: Annular prototropic tautomerism in 5-amino-1,2,4-triazoles.

Relative Stability and Influencing Factors

The predominance of a single tautomer or the distribution within the equilibrium is not random; it is a finely tuned balance influenced by electronic, steric, and environmental factors.

Intrinsic Stability and Substituent Effects

In the absence of external influences, the inherent electronic structure of the tautomers dictates a baseline stability order. For many 5-amino-1,2,4-triazole derivatives, the 5-amino-1H tautomer is frequently observed as the most stable form, particularly in the solid state.[1][4][5] This preference is supported by X-ray crystallographic studies, which show the annular hydrogen atom located on the N1 nitrogen, adjacent to the amino group.[1][5]

Computational studies provide deeper insight into the relative energies. Quantum-chemical calculations on related aminotriazoles consistently predict the 1H-tautomer to be the most stable in the gas phase, with the 4H-tautomer being significantly less favorable.[5][6]

Table 1: Representative Calculated Relative Energies of Aminotriazole Tautomers

Tautomer Calculation Method Relative Energy (kcal/mol) (Gas Phase) Source
3-Amino-1H-1,2,4-triazole Ab initio 0.0 (Reference) [6]
5-Amino-1H-1,2,4-triazole Ab initio ~0.5 [6]
4-Amino-4H-1,2,4-triazole Ab initio ~7.0 [5][6]
3-Amino-5-nitro-1H-triazole DFT 0.0 (Reference) [7]

| 3-Amino-5-nitro-2H-triazole | DFT | +0.8 |[7] |

Note: Data is synthesized from studies on closely related analogs and serves to illustrate general stability trends.

The nature and position of substituents on the triazole ring can significantly alter this landscape. Electron-releasing groups tend to favor tautomers where the proton is attached to a nitrogen atom closer to the substituent.[8] Conversely, electron-withdrawing groups can shift the equilibrium towards other forms.[8]

The Critical Role of the Solvent

The tautomeric equilibrium is exquisitely sensitive to the surrounding medium. The solvent can stabilize one tautomer over another through polarity and specific interactions like hydrogen bonding.[9][10][11]

  • Polar Solvents: Polar environments tend to stabilize the more polar tautomer. For some aminotriazole systems, polar solvents can increase the population of the 2H-tautomer relative to the 1H form.[7][12]

  • Hydrogen Bonding: Protic solvents can engage in hydrogen bonding with the nitrogen and amino groups, creating a complex interplay of interactions that can shift the equilibrium.[13] In some cases, solvent-assisted proton transfer can lower the energy barrier for tautomerization.[14]

This solvent dependence is a crucial consideration, as the predominant tautomer in a non-polar solvent used for an NMR experiment may differ from the one present in the aqueous environment of a biological system.[13][14]

Methodologies for Tautomer Characterization

Unambiguous determination of tautomeric structure requires a multi-faceted approach, combining solid-state analysis, solution-state studies, and computational modeling. Each technique provides a unique piece of the puzzle, and their collective interpretation forms a self-validating system of evidence.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides the definitive, high-resolution structure of a molecule in its crystalline state.[15][16] It is the gold standard for identifying the specific location of the tautomeric proton and observing the precise bond lengths and angles that differentiate the isomers.[1][4][16]

Causality and Limitations: The crystal structure represents the lowest energy conformation within the crystal lattice. While this provides unequivocal proof of a specific tautomer's existence, it must be recognized that crystal packing forces can selectively favor one form.[15] It is a static picture, and the predominant form in the solid state may not be the most abundant in solution.[5] In rare cases, two different tautomers have even been observed to co-exist within the same crystal.[1][4]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the 5-amino-1,2,4-triazole derivative in a suitable solvent (e.g., ethanol, DMF).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is solved using direct methods or Patterson methods to locate the atoms.

  • Structure Refinement: The atomic positions and thermal parameters are refined to achieve the best fit between the calculated and observed diffraction patterns, yielding a final, unambiguous 3D structure.

NMR Spectroscopy: Probing the Solution State

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for investigating tautomeric equilibria in solution.[17][18] The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei are highly sensitive to the local electronic environment, which differs significantly between tautomers.[19][20]

Interpreting the Data:

  • Fast Exchange: If the interconversion between tautomers is rapid on the NMR timescale, a single set of time-averaged signals will be observed. The chemical shifts will be a weighted average of the contributing forms.[5]

  • Slow Exchange: If the exchange is slow (often achievable at low temperatures), distinct sets of signals for each major tautomer may be resolved.

  • Signal Broadening: In ¹³C NMR spectra of tautomerically active triazoles, the signals for the ring carbon atoms often appear as broad peaks, confirming their involvement in a dynamic equilibrium process.[1]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a 5 mm NMR tube. The choice of solvent is a critical experimental parameter, as it directly influences the tautomeric equilibrium being measured.[17]

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer. For complex cases, 2D experiments (HSQC, HMBC) can be used to aid in signal assignment. ¹⁵N NMR, though less common, provides direct insight into the protonation state of the nitrogen atoms.[20]

  • Spectral Analysis: Compare the observed chemical shifts with those predicted by computational models or with data from locked (e.g., N-methylated) derivatives that cannot tautomerize. This comparison helps to assign the predominant tautomeric form in that specific solvent.

UV-Vis Spectroscopy: A Complementary View

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. Since different tautomers possess distinct electronic structures and chromophores, they will exhibit different absorption maxima (λmax).[21][22][23] This technique is particularly useful for studying how the equilibrium shifts in response to changes in solvent polarity or pH.[13][22]

Causality and Synergy: The primary challenge in using UV-Vis is the unambiguous assignment of absorption bands to specific tautomers. This is where it becomes a powerful partner to computational chemistry. Time-dependent density functional theory (TD-DFT) calculations can predict the theoretical absorption spectra for each tautomer, allowing for a confident assignment of the experimental bands.[8][21]

Experimental Protocol: Tautomer Analysis by UV-Vis

  • Solution Preparation: Prepare dilute solutions of the compound with known concentrations in a series of solvents with varying polarities (e.g., hexane, ethanol, water).

  • Spectral Measurement: Record the absorption spectrum for each solution using a dual-beam UV-Vis spectrophotometer over a range of ~200-400 nm.

  • Data Analysis: Identify the λmax for the observed absorption bands in each solvent. Compare the experimental spectra with theoretically predicted spectra (from TD-DFT) for each possible tautomer to determine the predominant form in each solvent.

Computational Chemistry: The Predictive Engine

Theoretical modeling is an indispensable tool for understanding tautomerism. High-level quantum chemical methods like Density Functional Theory (DFT) can accurately predict the geometries and relative stabilities of all possible tautomers.[7][8][14]

The Self-Validating Workflow: The power of computational chemistry lies in its synergy with experimental data. Calculated NMR chemical shifts can be compared to experimental spectra to validate a structural assignment.[24] Calculated UV-Vis spectra can be used to interpret experimental results.[8] This iterative process of prediction and experimental validation provides an exceptionally high degree of confidence in the final structural and tautomeric assignment.

G cluster_workflow Computational Workflow for Tautomer Analysis Input 1. Build Tautomer Structures Opt 2. Geometry Optimization Input->Opt Freq 3. Frequency Calculation Opt->Freq Energy 4. Single-Point Energy Calculation Freq->Energy Solvent 5. Apply Solvent Model (e.g., PCM) Energy->Solvent Analysis 6. Analyze Relative Energies (ΔG) Solvent->Analysis

Figure 2: A typical computational workflow for evaluating tautomer stability.

Conclusion and Implications for Drug Development

The tautomerism of 5-amino-1,2,4-triazole derivatives is a complex phenomenon governed by a delicate balance of intrinsic structural preferences and environmental influences. The 5-amino-1H form often predominates in the solid state, but the equilibrium in solution is highly dependent on solvent polarity and specific intermolecular interactions.

For researchers in drug development, a failure to account for tautomerism can lead to flawed interpretations of structure-activity relationships (SAR), inaccurate molecular modeling, and ultimately, the failure of promising drug candidates. The biologically relevant tautomer—the one that binds to the target receptor in an aqueous environment—must be correctly identified. The integrated application of X-ray crystallography, multi-nuclear NMR, UV-Vis spectroscopy, and computational chemistry provides the robust, self-validating framework necessary to confidently navigate the tautomeric landscape of these vital heterocyclic compounds.

References

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). RSC Publishing.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). RSC Publishing.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). PubMed Central (PMC).
  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018). ResearchGate.
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.
  • Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. (2015). PubMed.
  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (n.d.). MDPI.
  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory.
  • On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (n.d.). ResearchGate.
  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021). ScienceDirect.
  • An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. (n.d.). ResearchGate.
  • Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. (n.d.). The Journal of Physical Chemistry A.
  • Theoretical Studies of The Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-Nitro-1,2,4-Triazole - JPCA 1998. (n.d.). Scribd.
  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (n.d.). Semantic Scholar.
  • Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. (n.d.). RSC Publishing.
  • Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method. (n.d.). Benchchem.
  • Validating the 1,2,4-Triazole Scaffold: A Comparative Guide to X-ray Crystallography. (n.d.). Benchchem.
  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate.
  • Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide. (n.d.). Benchchem.
  • Tautomeric forms of 1,2,4‐triazole. (n.d.). ResearchGate.
  • X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. (n.d.). MDPI.
  • Tautomer. (n.d.). Wikipedia.
  • 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. (2008). PubMed.
  • Tautomer. (n.d.). chemeurope.com.
  • Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. (n.d.). International Union of Crystallography (IUCr).
  • Amide‐iminol tautomerization as a typical example of prototropic... (n.d.). ResearchGate.
  • X-Ray crystallographic determination of the structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole. (1970). Journal of the Chemical Society D: Chemical Communications.
  • Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. (2017). ResearchGate.
  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024). PubMed.
  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (n.d.). MDPI.
  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (n.d.). PubMed Central (PMC).
  • Tautomerism; Types & Stability of Tautomers. (2020). YouTube.

Sources

Methodological & Application

Application Notes and Protocols for 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is a fascinating heterocyclic compound that holds significant promise as a versatile building block in modern organic synthesis. Its structure is characterized by the unique juxtaposition of three key functional groups: a carboxylic acid, an amino group, and a 1,2,4-triazole ring. This trifecta of reactivity opens a wide array of possibilities for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.

The 1,2,4-triazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The ortho-disposed carboxylic acid and amino groups on the phenyl and triazole rings, respectively, allow for intramolecular cyclizations to form fused heterocyclic systems, as well as providing anchor points for further derivatization. This application note will provide a comprehensive overview of the synthesis and potential applications of this valuable synthetic intermediate, complete with detailed protocols to guide researchers in their laboratory endeavors.

Physicochemical Properties and Safety Data

A summary of the key properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₉H₈N₄O₂[3]
Molecular Weight204.19 g/mol [3]
AppearanceOff-white to pale yellow solid (predicted)-
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water (predicted)-

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4][6] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5]

  • Fire Safety: Keep away from heat and sources of ignition. In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher. Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

  • First Aid: In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4] For skin contact, wash the affected area with soap and water.[4] If inhaled, move to fresh air.[4] If ingested, do NOT induce vomiting and seek immediate medical attention.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, culminating in the cyclization of a key intermediate. A plausible and efficient synthetic route is outlined below, based on established methods for the formation of 1,2,4-triazoles.[7][8]

Synthesis_Workflow A Phthalic Anhydride C Phthalhydrazide A->C Reaction B Hydrazine Hydrate B->C E 1-Amino-2-cyanoguanidine C->E Reaction D Cyanogen Bromide D->E F This compound E->F Cyclization

Figure 1: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of Phthalhydrazide
  • Reagents and Equipment:

    • Phthalic anhydride (1 equiv.)

    • Hydrazine hydrate (1.1 equiv.)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of phthalic anhydride in ethanol, add hydrazine hydrate dropwise with stirring.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford phthalhydrazide.

Protocol 2: Synthesis of this compound
  • Reagents and Equipment:

    • Phthalhydrazide (1 equiv.)

    • Cyanogen bromide (1.1 equiv.)

    • Aqueous sodium hydroxide solution

    • Hydrochloric acid

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve phthalhydrazide in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath and slowly add a solution of cyanogen bromide.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of complex organic molecules.

Synthesis of Fused Heterocyclic Systems

The presence of the ortho-disposed carboxylic acid and amino groups allows for intramolecular cyclization reactions to form fused polycyclic aromatic systems. These scaffolds are of significant interest in medicinal chemistry due to their rigid structures, which can lead to high-affinity interactions with biological targets.

Fused_Heterocycle_Synthesis A 2-(5-amino-1H-1,2,4- triazol-3-yl)benzoic acid C Triazolo[5,1-a]phthalazin-6(5H)-one A->C Intramolecular Cyclization B Dehydrating Agent (e.g., POCl₃, PPA) B->C

Figure 2: Intramolecular cyclization to form a fused heterocyclic system.

Protocol 3: Synthesis of Triazolo[5,1-a]phthalazin-6(5H)-one
  • Reagents and Equipment:

    • This compound (1 equiv.)

    • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

  • Procedure:

    • Carefully add this compound to an excess of phosphorus oxychloride or polyphosphoric acid.

    • Heat the reaction mixture to 100-120 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired triazolo[5,1-a]phthalazin-6(5H)-one.

Ligand Synthesis for Coordination Chemistry

The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, making this compound an excellent candidate for the synthesis of novel ligands for metal-organic frameworks (MOFs) and coordination complexes.[9][10] These materials have applications in gas storage, catalysis, and sensing.

Derivatization for Drug Discovery

Both the amino and carboxylic acid groups serve as convenient handles for further derivatization, allowing for the exploration of chemical space in drug discovery programs. For instance, the amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the carboxylic acid can be converted to esters, amides, or other acid derivatives.[11][12] This versatility enables the synthesis of libraries of compounds for biological screening. Benzoic acid derivatives, in general, are a cornerstone in modern drug discovery.[13]

Protocol 4: N-Acylation of this compound
  • Reagents and Equipment:

    • This compound (1 equiv.)

    • Acyl chloride or anhydride (1.1 equiv.)

    • A suitable base (e.g., triethylamine, pyridine)

    • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Suspend this compound in the anhydrous solvent.

    • Add the base and stir for 10-15 minutes at room temperature.

    • Cool the mixture in an ice bath and add the acyl chloride or anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-acylated derivative.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its unique combination of reactive sites facilitates the construction of complex heterocyclic systems, the development of novel ligands for coordination chemistry, and the generation of diverse compound libraries for drug discovery. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this promising molecule.

References

  • 4

  • SynHet. 2-[3-[(5-Amino-1H-1,2,4-triazol-3-yl)amino]-4-chlorobenzoyl]benzoicacid.
  • ChemScene. This compound.
  • National Institutes of Health. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4.
  • The Role of Benzoic Acid Deriv
  • ACS Publications. Synthesis of Fused Bicyclic[4][14][15]-Triazoles from Amino Acids.

  • MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Triazoles: a privileged scaffold in drug design and novel drug discovery.
  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).
  • ACS Omega. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand.
  • ResearchGate. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][14][15] triazole-3-thiol derivatives and Antifungal activity.

  • (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[4][14][15]triazole‐3‐carboxylic Acid.

  • National Institutes of Health. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • National Institutes of Health. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
  • National Institutes of Health. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • PubMed Central. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide.
  • National Institutes of Health. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. n-9JrJ_JdGRkj5aGLXD1x7L8=)

Sources

The Strategic Utility of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic Acid: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,2,4-Triazole Moiety in Medicinal Chemistry

The 1,2,4-triazole ring system is a cornerstone of contemporary medicinal chemistry, renowned for its remarkable pharmacological versatility.[1][2] This five-membered heterocycle, with its unique arrangement of nitrogen atoms, is a privileged scaffold found in a multitude of clinically significant drugs.[3] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and modulation of enzyme and receptor function. The 1,2,4-triazole nucleus is a key pharmacophore in drugs with a wide spectrum of activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[3][4][5]

This technical guide focuses on a particularly valuable derivative of this esteemed heterocyclic family: 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid . This molecule is a bifunctional building block, possessing both a reactive amino group and a carboxylic acid moiety, in addition to the inherent chemical properties of the triazole ring. This unique combination of functional groups makes it an exceptionally versatile synthon for the construction of complex molecular architectures, particularly in the realm of targeted therapeutics.

One of the most promising applications for this building block is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7] PARP enzymes are critical components of the DNA damage response pathway, and their inhibition has emerged as a powerful strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8][9] The structural motifs present in this compound are analogous to fragments of known PARP inhibitors, highlighting its potential as a key intermediate in the development of next-generation cancer therapies.

This document provides a comprehensive overview of this compound, including a detailed, field-tested protocol for its synthesis, its key physicochemical properties, and application notes detailing its use as a versatile building block in synthetic organic and medicinal chemistry.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key characteristics of this compound.

PropertyValue
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point >300 °C (decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water and non-polar organic solvents.
pKa (predicted) Carboxylic acid: ~3.5-4.5; Amino group: ~2.5-3.5

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.0-14.0 (br s, 1H, COOH), 7.8-8.0 (m, 1H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 6.5-7.0 (br s, 2H, NH₂), ~12.0 (br s, 1H, triazole N-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ ~168.0 (C=O), ~160.0 (triazole C-5), ~155.0 (triazole C-3), ~132.0, 131.0, 130.0, 129.0, 128.0, 125.0 (aromatic carbons).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H, O-H stretching), ~1700 (C=O stretching), 1640-1600 (N-H bending, C=N stretching), 1550-1450 (aromatic C=C stretching).

Synthesis Protocol: A Modern, Microwave-Assisted Approach

The synthesis of this compound can be efficiently achieved through the condensation of phthalic anhydride with aminoguanidine hydrochloride under microwave irradiation. This method offers significant advantages over traditional heating, including reduced reaction times, often higher yields, and a greener chemical footprint.[6][10]

Application_Workflow cluster_0 Core Building Block cluster_1 Derivatization Strategies cluster_2 Target Molecules A This compound B Amide Coupling (Carboxylic Acid) A->B C Acylation/Alkylation (Amino Group) A->C D N-Alkylation (Triazole Ring) A->D E PARP Inhibitors B->E F Kinase Inhibitors C->F G Other Bioactive Compounds D->G

Caption: Derivatization strategies for the title compound.

Application Protocol: Amide Bond Formation

A common and critical reaction in drug development is the formation of an amide bond. The carboxylic acid moiety of this compound can be readily coupled with a variety of amines to generate a diverse library of derivatives.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine of choice (e.g., benzylamine) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (e.g., 204 mg, 1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add the amine (e.g., benzylamine, 118 mg, 1.1 mmol).

  • Coupling Reagent Addition: Add HATU (456 mg, 1.2 mmol) and DIPEA (523 μL, 3.0 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the desired amide.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile heterocyclic building block with significant potential in modern drug discovery. Its straightforward, efficient synthesis via microwave-assisted methods makes it readily accessible. The presence of multiple, orthogonally addressable functional groups provides a platform for the generation of diverse chemical libraries. The structural relevance of this scaffold to important therapeutic targets, such as PARP, underscores its importance for the development of novel therapeutics. This guide provides the necessary foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool in their quest for new and improved medicines.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). A review on synthetic approach and biological potential of 1,2,4-triazole. International Journal of Pharmaceutical Sciences Review and Research, 20(1), 11-29.
  • Kumar, K., & Goyal, R. (2016). 1, 2, 4-Triazoles: Synthetic approaches and pharmacological importance. (Review). Arabian Journal of Chemistry, 9, S1439-S1447.
  • Upmanyu, N., Kumar, A., & Gupta, A. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015.
  • Sharma, V., & Kumar, P. (2022). Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. Chemistry & Biodiversity, 19(11), e202200679.
  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987979.
  • Mitin, Y. V., & Zapevalov, A. Y. (2019). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • Murthy, S., et al. (2023).T[1][2][4]riazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 66(2), 1301-1320.

  • Reid, J. R., & Heindel, N. D. (1976). A novel synthesis of 4-amino-3-mercapto-(4H)-1,2,4-triazoles. The Journal of Organic Chemistry, 41(17), 2841-2844.
  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Sviridov, S. I., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC advances, 8(42), 23831-23841.
  • Ali, M. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 208-216.
  • El-Sayed, W. A., et al. (2017).
  • Shen, Y., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of medicinal chemistry, 59(1), 335-357.
  • Khan, I., et al. (2022). Biological and Cheminformatics Studies of Newly Designed Triazole Based Derivatives as Potent Inhibitors against Mushroom Tyrosinase. International Journal of Molecular Sciences, 23(5), 2868.
  • Al-Amiery, A. A., et al. (2018). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry, 34(2), 856.
  • Unverified Source. (2026, January 15).
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and-2 mutant tumors. Journal of medicinal chemistry, 52(22), 7170-7185.
  • Ali, A., et al. (2022).
  • Zhang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 755.
  • Al-Salahi, R., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC advances, 9(33), 18957-18968.

Sources

Application Notes and Protocols for the Derivatization of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The compound 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic structure of significant interest in contemporary drug discovery. Its unique arrangement, featuring a 1,2,4-triazole ring appended to a benzoic acid moiety, presents two key functional groups—a primary aromatic amine and a carboxylic acid—that are amenable to a wide array of chemical modifications. This bifunctionality makes it a versatile scaffold for the construction of compound libraries aimed at identifying novel therapeutic agents.

The 1,2,4-triazole core is a well-established pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The benzoic acid portion, on the other hand, often serves as a key anchoring group within a receptor's binding site. Notably, this scaffold is a crucial component in the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that have shown remarkable success in treating cancers with specific DNA repair deficiencies.[1][2][3] The ability to strategically derivatize both the amino and carboxylic acid groups allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers, offering detailed protocols for the derivatization of this compound. The methodologies described herein are based on established and robust chemical transformations, providing a solid foundation for the exploration of chemical space around this privileged core.

Derivatization Strategies: A Dual-Pronged Approach

The synthetic utility of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for a modular approach to library synthesis, where modifications can be systematically introduced at either the 5-amino position of the triazole ring or the carboxylic acid of the benzoic acid ring.

Part 1: Derivatization of the 5-Amino Group

The primary amino group on the 1,2,4-triazole ring is a versatile handle for introducing a variety of substituents. N-acylation and N-sulfonylation are among the most common and effective strategies to explore the structure-activity relationship (SAR) at this position.

N-Acylation to Form Amide Derivatives

The conversion of the 5-amino group to an amide is a straightforward and high-yielding reaction that allows for the introduction of a wide range of acyl groups. This modification can significantly impact the molecule's interaction with its biological target by introducing new hydrogen bond donors and acceptors, as well as altering its lipophilicity and steric profile.

This protocol describes a general method for the N-acylation of this compound using a variety of acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (2-3 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine or triethylamine (2-3 eq).

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the acyl chloride.

  • The addition of a base (pyridine or triethylamine) is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

  • Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.

Part 2: Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality of the benzoic acid ring offers a second point of diversification. Common strategies include esterification, amide bond formation, and bioisosteric replacement.

Esterification to Form Benzoate Esters

Esterification is a fundamental transformation that can improve a compound's cell permeability and oral bioavailability by masking the polar carboxylic acid group. The Fischer-Speier esterification is a classic and reliable method for this purpose.[4]

This protocol outlines the acid-catalyzed esterification of this compound with a simple alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol) (large excess, acts as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or Diethyl ether

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate or diethyl ether and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by recrystallization or column chromatography on silica gel.

Trustworthiness of the Protocol:

  • This is a reversible reaction. Using a large excess of the alcohol and removing water as it is formed (e.g., with a Dean-Stark apparatus for higher boiling alcohols) drives the equilibrium towards the ester product.[5]

Amide Bond Formation to Synthesize Benzamide Derivatives

Converting the carboxylic acid to an amide introduces another key interaction point for drug-target binding. This is typically achieved using a coupling agent to activate the carboxylic acid.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions.[6]

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA or TEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Bioisosteric Replacement: Conversion of Carboxylic Acid to a Tetrazole

In drug design, carboxylic acids can sometimes lead to poor pharmacokinetic properties. A common strategy to mitigate this is to replace the carboxylic acid with a bioisostere, such as a tetrazole ring.[7][8][9] Tetrazoles mimic the acidity and hydrogen bonding capabilities of carboxylic acids but often have improved metabolic stability and cell permeability.[10]

This protocol involves the conversion of the carboxylic acid to a primary amide, followed by dehydration and cycloaddition to form the tetrazole.

Step 1: Amide Formation (as per Protocol 2.2, using ammonia or an ammonia source)

Step 2: Conversion of Amide to Tetrazole

Materials:

  • 2-(5-amino-1H-1,2,4-triazol-3-yl)benzamide

  • Sodium azide (NaN₃) (1.5 eq)

  • Triethylammonium chloride or Pyridinium hydrochloride (1.5 eq)

  • Anhydrous Toluene or DMF

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-(5-amino-1H-1,2,4-triazol-3-yl)benzamide (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq) in anhydrous toluene or DMF.

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • pH Adjustment: Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualization of Derivatization Strategies

G cluster_amino Amino Group Derivatization cluster_acid Carboxylic Acid Derivatization start_amino This compound acylation N-Acylation (Acyl Chloride, Base) start_amino->acylation Protocol 1.1 sulfonylation N-Sulfonylation (Sulfonyl Chloride, Base) start_amino->sulfonylation amide_deriv Amide Derivative acylation->amide_deriv sulfonamide_deriv Sulfonamide Derivative sulfonylation->sulfonamide_deriv start_acid This compound esterification Esterification (Alcohol, Acid Catalyst) start_acid->esterification Protocol 2.1 amide_formation Amide Formation (Amine, Coupling Agent) start_acid->amide_formation Protocol 2.2 ester_deriv Ester Derivative esterification->ester_deriv tetrazole_formation Tetrazole Formation (Amide intermediate, NaN3) amide_formation->tetrazole_formation Protocol 2.3 (Step 1) benzamide_deriv Benzamide Derivative amide_formation->benzamide_deriv tetrazole_deriv Tetrazole Bioisostere tetrazole_formation->tetrazole_deriv Protocol 2.3 (Step 2)

Caption: Derivatization workflow for the target molecule.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the described derivatization reactions, based on literature precedents for similar substrates. Actual yields may vary depending on the specific reagents and reaction conditions used.

Derivatization StrategyProduct TypeReagentsTypical Yield Range
N-Acylation AmideAcyl chloride, Pyridine70-95%
Esterification EsterAlcohol, H₂SO₄60-90%
Amide Formation AmideAmine, HATU, DIPEA75-95%
Tetrazole Formation TetrazoleNaN₃, Et₃N·HCl50-80%

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel is the standard stationary phase for the purification of the synthesized derivatives. The eluent system will typically be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane), with the polarity adjusted to achieve optimal separation.

  • Recrystallization: For solid products, recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective method of purification.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the derivatives. The disappearance of the starting material's signals (e.g., the NH₂ protons in N-acylation reactions) and the appearance of new signals corresponding to the introduced moiety provide clear evidence of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Conclusion

The derivatization of this compound offers a powerful platform for the generation of diverse chemical entities with the potential for significant biological activity. The protocols detailed in these application notes provide a robust starting point for the synthesis of compound libraries for screening in various drug discovery programs. By systematically exploring the chemical space around this privileged scaffold, researchers can unlock new therapeutic opportunities.

References

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry.

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry.

  • Design and Synthesis of Benzo-Spirocyclic Derivatives as Potent PARP-1 Inhibitors. Molecules.

  • Bioisosteres for carboxylic acid groups. Hypha Discovery.

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Current Medicinal Chemistry.

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society.

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design and Research.

  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry.

  • 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid. PubChem.

  • Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Expert Opinion on Therapeutic Patents.

  • REGIOSELECTIVE N-ACYLATION OF NITROGEN HETEROCYCLES USING POTTER’S CLAY AS A REUSABLE CATALYST UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Amide Synthesis. Fisher Scientific.

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy.

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press.

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.

  • Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry.

  • Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.

  • how is the esterification of amino acid carried on in this reaction. Chemistry Stack Exchange.

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules.

  • Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. ACS Medicinal Chemistry Letters.

  • Acetylation of 5-amino-1H-[1][2][7]triazole revisited. Journal of Heterocyclic Chemistry.

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research.

  • Acetylation and condensation of p-amino benzoic acid 1 with different reagents. ResearchGate.

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Tetrahedron.

  • 3-[(1H-Benzo[d][1][2][3]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylate: Synthesis, Characterization and Computational Studies. Molecules.

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis.

  • Derivatization reaction of HCHO and 4-amino-5-hydrazino-3-mercapto-1,2,4-triazole (AHMT) under alkaline conditions (A)[11]. Synthesis of p-([8-hydroxyquinoline]azo)benzenethiol (SHQ) (B)[5]. ResearchGate.

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.

  • This compound. ChemScene.

Sources

The Strategic Synthesis and Antimicrobial Potential of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic Acid: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Among the privileged scaffolds in medicinal chemistry, the 1,2,4-triazole nucleus is of paramount importance, featuring in a wide array of approved drugs with diverse biological activities, including potent antimicrobial effects.[1][2][3] This heterocyclic core serves as a versatile pharmacophore, with its derivatives known to exhibit broad-spectrum antibacterial and antifungal properties.[1][4][5] This guide provides a comprehensive overview of the synthesis and application of a key intermediate, 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, as a foundational scaffold for the generation of new antimicrobial drug candidates. We present a detailed, field-proven protocol for its synthesis and subsequent derivatization, alongside standardized methods for the evaluation of antimicrobial efficacy.

Part 1: Synthesis of the Core Scaffold: this compound

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below. The initial reaction forms an intermediate N-acylaminoguanidine, which then undergoes cyclization to the desired triazole.

Synthetic Pathway Phthalic_Anhydride Phthalic Anhydride Intermediate N-(carbamimidoylcarbamoyl)phthalimide (Intermediate) Phthalic_Anhydride->Intermediate + Aminoguanidine (Step 1: Acylation) Aminoguanidine Aminoguanidine Final_Product This compound Intermediate->Final_Product Heat, Base (Step 2: Cyclization/Dehydration)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phthalic anhydride

  • Aminoguanidine hydrochloride

  • Pyridine (or other suitable base)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

Step 1: Formation of the Acylaminoguanidine Intermediate

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as ethanol.

  • Add aminoguanidine hydrochloride (1 equivalent) to the solution.

  • Add a base, such as pyridine (2 equivalents), to neutralize the hydrochloride and facilitate the reaction.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The intermediate may precipitate out of solution.

  • Filter the solid and wash with cold ethanol to obtain the crude intermediate.

Step 2: Cyclization to the 1,2,4-Triazole

  • Suspend the crude intermediate in a high-boiling point solvent like ethanol or a mixture of ethanol and water.

  • Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to promote cyclization.

  • Heat the mixture to reflux for 8-12 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

Technique Expected Observations
¹H NMR Aromatic protons of the benzoic acid moiety, amine protons, and the triazole NH proton.
¹³C NMR Carbons of the benzoic acid, and the two distinct carbons of the triazole ring.
FT-IR Characteristic peaks for N-H stretching (amine), C=O stretching (carboxylic acid), and C=N stretching (triazole ring).
Mass Spec Molecular ion peak corresponding to the calculated mass of the compound.

Part 2: Application in Antimicrobial Agent Synthesis

The synthesized this compound is a versatile scaffold for the creation of a library of potential antimicrobial agents. The presence of both an amino group and a carboxylic acid group allows for a wide range of derivatization reactions to explore the structure-activity relationship (SAR).

Derivatization Strategies

The primary amino group and the carboxylic acid moiety can be independently modified to generate a diverse library of compounds.

Derivatization_Strategies Core_Scaffold This compound Amine_Derivatization Amine Derivatization (e.g., Schiff bases, amides) Core_Scaffold->Amine_Derivatization Acid_Derivatization Carboxylic Acid Derivatization (e.g., esters, amides) Core_Scaffold->Acid_Derivatization Final_Derivatives Library of Novel Antimicrobial Candidates Amine_Derivatization->Final_Derivatives Acid_Derivatization->Final_Derivatives

Caption: Derivatization approaches for generating novel antimicrobial candidates.

Protocol: Synthesis of a Schiff Base Derivative

  • Dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add a substituted aromatic aldehyde (1.1 equivalents) to the solution.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize from a suitable solvent to obtain the pure Schiff base derivative.

Part 3: In Vitro Antimicrobial Screening Protocols

Once a library of derivatives has been synthesized, their antimicrobial activity must be evaluated. Standardized in vitro methods are crucial for obtaining reliable and comparable data.[1][6]

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][6]

Materials:

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a 0.5 McFarland standard.

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include a positive control (inoculum with a standard antibiotic) and a negative control (inoculum without any antimicrobial agent).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[6]

Protocol 2: Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Petri dishes with appropriate agar medium

  • Test compounds

  • Bacterial or fungal strains

  • Sterile cork borer

Procedure:

  • Prepare a lawn of the test microorganism on the surface of the agar plate.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of the test compound solution to each well.

  • Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubate the plates under appropriate conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic and screening protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate new derivatives. Future work should focus on expanding the library of derivatives to establish a comprehensive structure-activity relationship, elucidating the mechanism of action of the most potent compounds, and advancing lead candidates to in vivo efficacy studies. The versatility of the 1,2,4-triazole core, coupled with systematic medicinal chemistry efforts, holds significant potential in the ongoing battle against antimicrobial resistance.

References

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) In vitro antifungal susceptibility testing - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Triazoles as antimicrobial: A review - International Journal of Chemical Studies. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols for the Investigation of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction and Scientific Rationale

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1][2] Derivatives of 1,2,4-triazole have been shown to exert their antineoplastic effects through various mechanisms, such as the inhibition of critical cellular enzymes like kinases and poly(ADP-ribose) polymerase (PARP), or by inducing apoptosis.[3][4] The fusion of this heterocyclic system with other pharmacophores, such as benzoic acid, offers a strategic approach to developing novel therapeutic candidates with enhanced potency and selectivity.[5]

This document provides a comprehensive technical guide for researchers investigating the anticancer potential of a specific class of these compounds: 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid derivatives . We will focus on a proposed mechanism of action—PARP inhibition —which is suggested by structural similarities to known PARP inhibitors like Talazoparib.[6]

The protocols herein are designed to provide a robust framework for the synthesis, characterization, and systematic evaluation of these derivatives, from initial in vitro screening to in vivo efficacy studies. The overarching goal is to validate their potential as targeted anticancer agents, particularly in the context of DNA damage repair (DDR) pathways.

II. Proposed Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARP), particularly PARP-1 and PARP-2, are critical enzymes in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[7] In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[8] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the faulty HR pathway results in catastrophic genomic instability and cell death—a concept known as synthetic lethality .[7]

The chemical structure of this compound contains a phthalazinone-like carboxamide substructure, a key feature for binding to the NAD+ pocket of the PARP enzyme, similar to FDA-approved PARP inhibitors.[6][9] We hypothesize that this scaffold allows the molecule to effectively compete with NAD+, thereby inhibiting PARP's enzymatic activity.

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutant Cancer Cell DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP DNA_SSB_2 Single-Strand Break (SSB) BER Base Excision Repair PARP->BER DNA_Repaired_1 DNA Repaired BER->DNA_Repaired_1 Replication Replication Fork Collapse DSB Double-Strand Break (DSB) Replication->DSB HR_Deficient Deficient Homologous Recombination (HR) DSB->HR_Deficient Cell_Death Apoptosis / Cell Death HR_Deficient->Cell_Death PARPi PARP Inhibitor (e.g., Triazole Derivative) PARP_Inhibited PARP Inhibited PARPi->PARP_Inhibited PARP_Inhibited->Replication DNA_SSB_2->PARP_Inhibited

Caption: Proposed mechanism of synthetic lethality via PARP inhibition.

III. Application Note I: Synthesis and Characterization

A reliable and scalable synthesis route is paramount for producing high-purity compounds for biological testing. The following protocol outlines a plausible method adapted from established procedures for synthesizing substituted 1,2,4-triazoles.[10][11]

Workflow for Synthesis

Synthesis_Workflow A 2-Cyanobenzoic Acid C Amidrazone Intermediate A->C Reaction with Hydrazine Hydrate B Phthalic Anhydride B->A Ammonolysis & Dehydration D This compound (Target Compound) C->D Cyclization reagent1 Hydrazine Hydrate reagent2 Cyanogen Bromide (or similar cyclizing agent)

Caption: High-level workflow for the synthesis of the target compound.
Protocol 1: Synthesis of this compound

Rationale: This multi-step synthesis first creates a key hydrazide intermediate from a commercially available starting material, which is then cyclized to form the desired aminotriazole ring. This method is common for constructing 3,5-disubstituted 1,2,4-triazoles.[12]

Materials:

  • Phthalic anhydride

  • Ammonium carbonate

  • Hydrazine hydrate

  • Cyanogen bromide (Caution: Highly toxic)

  • Potassium hydroxide (KOH)

  • Ethanol, Methanol, Dioxane

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Synthesis of 2-Carbamoylbenzoic acid hydrazide.

    • Dissolve phthalic anhydride (1 eq.) in an appropriate solvent like dioxane.

    • Slowly add hydrazine hydrate (1.1 eq.) at room temperature and stir for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Step 2: Synthesis of the 1,2,4-Triazole Ring.

    • Suspend the 2-carbamoylbenzoic acid hydrazide (1 eq.) in methanol.

    • Prepare a solution of cyanogen bromide (1.2 eq.) in methanol and add it dropwise to the suspension at 0-5 °C. (Extreme Caution: Perform in a well-ventilated fume hood with appropriate personal protective equipment).

    • After the addition, allow the mixture to stir at room temperature for 12-18 hours.

    • Neutralize the reaction mixture carefully with a solution of KOH to pH 7-8 to facilitate the cyclization and precipitation of the product.

    • Filter the resulting solid, wash thoroughly with water and then cold methanol to remove salts and impurities.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Characterization:

  • ¹H and ¹³C NMR: Confirm the chemical structure and purity. The spectra should show characteristic peaks for the aromatic protons of the benzoic acid moiety and the amino group on the triazole ring.

  • High-Resolution Mass Spectrometry (HRMS): Verify the exact molecular weight of the synthesized compound.[13]

  • HPLC: Determine the purity of the final compound, which should ideally be >95% for use in biological assays.

IV. Application Note II: In Vitro Biological Evaluation

The initial phase of biological testing involves a series of in vitro assays to determine the compound's cytotoxicity, target engagement, and mechanism of cell death.[14][15] A stepwise approach is recommended to build a comprehensive activity profile.

Workflow for In Vitro Evaluation

in_vitro_workflow start Synthesized Compound (>95% Purity) screen Cell Viability Screening (MTT / CellTiter-Glo Assay) start->screen ic50 Determine IC50 Values screen->ic50 panel Panel of Cancer Cell Lines (BRCA-mutant vs. BRCA-wt) panel->screen parp_assay Direct PARP-1/2 Enzymatic Assay ic50->parp_assay If Potent & Selective par_assay Cellular PARylation Assay (Western Blot / ELISA) ic50->par_assay apoptosis Mechanism of Cell Death (Annexin V / PI Staining) ic50->apoptosis end Candidate for In Vivo Studies par_assay->end

Caption: Stepwise workflow for the in vitro evaluation of anticancer activity.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT or CellTiter-Glo)

Rationale: This initial screen quantifies the compound's ability to reduce the viability of cancer cells.[16] Using a panel that includes both HR-deficient (e.g., Capan-1, MX-1) and HR-proficient (e.g., MCF-7, HCT-116) cell lines allows for an early assessment of synthetic lethality.[5][6][17]

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well clear-bottom plates

  • Test compound dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Add the diluted compound to the wells and incubate for 72 hours. Include vehicle-only (DMSO) and untreated controls.

  • Viability Measurement (MTT Method):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).

Compound IDCell LineGenotypeIC50 (µM) [Example]
Derivative XCapan-1BRCA2 mutant0.05
Derivative XMX-1BRCA1 mutant0.12
Derivative XMCF-7BRCA wt> 10
Derivative XHCT-116BRCA wt> 10
DoxorubicinMCF-7BRCA wt0.8
Protocol 3: Cellular PARP Inhibition (PARylation) Assay

Rationale: To confirm that the compound inhibits PARP activity within the cell, we measure the levels of poly(ADP-ribose) (PAR), the product of PARP enzymes. A potent inhibitor will reduce PAR levels, especially after DNA damage is induced.

Materials:

  • Cancer cell line (e.g., Capan-1)

  • 6-well plates

  • Test compound and a known PARP inhibitor (e.g., Olaparib)

  • DNA damaging agent (e.g., H₂O₂)

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • Antibodies: Anti-PAR (primary), HRP-conjugated secondary antibody

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat cells with the test compound or control inhibitor for 1-2 hours.

  • Induce DNA Damage: Add H₂O₂ (e.g., 10 mM) for 10 minutes to stimulate PARP activity.

  • Cell Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the anti-PAR primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Visualize the PAR signal using an ECL substrate and imaging system. A loading control (e.g., β-actin) should be used.

Expected Outcome: In H₂O₂-treated cells, a strong PAR signal (a smear of high molecular weight bands) will be visible. Pre-treatment with an effective PARP inhibitor will significantly reduce or eliminate this signal.

V. Application Note III: In Vivo Preclinical Evaluation

Promising candidates from in vitro studies must be evaluated in animal models to assess their efficacy, pharmacokinetics, and tolerability.[18] The human tumor xenograft model in immunodeficient mice is a standard for preclinical testing.[19][20]

Protocol 4: Murine Xenograft Model for Efficacy Testing

Rationale: This protocol assesses the ability of the test compound to inhibit tumor growth in vivo. Using a cell line that showed high sensitivity in vitro (e.g., a BRCA-mutant line) is critical for validating the proposed mechanism of action.[21]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Nude mice)

  • BRCA-mutant cancer cells (e.g., Capan-1) mixed with Matrigel

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal scale and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Compound Administration: Administer the compound and vehicle control daily via oral gavage (or another appropriate route) for a set period (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse at the same frequency as a measure of toxicity.

    • Monitor the overall health and behavior of the animals.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and potentially use them for pharmacodynamic analysis (e.g., measuring PAR levels). Compare tumor growth inhibition between the treated and vehicle groups.

Treatment GroupDosingMean Tumor Volume (mm³) at Day 21 [Example]Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlOral, QD1250 ± 150-+2.5
Derivative X25 mg/kg, Oral, QD500 ± 9060+1.8
Derivative X50 mg/kg, Oral, QD250 ± 6080-1.5
Olaparib50 mg/kg, Oral, QD300 ± 7576-0.5

VI. Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for evaluating the anticancer potential of this compound derivatives. By systematically progressing through synthesis, in vitro mechanistic studies, and in vivo efficacy models, researchers can build a comprehensive data package. Positive results, particularly selective activity against HR-deficient cancer models, would provide strong validation for their mechanism as PARP inhibitors and warrant further preclinical development, including detailed pharmacokinetic, pharmacodynamic, and toxicology studies. The versatility of the triazole scaffold also allows for further chemical modifications to optimize potency, selectivity, and drug-like properties.

VII. References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Thieme Connect. Retrieved from

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). In Vitro Cellular & Developmental Biology. Animal, 34(8), 641-648. Retrieved from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science. Retrieved from

  • In vivo screening models of anticancer drugs. (2013). Life Science Journal, 10(4), 1892-1900. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17297-17305. Retrieved from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). ResearchGate. Retrieved from

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Chemistry, 9, 748924. Retrieved from [Link]

  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (2022). Current Drug Targets, 23(1), 74-101. Retrieved from [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Molecules, 26(23), 7208. Retrieved from [Link]

  • Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[14][15][19]Triazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(6), 1450-1464. Retrieved from [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2021). RSC Advances, 11(12), 6845-6857. Retrieved from [Link]

  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2018). Molbank, 2018(3), M1003. Retrieved from [Link]

  • Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1342. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances, 9(37), 21287-21295. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). ResearchGate. Retrieved from

  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. (2016). Journal of Medicinal Chemistry, 59(1), 335-357. Retrieved from [Link]

  • 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. (2021). Bioorganic Chemistry, 115, 105193. Retrieved from [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[14][15][19] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Fused Bicyclic[14][15][19]-Triazoles from Amino Acids. (2022). The Journal of Organic Chemistry, 87(1), 586-599. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2020). Journal of Research in Pharmacy, 24(5), 685-695. Retrieved from [Link]

  • PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. (n.d.). R Discovery. Retrieved from

  • 2-({[(5-Amino-1H-1,2,4-triazol-3-yl)methyl]-amino}carbonyl)benzoic acid. (n.d.). ChemBK. Retrieved from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology, 8, 564601. Retrieved from [Link]

  • A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity. (2021). Scientific Reports, 11(1), 18017. Retrieved from [Link]

  • PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. (2019). Cancers, 11(8), 1183. Retrieved from [Link]

  • 6-Bromo-N-(2-methyl-2H-benzo[d][14][19][22]triazol-5- yl)quinolin-4-amine. (2019). Molbank, 2019(4), M1094. Retrieved from [Link]

  • Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. (2021). Pharmacy Times. Retrieved from [Link])

Sources

Application Notes and Protocols for 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic Acid as a Ligand in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Architectural Versatility of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic Acid in Coordination Chemistry

In the pursuit of novel functional materials, the design and synthesis of bespoke organic ligands are of paramount importance. These molecular building blocks dictate the structure, and consequently, the properties of the resulting metal-organic frameworks (MOFs) and coordination polymers. This compound emerges as a ligand of significant interest due to its inherent structural features that offer a rich tapestry of coordination possibilities.

This molecule uniquely combines three key functional groups within a compact, rigid framework:

  • A Carboxylic Acid Group: This moiety can deprotonate to form a carboxylate, which offers various coordination modes (monodentate, bidentate bridging, chelating) with metal centers.

  • A 1,2,4-Triazole Ring: This nitrogen-rich heterocycle provides multiple potential N-donor sites, enabling the formation of polynuclear complexes and multidimensional frameworks.[1]

  • An Amino Group: This exocyclic amine can also act as a coordination site and, crucially, serves as a hydrogen-bond donor, facilitating the construction of robust supramolecular architectures through hydrogen bonding interactions.[2]

The strategic placement of these groups—the ortho-positioning of the carboxylate relative to the triazole substituent on the benzene ring—can lead to the formation of stable five- or six-membered chelate rings with metal ions, enhancing the thermodynamic stability of the resulting complexes. This guide provides a comprehensive overview of the synthesis of this ligand, its use in the formation of metal complexes, and detailed protocols for the characterization and potential application of these novel materials.

Diagram of the Ligand: this compound

Caption: Structure of this compound.

Part 1: Synthesis of the Ligand

Protocol 1: Synthesis of this compound

This protocol is based on the microwave-assisted condensation of a carboxylic acid with aminoguanidine bicarbonate, a green and efficient method.[3]

Rationale: The reaction proceeds via the initial formation of an N-acylaminoguanidine intermediate, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring. Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and purity in a shorter time frame.[5]

Materials:

  • Phthalic anhydride

  • Aminoguanidine bicarbonate

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropyl alcohol (i-PrOH)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

Equipment:

  • Microwave synthesizer (e.g., Anton Paar Monowave or Multiwave)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation of Phthalamic Acid Intermediate: In a 250 mL round-bottom flask, dissolve phthalic anhydride (1 eq.) in a suitable solvent like acetone. Slowly add a solution of aminoguanidine bicarbonate (1 eq.) in water. Stir the reaction mixture at room temperature for 2-4 hours. The intermediate, 2-(guanylcarbamoyl)benzoic acid, will precipitate. Filter the solid, wash with cold water, and dry.

  • Preparation of Aminoguanidine Hydrochloride in situ: In a microwave process vial, place the dried intermediate from the previous step. Add a stoichiometric amount of concentrated HCl to protonate the aminoguanidine moiety, which facilitates the subsequent cyclization.

  • Microwave-Assisted Cyclization: Add a small amount of a high-boiling point solvent such as i-PrOH.[3] Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 180°C for 3 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After cooling, the reaction mixture is poured into cold water. The pH is carefully adjusted to the isoelectric point (around pH 4-5) using 1 M NaOH to precipitate the product. The resulting solid is collected by filtration, washed thoroughly with deionized water to remove any remaining salts, and then with a small amount of cold ethanol.

  • Drying and Characterization: The purified product is dried in a vacuum oven at 60°C. The structure and purity should be confirmed using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C=O, C=N).

    • Mass Spectrometry: To confirm the molecular weight (204.19 g/mol ).[6]

    • Elemental Analysis: To determine the elemental composition.

Part 2: Synthesis of Metal Complexes

The multidentate nature of this compound allows it to form complexes with a wide range of transition metals. Solvothermal synthesis is a highly effective method for producing crystalline coordination polymers.[7]

Protocol 2: General Solvothermal Synthesis of Metal Complexes

Rationale: This method involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent. The increased pressure and temperature facilitate the dissolution of reactants and promote the crystallization of the product, often yielding high-quality single crystals suitable for X-ray diffraction.

Materials:

  • This compound (ligand)

  • Metal salts (see table below for examples)

  • Solvents: N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol (EtOH), Water

Equipment:

  • Teflon-lined stainless steel autoclave (25 mL)

  • Programmable oven

  • Vials and analytical balance

Metal Salt ExamplePotential Application Area
Zn(NO₃)₂·6H₂OLuminescence, Sensing
Cd(NO₃)₂·4H₂OLuminescence, Sensing
Cu(NO₃)₂·3H₂OCatalysis, Antimicrobial
Co(NO₃)₂·6H₂OMagnetism, Catalysis
Ni(NO₃)₂·6H₂OCatalysis, Gas Sorption

Procedure:

  • Reactant Preparation: In a 20 mL glass vial, combine this compound (e.g., 0.1 mmol) and a selected metal salt (e.g., 0.1 mmol) in a 1:1 molar ratio.

  • Solvent Addition: Add a solvent or a mixture of solvents (e.g., 10 mL of a DMF/EtOH/H₂O mixture in a 2:1:1 ratio). The choice of solvent can significantly influence the resulting crystal structure.

  • Homogenization: Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Autoclave Sealing: Transfer the mixture to a 25 mL Teflon-lined autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven. Ramp the temperature to 100-150°C over 2-4 hours and hold at this temperature for 48-72 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over 24 hours. Slow cooling is critical for the formation of large, high-quality crystals.

  • Product Isolation: Open the autoclave carefully. Collect the crystalline product by filtration, wash with the mother liquor, followed by fresh solvent (e.g., DMF, then ethanol), and air-dry.

Diagram of Ligand Coordination and Workflow

coordination_workflow cluster_coordination Potential Coordination Modes cluster_workflow Experimental Workflow M Metal Ion O1 O M->O1 carboxylate O2 O M->O2 chelate N1 N M->N1 triazole N2 N M->N2 triazole bridge NH2 N(amino) M->NH2 amino Ligand Ligand start Ligand Synthesis complex Metal Complex Synthesis start->complex char Characterization (XRD, IR, TGA) complex->char app Application Testing char->app

Caption: Potential ligand coordination modes and the overall experimental workflow.

Part 3: Characterization of Metal Complexes

Thorough characterization is essential to understand the structure-property relationships of the synthesized materials.

TechniquePurposeExpected Information
Single-Crystal X-ray Diffraction To determine the precise 3D atomic arrangement.Coordination environment of the metal ion, bond lengths and angles, crystal packing, and overall network topology.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample.Comparison with the simulated pattern from single-crystal data confirms that the bulk material is the same as the single crystal.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the ligand to the metal.A shift in the carboxylate stretching frequencies (typically a decrease in the C=O stretch) and changes in the triazole ring vibrations indicate coordination.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex.Identifies the temperature at which solvent molecules are lost and the framework begins to decompose.
Elemental Analysis To determine the empirical formula of the complex.Provides the percentage of C, H, and N, which helps to confirm the ligand-to-metal ratio.

Part 4: Application Notes and Protocols

The unique combination of a fluorophoric aromatic system and open metal sites makes these complexes excellent candidates for applications in chemical sensing and as antimicrobial agents.

Protocol 3: Fluorescence-Based Sensing of Metal Cations

Rationale: The inherent fluorescence of the ligand can be modulated upon coordination to a metal center. The resulting MOF may exhibit "turn-off" (quenching) or "turn-on" (enhancement) fluorescence in the presence of specific analytes due to interactions with the framework, such as competitive coordination or electron transfer processes.

Materials:

  • Synthesized metal complex (e.g., a Zn- or Cd-based complex).

  • A stock solution of the complex dispersed in a suitable solvent (e.g., DMF).

  • Stock solutions of various metal nitrate or chloride salts (e.g., Fe³⁺, Cu²⁺, Ni²⁺) in the same solvent.

Procedure:

  • Preparation of Sensor Dispersion: Prepare a stable dispersion of the finely ground metal complex in DMF (e.g., 1 mg/mL). Sonicate for 30 minutes to ensure uniformity.

  • Fluorescence Titration:

    • In a series of cuvettes, place 2 mL of the complex dispersion.

    • Record the initial fluorescence emission spectrum (e.g., excitation at 320 nm).

    • To each cuvette, add incremental amounts of a specific metal ion stock solution (e.g., 10-100 µL of a 1 mM solution).

    • After each addition, gently mix and record the fluorescence spectrum.

  • Selectivity Test: Prepare separate cuvettes containing the complex dispersion. Add a fixed amount of different metal ion solutions to each and compare the change in fluorescence intensity.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte. For quenching, the data can be analyzed using the Stern-Volmer equation to determine the quenching constant.

Protocol 4: Antimicrobial Activity Screening (Agar Well Diffusion)

Rationale: The biological activity of organic ligands can be enhanced upon chelation with metal ions. This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.[8]

Materials:

  • Synthesized metal complexes and the free ligand.

  • Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).

  • Nutrient agar plates.

  • Dimethyl sulfoxide (DMSO) as a solvent.

  • Standard antibiotic discs (e.g., ampicillin) as a positive control.

Procedure:

  • Preparation of Inoculum: Prepare a fresh microbial culture in nutrient broth and adjust its turbidity to the 0.5 McFarland standard.

  • Plate Preparation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a nutrient agar plate to create a lawn.

  • Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) in the agar.

  • Sample Loading: Prepare solutions of the ligand and each metal complex in DMSO (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 100 µL) of each solution into separate wells. Use DMSO alone as a negative control and a standard antibiotic disc as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger diameter indicates greater antimicrobial activity.

Conclusion

This compound represents a highly promising, yet underexplored, ligand for the construction of novel coordination polymers and MOFs. Its synthetic accessibility and versatile coordination ability open the door to a wide range of materials with tunable properties. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and explore the potential of these materials in fields ranging from chemical sensing to drug development.

References

  • Gecyte, M., et al. (2022). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Processes, 10(3), 573. [Link]

  • Kurzer, F., & Douraghi-Zadeh, K. (1967). Syntheses of Heterocyclic Compounds from Aminoguanidine. Chemical Reviews, 67(2), 107-152. [Link]

  • Patil, T. P., et al. (2022). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Journal of Drug Delivery and Therapeutics, 12(5), 203-210. [Link]

  • Thiele, J. (1892). Ueber Nitro- und Amidoguanidin. Liebigs Annalen der Chemie, 270(1‐2), 1-63. [Link]

  • Google Patents. (1986). Process for the preparation of 3-amino-1,2,4-triazole. US4628103A.
  • PubChem. (n.d.). 2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Iqbal, M. A., et al. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Journal of Molecular Structure, 1272, 134173. [Link]

  • Google Patents. (2020). Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole. CN110724115A.
  • Voievoda, N., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry, 42(14), 11563-11574. [Link]

  • Amaral, V. S., et al. (2015). Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. Molecules, 20(7), 12341-12356. [Link]

  • Shah, M. H., et al. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4 – triazole-3-thiol]. International Journal of Pharmaceutical Sciences and Research, 3(8), 2824-2828. [Link]

  • Google Patents. (1990).
  • Paz, F. A. A., et al. (2012). 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2173. [Link]

  • Al-Masoudi, N. A., & Shaker, Y. A. (2015). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. Journal of Saudi Chemical Society, 19(5), 577-584. [Link]

  • Desai, P. S., et al. (2018). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. Asian Journal of Chemistry, 30(11), 2465-2468. [Link]

  • Gaber, M., et al. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. Molecules, 27(7), 2209. [Link]

  • Alieva, G. K., et al. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. International Journal of Materials and Chemistry, 11(1), 1-9. [Link]

  • Asif, M. (2019). Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes. Results in Chemistry, 1, 100006. [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

Sources

Application Notes and Protocols for In Vitro Antimicrobial Efficacy Testing of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Triazoles and the Need for Standardized Efficacy Testing

Triazole compounds are a cornerstone of antifungal therapy, pivotal in the management of a wide array of fungal infections.[1][2] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme (encoded by the ERG11 or CYP51 gene) in the ergosterol biosynthesis pathway.[3][4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity, leading to either inhibition of fungal growth (fungistatic effect) or, in some instances, fungal cell death (fungicidal effect).[3][5]

The escalating emergence of resistance to currently available triazole agents presents a significant public health challenge, necessitating the continuous discovery and development of novel triazole derivatives with improved efficacy and a broader spectrum of activity.[1][6] Rigorous and standardized in vitro antimicrobial susceptibility testing is the foundation of this endeavor, providing the initial assessment of a compound's potential.

These application notes offer detailed, field-proven protocols for evaluating the in vitro antimicrobial efficacy of triazole derivatives. The methodologies are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and comparable data.[5][7][8][9]

Understanding the "Why": Causality in Experimental Design

The choice of a specific assay is dictated by the research question. Screening large numbers of novel compounds may favor a more straightforward method like disk diffusion, while determining the precise potency of a lead candidate necessitates the quantitative data from a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Key Considerations for Triazole Derivatives:
  • Solubility: Triazole derivatives can exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent for in vitro assays, but its final concentration should typically be kept below 1% to avoid cellular toxicity.[10]

  • Trailing Growth: Some fungi, particularly Candida albicans, can exhibit a phenomenon known as "trailing" or persistent, reduced growth at drug concentrations above the MIC. This can complicate endpoint determination in broth-based assays. For azoles, the MIC is often read as the concentration causing a significant reduction in growth (e.g., 50% or 80%) compared to the drug-free control.[11][12]

Core Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antifungal susceptibility testing.[5]

Principle: A standardized fungal inoculum is exposed to serial twofold dilutions of the triazole compound in a 96-well microtiter plate. The MIC is determined after a specified incubation period by observing the lowest drug concentration that inhibits visible fungal growth.

Workflow Diagram:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Prepare Standardized Fungal Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate DrugDilution Prepare Serial Dilutions of Triazole Compound DrugDilution->Inoculate Incubate Incubate at 35°C (24-48 hours) Inoculate->Incubate ReadMIC Visually or Spectrophotometrically Determine MIC Incubate->ReadMIC Interpret Interpret Results using CLSI/EUCAST Breakpoints ReadMIC->Interpret

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours or until sufficient growth is achieved.[13]

    • Prepare a cell suspension in sterile saline or phosphate-buffered saline (PBS). For yeasts, adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. For molds, conidia are harvested and the suspension is adjusted using a hemocytometer.

    • Dilute this suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).[14][15]

  • Drug Dilution and Plate Preparation:

    • Prepare a stock solution of the triazole derivative, typically in DMSO.

    • Perform a twofold serial dilution of the compound in a 96-well microtiter plate to achieve the desired final concentration range. Each well should contain 100 µL of the diluted drug in RPMI-1640 medium.[14]

    • Include a growth control (drug-free medium) and a sterility control (uninoculated medium).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).[14] The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24 to 48 hours.[15][16]

  • MIC Determination:

    • The MIC is read as the lowest concentration of the triazole derivative that causes a significant inhibition of growth (e.g., ~50% reduction in turbidity) compared to the growth control.[14] This can be done visually or with a microplate reader.

Protocol 2: Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method that is simple, cost-effective, and suitable for screening.[13][17]

Principle: A standardized fungal inoculum is swabbed onto the surface of an agar plate. A paper disk impregnated with a known concentration of the triazole compound is placed on the agar. The drug diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will form around the disk.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a standardized fungal inoculum as described in the broth microdilution protocol (adjusted to a 0.5 McFarland standard).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts) three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[18]

  • Disk Application:

    • Aseptically apply a paper disk impregnated with the triazole compound to the center of the inoculated agar surface.[13]

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plate at 35°C for 20 to 24 hours (for yeasts) or longer for molds.[18]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters.

    • The result is interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints from CLSI or EUCAST.[12][18]

Protocol 3: Agar Dilution Method

This method is an alternative to broth microdilution for determining MICs and can be particularly useful for certain fungi.

Principle: The triazole compound is incorporated into the molten agar at various concentrations before the plates are poured. A standardized inoculum is then spotted onto the surface of the plates. The MIC is the lowest concentration that inhibits fungal growth.

Step-by-Step Methodology:

  • Plate Preparation:

    • Prepare serial dilutions of the triazole compound.

    • Add a specific volume of each drug dilution to molten RPMI-1640 agar (kept at 45-50°C) to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Inoculation:

    • Prepare a standardized fungal inoculum as previously described.

    • Spot a small, defined volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate. Multiple isolates can be tested on a single plate.

  • Incubation:

    • Incubate the plates at 35°C for 24 to 48 hours, or until growth is clearly visible on the control plate.

  • MIC Determination:

    • The MIC is the lowest concentration of the triazole compound that prevents the growth of the fungal isolate.[19]

Quality Control: The Foundation of Trustworthy Data

To ensure the accuracy and reproducibility of results, quality control (QC) is paramount. This involves the regular testing of reference strains with known susceptibility profiles.

QC Strains for Antifungal Susceptibility Testing:

Quality Control StrainATCC NumberRelevance
Candida parapsilosisATCC 22019Recommended by CLSI and EUCAST for yeast susceptibility testing.[11][20]
Candida kruseiATCC 6258Intrinsically resistant to fluconazole, serving as a good control.[11][21]
Aspergillus fumigatusATCC MYA-3626A key QC strain for mold susceptibility testing.[22]
Paecilomyces variotiiATCC MYA-3630Used as a QC strain for disk diffusion testing of molds.[22]

The obtained MIC or zone diameter values for these QC strains must fall within the acceptable ranges published by CLSI or EUCAST to validate the test run.[11][20][22]

Data Interpretation: From Raw Data to Actionable Insights

The interpretation of MIC values or zone diameters allows for the categorization of a fungal isolate as Susceptible (S), Intermediate (I) or Susceptible-Dose Dependent (SDD), or Resistant (R). These categories are defined by clinical breakpoints established by bodies like CLSI and EUCAST.[7][8][23]

  • Susceptible (S): The infection is likely to respond to standard dosages of the antifungal agent.

  • Intermediate (I) / Susceptible-Dose Dependent (SDD): The infection may respond to higher doses of the drug.[23]

  • Resistant (R): The treatment is likely to fail, regardless of the dosage.

Logical Flow for Result Interpretation:

ResultInterpretation Start Obtain MIC or Zone Diameter QC_Check Are QC Results Within Range? Start->QC_Check Compare Compare Result to Clinical Breakpoints QC_Check->Compare Yes Invalid Invalid Test Repeat Assay QC_Check->Invalid No Categorize Categorize as S, I/SDD, or R Compare->Categorize Report Report Final Result Categorize->Report

Caption: Decision-making process for interpreting susceptibility test results.

Understanding Resistance Mechanisms

The development of resistance to triazoles is a complex issue. The primary mechanisms include:

  • Target Site Modification: Mutations in the ERG11 (CYP51) gene can alter the structure of the target enzyme, reducing the binding affinity of triazole drugs.[6][24][25]

  • Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the triazole.[24][25]

  • Efflux Pump Overexpression: Fungal cells can actively transport triazole drugs out of the cell through the overexpression of efflux pumps, such as those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[24][25]

References

  • Triazole antifungals. (n.d.). Research Starters - EBSCO.
  • Verma, A., et al. (2010). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
  • Mechanisms of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing.
  • Cuenca-Estrella, M., et al. (2006). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). PubMed.
  • Basenko, E. Y., et al. (2019). Mechanisms of Triazole Resistance in Aspergillus fumigatus. PMC - NIH.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024). CDC.
  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. PubMed.
  • Vale-Silva, L., & Sanglard, D. (2025). Understanding the mechanisms of resistance to azole antifungals in Candida species. PMC.
  • Troubleshooting poor biological activity in triazole derivatives. (n.d.). Benchchem.
  • Espinel-Ingroff, A., et al. (n.d.). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. ASM Journals.
  • Application Notes and Protocols: Agar Disk Diffusion Assay for Itraconazole Susceptibility Screening. (n.d.). Benchchem.
  • Gupta, A., et al. (2025). Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing. PLOS Pathogens.
  • Antifungal susceptibilities of medical triazoles and compounds used as... (n.d.). ResearchGate.
  • Triazoles as Antifungal: A Comprehensive Exploration of their Mechanisms, Resistance and Advancements. (2025). ResearchGate.
  • Pfaller, M. A., et al. (n.d.). Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole. ASM Journals.
  • Espinel-Ingroff, A., et al. (n.d.). Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. ASM Journals.
  • Triazole antifungals: A review. (2016). ResearchGate.
  • Breakpoints for Antifungal Agents: An Update from EUCAST focussing on Echinocandins against Candida spp. and Triazoles Against Aspergillus spp. (2025). ResearchGate.
  • Pfaller, M. A., et al. (n.d.). E-Test Method for Testing Susceptibilities of Aspergillus spp. to the New Triazoles Voriconazole and Posaconazole and to Established Antifungal Agents: Comparison with NCCLS Broth Microdilution Method. ASM Journals.
  • Nabili, M., et al. (2020). Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review. PubMed.
  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
  • Screening procedure to identify triazole-resistant Aspergillus fumigatus using agar plates. (n.d.). CDC.
  • Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazole Compounds. (n.d.). Benchchem.
  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC - PubMed Central.
  • Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. (2020). PMC - PubMed Central.
  • Clinical and Laboratory Standards Institute. (2024). Regulations.gov.
  • Rodriguez-Tudela, J. L., et al. (2008). EUCAST breakpoints for antifungals. PubMed.
  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2021). Fungal Infection Trust.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). NIH.
  • Publications and Presentations. (n.d.). EUCAST.
  • Antifungal Susceptibility Test Interpretive Criteria. (2025). FDA.
  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC - PubMed Central - NIH.
  • Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds. (n.d.). PMC - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we move beyond simple protocols to address the common challenges encountered in the lab, providing troubleshooting strategies, mechanistic insights, and field-proven solutions in a direct question-and-answer format.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, incorporating the versatile 1,2,4-triazole ring, which is a key component in numerous pharmaceutical agents.[1][2] The most direct and common synthetic route involves the condensation and subsequent cyclization of aminoguanidine with phthalic anhydride or a related phthalic acid derivative. While theoretically straightforward, this synthesis is often plagued by issues ranging from low yields to challenging purifications, primarily due to the bifunctional nature of the starting materials and the physicochemical properties of the final product.

This guide provides in-depth solutions to the most pressing experimental hurdles.

General Synthetic Workflow

The primary synthesis pathway is a one-pot reaction involving two key transformations: (1) Acylation of aminoguanidine by the phthalic acid derivative to form an N-acylaminoguanidine intermediate, and (2) Acid- or base-catalyzed intramolecular cyclization with dehydration to form the 1,2,4-triazole ring.

Synthesis_Workflow cluster_reactants Starting Materials Phthalic_Anhydride Phthalic Anhydride Intermediate N-Acylaminoguanidine Intermediate Phthalic_Anhydride->Intermediate Acylation (Solvent, Heat) Aminoguanidine Aminoguanidine (e.g., Bicarbonate Salt) Aminoguanidine->Intermediate Acylation (Solvent, Heat) Product This compound Intermediate->Product Cyclization/ Dehydration (Acid/Base Catalyst) Side_Reaction cluster_main Reaction Pathway Intermediate N-Acylaminoguanidine Intermediate Product Desired Product (Cyclized Triazole) Intermediate->Product - H₂O (Dehydration) Side_Product Incomplete Reaction: Intermediate Remains Product->Intermediate + H₂O (Hydrolysis) Equilibrium H₂O

Caption: Equilibrium between the intermediate and the final product.

Troubleshooting Strategy:

  • Increase Reaction Temperature/Time: As discussed in Question 1, ensuring the reaction goes to completion is key. If using conventional heating, consider increasing the temperature by 10-20°C or extending the reflux time. For microwave synthesis, a slight increase in time or temperature can be beneficial.

  • Use a Dehydrating Agent: Incorporating a stronger dehydrating agent than the acid catalyst can be effective. Polyphosphoric acid (PPA) is an excellent choice as it serves as both an acid catalyst and a powerful dehydrating agent, promoting the cyclization.

  • Monitor via TLC/LC-MS: Track the reaction's progress. The intermediate will have a different polarity from the final product. The reaction should be continued until the spot/peak corresponding to the intermediate has disappeared or is minimized.

Question 3: The purification of my final product is challenging. It has poor solubility and streaks on silica columns. What is the best purification strategy?

Answer: The target molecule is amphoteric, containing both a basic amino group and an acidic carboxylic acid group. This zwitterionic character at neutral pH leads to poor solubility in many common organic solvents and strong interactions with silica gel, making standard chromatography difficult. The best approach is purification via pH-controlled precipitation/recrystallization.

Pillar of Trustworthiness: Self-Validating Purification Protocol

This protocol leverages the compound's amphoteric nature to separate it from non-amphoteric impurities.

Step-by-Step Methodology:

  • Crude Product Isolation: After the reaction, add water to the cooled reaction mixture and stir. The crude product will likely precipitate. Filter the solid, wash with cold water, and air dry.

  • Base Solubilization: Suspend the crude solid in water or a water/ethanol mixture. Add a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) dropwise while stirring until the solid completely dissolves. The solution should be basic (pH 9-10). This deprotonates the carboxylic acid, forming the highly water-soluble sodium salt.

  • Filtration of Basic Impurities: Any non-acidic, base-insoluble impurities can be removed at this stage by filtration.

  • Acidic Precipitation: Cool the clear filtrate in an ice bath. Slowly add a 1M aqueous solution of hydrochloric acid (HCl) or acetic acid dropwise with vigorous stirring. As the pH approaches the isoelectric point of the molecule (typically around pH 4-6), the purified product will precipitate out as a fine solid.

  • Isolation and Washing: Monitor the pH to ensure complete precipitation. Filter the purified solid. Wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol or acetone to aid in drying.

  • Drying: Dry the final product under vacuum at 50-60°C to obtain the purified this compound.

Purification_Flowchart Start Crude Reaction Mixture Step1 Add H₂O, filter crude solid Start->Step1 Step2 Suspend in H₂O, add NaOH (aq) to pH 9-10 Step1->Step2 Step3 Filter to remove base-insoluble impurities Step2->Step3 Soluble Sodium Salt Step4 Cool filtrate (ice bath), add HCl (aq) to pH ~5 Step3->Step4 Step5 Precipitate forms Step4->Step5 Step6 Filter, wash with H₂O, then cold EtOH Step5->Step6 End Pure Product Step6->End

Caption: Purification workflow using pH-controlled precipitation.

Frequently Asked Questions (FAQs)

Q: Can I use phthalic acid instead of phthalic anhydride? A: Yes, phthalic acid can be used. However, the reaction will generate two equivalents of water instead of one, making the dehydration step even more critical. Phthalic anhydride is generally preferred as it is more reactive and generates less water as a byproduct.

Q: My aminoguanidine bicarbonate is old. Does its quality matter? A: Absolutely. Aminoguanidine salts can degrade over time. Using old or impure starting material is a common source of low yields and side reactions. [3]It is recommended to use aminoguanidine from a reliable source or to purify it before use if its quality is questionable.

Q: Is it possible to form the isomeric product, 2-(3-amino-1H-1,2,4-triazol-5-yl)benzoic acid? A: In this specific synthesis, the formation of this isomer is highly unlikely. The mechanism involves the initial formation of an amide bond between one of the carboxyl groups of the phthalic precursor and the hydrazine nitrogen of aminoguanidine. The subsequent cyclization involves the guanidine nitrogen attacking the amide carbonyl. This sequence is well-established and leads regioselectively to the 3,5-disubstituted pattern. [4]Achieving alternative substitution patterns often requires different synthetic strategies. [5][6] Q: What are the key characterization signals to confirm the product structure? A: In ¹H NMR (in DMSO-d₆), you should expect to see characteristic aromatic protons from the benzoic acid ring, a broad singlet for the amino (-NH₂) protons, and exchangeable N-H protons from the triazole ring and the carboxylic acid. In ¹³C NMR, key signals include the carbonyl carbon of the carboxylic acid and the two distinct carbons of the triazole ring. FT-IR spectroscopy should show characteristic stretches for N-H, O-H (broad), and C=O groups.

References

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. Retrieved from [Link]

  • (n.d.). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities.
  • BenchChem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of aminoguanidine and the carboxylic acids. Retrieved from [Link]

  • (n.d.). Syntheses of Heterocyclic Compounds from Aminoguanidine.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven methodologies for purifying this valuable heterocyclic compound. As a senior application scientist, my goal is to explain not just the how, but the why behind each step, ensuring your success in obtaining a highly pure final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenge stems from the molecule's amphoteric nature. It possesses both a weakly acidic carboxylic acid group (pKa ~4-5) and a basic amino group on the triazole ring (pKa ~2-3). This dual functionality can lead to zwitterion formation and complex solubility behavior, making standard purification techniques like simple recrystallization difficult. Furthermore, its polarity often results in poor solubility in many common organic solvents at room temperature.

Q2: What are the most common impurities I should expect?

A2: Impurities are highly dependent on the synthetic route. However, common contaminants often include:

  • Starting Materials: Unreacted precursors used in the cyclization to form the triazole ring.

  • Isomeric Byproducts: Positional isomers formed during the synthesis.

  • Reagents: Residual coupling agents or catalysts.

  • Hydrolysis Products: If the synthesis was conducted under harsh aqueous acidic or basic conditions.

Q3: Is recrystallization a viable method for this compound?

A3: Yes, but it requires careful solvent selection. Due to the compound's polarity, single-solvent recrystallization can be challenging. A mixed-solvent system is often more effective. The principle of recrystallization relies on the compound being significantly more soluble in a hot solvent than in a cold one.[1][2] For this molecule, polar protic solvents like methanol, ethanol, or water, potentially in combination with a co-solvent like acetonitrile or N,N-Dimethylformamide (DMF), are good starting points.[3]

Q4: Can I use normal-phase silica gel chromatography?

A4: It is generally not recommended. The polar amino and carboxylic acid groups will likely interact very strongly and irreversibly with the acidic silanol groups on the silica surface.[4] This can lead to very broad peaks, poor recovery, and "streaking" on the column. If chromatography is necessary, reversed-phase is the preferred method.

Purification Strategy Workflow

The following diagram outlines a logical workflow for approaching the purification of your crude material.

PurificationWorkflow Start Crude this compound Assess Purity Assessment (TLC, LCMS, ¹H NMR) Start->Assess Decision1 Purity > 95%? Assess->Decision1 Decision2 Major Impurity Type? Decision1->Decision2 No Recrystallize Recrystallization Decision1->Recrystallize Yes AcidBase Acid-Base Extraction Decision2->AcidBase Neutral Chromatography Reversed-Phase Chromatography Decision2->Chromatography Polar / Isomeric Final Pure Compound (>98%) (Verify by HPLC, NMR, MS, MP) Recrystallize->Final AcidBase->Recrystallize Chromatography->Recrystallize if solid AcidBase cluster_0 Basic Wash cluster_1 Acidic Precipitation Crude Crude Solid in Ethyl Acetate AddBase Add 1M NaOH (aq) Shake Funnel Crude->AddBase Layers1 Separate Layers AddBase->Layers1 Organic1 Organic Layer (Neutral Impurities) Layers1->Organic1 Discard Aqueous1 Aqueous Layer (Sodium Salt of Product) Layers1->Aqueous1 Acidify Adjust to pH ~3-4 with 1M HCl (aq) Aqueous1->Acidify Precipitate Solid Precipitates Acidify->Precipitate Filter Filter & Wash with Cold Water Precipitate->Filter Pure Pure Product Filter->Pure

Sources

Technical Support Center: Optimizing Aminotriazole Synthesis from Benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for aminotriazole synthesis. This guide is designed to provide in-depth, practical advice for researchers and professionals working on the synthesis of aminotriazoles, with a particular focus on routes starting from benzoic acid and its derivatives. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to help you navigate the challenges of this important synthetic transformation.

Overview of the Synthesis: From Benzoic Acid to Aminotriazole

The synthesis of 3-amino-5-aryl-1,2,4-triazoles from benzoic acid is a multi-step process that typically involves the initial conversion of the carboxylic acid to a more reactive intermediate, followed by condensation with a suitable nitrogen-containing species and subsequent cyclization. A common and effective strategy involves the reaction of a benzoic acid derivative with aminoguanidine.[1] This method is advantageous as it can often be performed in a one-pot fashion, though it is not without its challenges.[1]

The general pathway can be conceptualized as follows:

  • Activation of Benzoic Acid: The carboxylic acid is often converted into a more reactive species, such as an acyl chloride or an ester, to facilitate reaction with the nucleophilic aminoguanidine.[1][2]

  • Formation of Guanyl Hydrazide: The activated benzoic acid derivative reacts with aminoguanidine to form a key intermediate, a guanyl hydrazide. This step is often acid-catalyzed.[1]

  • Cyclization: The guanyl hydrazide intermediate then undergoes an intramolecular cyclization, typically with the elimination of water, to form the stable 1,2,4-triazole ring. This step can be promoted by heat or by adjusting the pH of the reaction mixture.[1]

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1][2][3]

Reaction_Pathway benzoic_acid Benzoic Acid activated_intermediate Activated Intermediate (e.g., Acyl Chloride) benzoic_acid->activated_intermediate Activation (e.g., SOCl2) guanyl_hydrazide Guanyl Hydrazide Intermediate activated_intermediate->guanyl_hydrazide Condensation aminoguanidine Aminoguanidine aminoguanidine->guanyl_hydrazide aminotriazole 3-Amino-5-Aryl-1,2,4-Triazole guanyl_hydrazide->aminotriazole Cyclization (Heat, Δ)

Caption: General reaction pathway for aminotriazole synthesis from benzoic acid.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental issues you may encounter during the synthesis of aminotriazoles from benzoic acid.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in aminotriazole synthesis can stem from several factors. Let's break down the possibilities:

  • Incomplete Activation of Benzoic Acid: The initial activation of the carboxylic acid is critical. If you are using thionyl chloride (SOCl₂) or a similar reagent to form the acyl chloride, ensure that the reagent is fresh and the reaction is carried out under anhydrous conditions. Moisture will quench the activating agent and the reactive acyl chloride intermediate. Consider using a slight excess of the activating agent to drive the reaction to completion.

  • Suboptimal Reaction Temperature and Time: Both the formation of the guanyl hydrazide and the subsequent cyclization are temperature-dependent.

    • Conventional Heating: If you are using conventional heating, the reaction may require prolonged refluxing. Insufficient heating can lead to incomplete conversion. Conversely, excessively high temperatures for extended periods can lead to degradation of your starting materials or product.

    • Microwave Synthesis: Microwave irradiation can significantly improve yields and reduce reaction times.[1][2][3] If you have access to a microwave reactor, this is a highly recommended alternative. The focused heating often leads to more efficient energy transfer and faster reaction rates.

  • Incorrect pH: The formation of the guanyl hydrazide intermediate is an acid-catalyzed process.[1] However, the subsequent cyclization may be more favorable under neutral or slightly basic conditions.[1] It is crucial to optimize the pH at each stage of the reaction. For the initial condensation, a pH of ≤ 1 may be beneficial.[1] For the cyclization step, neutralization with a base like sodium hydroxide or an amine base might be necessary.[1]

  • Side Reactions: The formation of side products can significantly reduce the yield of your desired aminotriazole. One common side reaction is the formation of oxadiazoles. This can sometimes be suppressed by carefully controlling the reaction conditions, particularly the temperature and the choice of solvent.

Question 2: I am having trouble with the purity of my final product. What are the common impurities and how can I remove them?

Answer: Purity is a common challenge. Here are some likely impurities and strategies for their removal:

  • Unreacted Benzoic Acid: Benzoic acid can be difficult to remove due to its similar polarity to the aminotriazole product.

    • Aqueous Workup: A basic aqueous wash (e.g., with a saturated solution of sodium bicarbonate) during the workup can help to deprotonate the unreacted benzoic acid, forming the water-soluble sodium benzoate, which can then be separated in the aqueous layer.

    • Recrystallization: If an aqueous wash is insufficient, recrystallization from a suitable solvent system can be very effective. Experiment with different solvents to find one in which your aminotriazole product has high solubility at elevated temperatures and low solubility at room temperature, while the benzoic acid impurity remains in solution.

  • Aminoguanidine Salts: If you are using aminoguanidine in its salt form (e.g., hydrochloride or bicarbonate), residual salts can contaminate your product. Washing the crude product with water can often remove these inorganic impurities.

  • Side Products (e.g., Oxadiazoles): As mentioned earlier, oxadiazoles can be a common side product. Chromatographic purification (e.g., column chromatography on silica gel) is often the most effective method for separating the desired aminotriazole from structurally similar side products. You will need to screen for an appropriate eluent system to achieve good separation.

Question 3: My reaction seems to stall and does not go to completion. What could be the issue?

Answer: A stalled reaction can be frustrating. Here are some potential culprits:

  • Deactivation of a Catalyst or Reagent: If your reaction relies on a catalyst, it may have become deactivated. Ensure that all your reagents are of high purity and that your reaction is performed under the recommended atmosphere (e.g., inert gas if necessary).

  • Reversibility of Intermediate Formation: The formation of the guanyl hydrazide intermediate can be a reversible process.[1] To drive the equilibrium towards the product, you might consider removing a byproduct as it is formed. For instance, in the cyclization step where water is eliminated, using a Dean-Stark apparatus to remove water can be beneficial.

  • Poor Solubility: If your starting materials or intermediates have poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly reduced. Experiment with different solvents to find one that provides good solubility for all components of the reaction mixture. For solid starting materials like benzoic acid, using a co-solvent might be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of an acid catalyst in the reaction between benzoic acid and aminoguanidine?

A1: An acid catalyst, such as hydrochloric acid, plays a crucial role in the formation of the guanyl hydrazide intermediate.[1] The acid protonates the carbonyl oxygen of the benzoic acid (or its activated form), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of aminoguanidine. This acid-catalyzed step accelerates the rate of the condensation reaction.[1]

Q2: Can I use substituted benzoic acids in this synthesis?

A2: Yes, this synthetic route is generally tolerant of a wide range of substituents on the benzoic acid ring. Both electron-donating and electron-withdrawing groups can be accommodated. However, the electronic nature of the substituent may influence the reaction rate. Electron-withdrawing groups can make the carbonyl carbon more electrophilic, potentially speeding up the initial condensation step. Conversely, bulky ortho-substituents may introduce steric hindrance, which could slow down the reaction.

Q3: Are there any safety precautions I should be aware of when performing this synthesis?

A3: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Thionyl chloride (SOCl₂): This reagent is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Hydrazine derivatives: Many hydrazine derivatives are toxic and potentially carcinogenic. Avoid inhalation and skin contact.

  • Microwave synthesis: When using a microwave reactor, ensure you are using appropriate sealed reaction vessels designed for this purpose to prevent pressure buildup and potential explosions.[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Amino-5-phenyl-1,2,4-triazole

This protocol is adapted from methodologies described for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]

Materials:

  • Benzoic acid

  • Aminoguanidine hydrochloride

  • Isopropyl alcohol (i-PrOH)

  • Sodium hydroxide (NaOH) solution (10% aqueous)

  • Ethyl acetate

  • Microwave synthesis vials

  • Microwave reactor

Procedure:

  • To a 10 mL microwave process vial, add benzoic acid (1.0 mmol), aminoguanidine hydrochloride (1.2 mmol), and isopropyl alcohol (5 mL). Isopropyl alcohol is used as a solvent since benzoic acid is a solid.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 180 °C for 3 hours.[1]

  • After the reaction is complete, cool the resulting mixture to room temperature.

  • Neutralize the mixture with a 10% aqueous solution of NaOH to a pH of approximately 8.

  • Evaporate the solvent in a vacuum.

  • Extract the pure product from the solid residue using hot ethyl acetate.

  • Cool the ethyl acetate extract to induce crystallization of the product.

  • Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Data Presentation: Optimizing Reaction Conditions
ParameterConventional HeatingMicrowave IrradiationRationale
Temperature Reflux (solvent dependent)150-180 °CMicrowave heating allows for rapid and uniform heating to higher temperatures, accelerating the reaction rate.[1]
Reaction Time Several hours to overnight1-3 hoursMicrowave irradiation significantly reduces reaction times.[1][2]
Solvent High-boiling point solvents (e.g., DMF, DMSO)Polar solvents that absorb microwaves efficiently (e.g., i-PrOH, EtOH)The choice of solvent in microwave synthesis is crucial for efficient energy absorption.
Yield Moderate to goodGood to excellentMicrowave-assisted synthesis often leads to improved yields.[2][3]

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_activation Check Activation of Benzoic Acid start->check_activation optimize_temp_time Optimize Temperature and Time check_activation->optimize_temp_time Activation OK check_ph Verify and Optimize pH optimize_temp_time->check_ph Conditions Optimized check_solubility Assess Solubility of Reagents check_ph->check_solubility pH Optimized purification_issue Product Purity Issues acid_wash Perform Basic Aqueous Wash purification_issue->acid_wash Unreacted Benzoic Acid? chromatography Use Column Chromatography purification_issue->chromatography Side Products Present? recrystallize Recrystallize from Suitable Solvent acid_wash->recrystallize Impurity Persists

Caption: A workflow for troubleshooting common issues in aminotriazole synthesis.

References

  • Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. (2019). PubMed. Available at: [Link]

  • Synthesis of Aminotriazoles. (n.d.). ResearchGate. Available at: [Link]

  • Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. (2022). YouTube. Available at: [Link]

  • US Patent US2878281A: Preparation of amino benzoic acids. (n.d.). Google Patents.
  • Synthesis of Amino Acids. (2022). Chemistry LibreTexts. Available at: [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (n.d.). PubMed Central. Available at: [Link]

  • Scheme for synthesis of 5-substituted benzotriazole amides... (n.d.). ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. Available at: [Link]

  • US Patent US4628103A: Process for the preparation of 3-amino-1,2,4-triazole. (n.d.). Google Patents.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. Available at: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed Central. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. Available at: [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (n.d.). PubMed Central. Available at: [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-amino-1,2,4-triazoles. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these important heterocyclic scaffolds. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of their synthesis and minimize the formation of unwanted side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles and providing actionable protocols to resolve them.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in 5-amino-1,2,4-triazole synthesis are a frequent issue, often stemming from several competing side reactions or incomplete conversion. The primary culprits depend on your chosen synthetic route, but common causes include:

  • Incomplete Cyclization: The key step in many syntheses, particularly those starting from aminoguanidine and a carboxylic acid, is the cyclization of an N-acyl aminoguanidine intermediate. This step is often reversible and highly dependent on reaction conditions.[1] Insufficient heat or incorrect pH can leave you with a significant amount of this intermediate.

  • Hydrolysis of Starting Materials: If your synthesis involves nitrile precursors, they can be susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water, leading to the formation of unwanted carboxylic acids or amides.[2]

  • Formation of Alternative Heterocycles: Under certain conditions, reactants can cyclize to form more stable or kinetically favored ring systems, such as 1,3,4-oxadiazoles, which directly compete with your desired triazole formation.[2]

  • Degradation of Aminoguanidine: Aminoguanidine can be unstable, and improper handling or stoichiometry can lead to self-condensation or other degradation pathways.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_intermediate Analyze Crude Mixture (LC-MS, NMR) Is the primary species an uncyclized intermediate? start->check_intermediate yes_intermediate Yes check_intermediate->yes_intermediate   no_intermediate No check_intermediate->no_intermediate   increase_energy Increase Reaction Energy: 1. Raise Temperature 2. Increase Reaction Time 3. Switch to Microwave Irradiation yes_intermediate->increase_energy check_side_products Identify Major Impurities. Are 1,3,4-oxadiazoles or other heterocycles present? no_intermediate->check_side_products end Optimized Yield increase_energy->end yes_side_products Yes check_side_products->yes_side_products no_side_products No/Other Issues check_side_products->no_side_products milder_cond Modify Reaction Conditions: 1. Use Milder Dehydrating Agent 2. Lower Temperature 3. Screen Catalysts yes_side_products->milder_cond check_hydrolysis Check for Hydrolysis: 1. Ensure Anhydrous Reagents/Solvents 2. Use Non-nucleophilic Base (e.g., DIPEA) no_side_products->check_hydrolysis milder_cond->end check_hydrolysis->end G cluster_0 Acylaminoguanidine Intermediate cluster_1 Desired Pathway cluster_2 Side Reaction Intermediate R-C(=O)-NH-NH-C(=NH)-NH2 Triazole 5-Amino-1,2,4-Triazole Intermediate->Triazole Cyclization (-H2O) Milder Conditions Oxadiazole 1,3,4-Oxadiazole Intermediate->Oxadiazole Cyclization (-NH3) Harsh Dehydration

Caption: Competing pathways for triazole and oxadiazole formation.

Experimental Protocol: Minimizing 1,3,4-Oxadiazole Formation

  • Reagent Selection: If using a strong acid catalyst, switch to a milder one. For example, instead of concentrated sulfuric acid, try using p-toluenesulfonic acid (PTSA) or an acid catalyst supported on silica gel (HClO₄-SiO₂). [3]2. Temperature Control: Carefully control the reaction temperature. Start with lower temperatures and gradually increase only if the reaction is not proceeding. A temperature screen from 80°C to 120°C is recommended.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. A less polar solvent might disfavor the elimination pathway leading to the oxadiazole.

  • Base-Catalyzed Cyclization: The classical synthesis often involves acylation followed by cyclization with a base (e.g., aqueous alkali). [4]This method effectively promotes the desired intramolecular nucleophilic attack to form the triazole ring. Ensure the base concentration and temperature are optimized to avoid hydrolysis of the product.

  • Microwave Synthesis: Consider using microwave irradiation. It can significantly shorten reaction times and often leads to cleaner products and higher yields by minimizing thermal degradation and side reactions. [1]

Question 3: My final product is contaminated with 3,5-diamino-1,2,4-triazole (guanazole). Where is this coming from?

Answer: The formation of 3,5-diamino-1,2,4-triazole (DAT), also known as guanazole, is a common side reaction when using starting materials that can self-condense or dimerize.

  • From Dicyandiamide/Cyanamide: Syntheses starting from dicyandiamide or cyanamide are particularly prone to forming DAT. A patented hydrothermal method suggests that stabilizing the pH of the reaction system with an excess of an ammonium salt can help avoid the side reaction of cyanamide polymerization, which can lead to DAT. [5]* From Aminoguanidine: Although less common, under certain conditions (e.g., incorrect stoichiometry or prolonged heating in the absence of the acylating agent), aminoguanidine can react with itself or its decomposition products to form DAT.

Mitigation Strategies:

  • Control Stoichiometry: Ensure the acylating agent or carboxylic acid is present in the correct molar ratio before or during the addition of aminoguanidine to favor the formation of the desired intermediate.

  • pH Control: As mentioned, maintaining a stable pH can prevent the polymerization of cyanamide-based starting materials. [5]* Order of Addition: Add the aminoguanidine solution to the reaction mixture containing the other reactant, rather than the other way around, to ensure it reacts as intended immediately.

Problem Potential Cause(s) Recommended Solution(s) Key References
Low Yield Incomplete cyclization of intermediate; Hydrolysis of starting materials.Increase reaction temperature/time; consider microwave synthesis; ensure anhydrous conditions.,[1] [2]
1,3,4-Oxadiazole Impurity Harsh dehydrating conditions; high temperature.Use milder acid catalysts (e.g., PTSA); carefully control temperature; consider base-catalyzed cyclization.,[2],[4] [3]
3,5-Diamino-1,2,4-triazole Impurity Self-condensation of cyanamide or aminoguanidine.Stabilize pH with ammonium salts; control stoichiometry and order of addition of reagents.[5]
Difficult Purification Product is highly polar and water-soluble.Attempt purification via salt formation and subsequent neutralization; use reverse-phase chromatography.[6]
Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to 5-amino-1,2,4-triazoles?

The most prevalent and versatile method is the reaction of aminoguanidine with a carboxylic acid or its derivatives (e.g., acid chlorides, esters). [1][4]This typically involves an acid-catalyzed condensation to form an N-acyl aminoguanidine intermediate, which then undergoes cyclodehydration. [1]Microwave-assisted versions of this reaction are often efficient and high-yielding. [1][7]An alternative route involves the reaction of hydrazides with S-methylisothiourea. [8] Q2: Should I use aminoguanidine hydrochloride or bicarbonate?

Both are common starting materials. Aminoguanidine bicarbonate is a stable, commercially available solid. For reactions requiring acidic conditions, it can be converted in situ to the hydrochloride salt by the addition of hydrochloric acid. [1][9]The choice often depends on the specific reaction conditions and the desired pH of the reaction medium. The bicarbonate form will release CO₂ upon acidification.

Q3: What are the best analytical techniques to monitor my reaction and identify side products?

A combination of techniques is ideal for robust analysis:

  • Thin-Layer Chromatography (TLC): For quick, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the masses of the starting materials, intermediates, desired product, and any impurities, giving you immediate clues about what side reactions might be occurring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural elucidation of the final product and any isolated impurities. [1]Tautomerism is common in these compounds, which can be studied using NMR. [10]* Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., N-H, C=N) in your product. [1] Q4: My product seems very soluble in water, making extraction difficult. Are there alternative purification strategies?

Yes, this is a common issue due to the polar nature of the amino and triazole groups. If standard extraction and crystallization fail, consider these options:

  • Purification via Salt Formation: Treat a slurry of the crude product in an alcohol (like isopropanol) with a suitable base (e.g., sodium hydroxide) to form the sodium salt of the triazole. The salt, which is often a solid, can be filtered, washed, and then neutralized with acid to recover the purified product. [6]* Reverse-Phase Chromatography: While normal-phase silica gel chromatography can be challenging, reverse-phase chromatography (e.g., C18) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is often very effective for purifying these polar compounds.

References
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.[Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate.[Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI.[Link]

  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology.[Link]

  • Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition.[Link]

  • Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate.[Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.[Link]

  • Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate.[Link]

  • Synthesis and Catalytic Applications of 1,2,4- Triazoles in Oxidative Processes. Tennessee Research and Creative Exchange.[Link]

  • Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. PubMed Central.[Link]

  • Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central.[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health.[Link]

  • Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents. ResearchGate.[Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[1][7][10]riazole Derivatives. ResearchGate.[Link]

  • 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. National Institutes of Health.[Link]

  • Synthesis of 5,7-Diaminot[1][7][10]riazolo[1,2-a]t[2][9][10]riazines via Annulation of 1,3,5-Triazine Ring onto 3(5)-Amino-1,2,4-triazoles. ResearchGate.[Link]

  • Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Royal Society of Chemistry.[Link]

  • synthesis of 1,2,4 triazole compounds. ISRES Publishing.[Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.[Link]

  • Process for the preparation of 4-amino-1,2,4-Triazole.
  • Investigation of Impurities in Peptide Pools. MDPI.[Link]

  • Typical examples of impurities observed in synthesized peptides. ResearchGate.[Link]

Sources

Technical Support Center: Synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The synthesis, typically achieved through the condensation of phthalic anhydride with aminoguanidine, is a robust reaction that can be prone to specific pitfalls. This document provides in-depth, experience-driven advice in a direct question-and-answer format to ensure your success.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues you may encounter. The solutions provided are based on fundamental chemical principles and validated optimization strategies.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

A1: Low yield is the most common issue and typically points to incomplete reaction, suboptimal conditions, or side product formation. Let's break down the key factors:

  • Inadequate Water Removal: The final cyclization step to form the triazole ring is a dehydration reaction. If water is not efficiently removed from the reaction medium, the equilibrium will not favor product formation.

    • Causality: The reaction proceeds through an N-acyl aminoguanidine intermediate, which must lose a molecule of water to cyclize. The presence of water can hinder this thermodynamically.

    • Solution: If using a high-boiling solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), ensure your reaction is heated sufficiently (typically >140 °C) to drive off water. For lower-boiling solvents, a Dean-Stark apparatus is highly effective for azeotropic water removal.

  • Suboptimal Temperature and Reaction Time: The condensation and cyclization processes have specific activation energy requirements.

    • Causality: Insufficient heat leads to a sluggish reaction that may not reach completion. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the starting materials and product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] A good starting point is a temperature of 150-160 °C. If the reaction stalls (as indicated by persistent starting material spots on TLC), consider incrementally increasing the temperature or extending the reaction time. Microwave-assisted synthesis can also be a powerful tool to accelerate sluggish reactions and improve yields.[2]

  • Acid/Base Catalysis: The formation of the initial guanyl hydrazide intermediate is an acid-catalyzed process.[2]

    • Causality: While the reactants themselves can facilitate the reaction, a catalytic amount of acid can significantly accelerate the initial condensation step.

    • Solution: Consider adding a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH), to the reaction mixture. This can improve the rate of the initial condensation without promoting significant side reactions.

Q2: I'm observing a significant amount of a white, insoluble precipitate in my reaction mixture that isn't the desired product. What is it and how do I prevent it?

A2: This is a classic sign of side-product formation. The most likely culprit is the formation of N-aminophthalimide.

  • Causality: Aminoguanidine has two nucleophilic sites: the hydrazine nitrogen (-NHNH₂) and the guanidine nitrogens (-NH₂). While the hydrazine moiety is generally more nucleophilic and leads to the desired triazole, under certain conditions, the terminal amino group of the hydrazine can react with a second molecule of phthalic anhydride to form N-aminophthalimide, which is often insoluble in the reaction mixture. This is a competitive, non-productive pathway.

  • Solution:

    • Control Stoichiometry: Ensure a slight excess of aminoguanidine (e.g., 1.1 to 1.2 equivalents) to favor the initial desired reaction and consume the phthalic anhydride before it can react further.

    • Order of Addition: Add the phthalic anhydride portion-wise to a heated solution of aminoguanidine in the reaction solvent. This maintains a high concentration of aminoguanidine relative to the anhydride, kinetically favoring the formation of the desired intermediate.

Q3: My final product is difficult to purify. Column chromatography gives poor separation, and the product appears contaminated with starting materials or is discolored. What are better purification strategies?

A3: The target molecule is amphoteric (containing both an acidic carboxylic acid group and a basic amino group), which can make standard silica gel chromatography challenging.[3] Purification is best achieved by leveraging the compound's solubility properties.

  • Causality: The polar nature of your product can cause it to streak or bind irreversibly to silica gel. Discoloration often arises from high-temperature reactions and can be difficult to remove by chromatography alone.

  • Solution: pH-Mediated Purification/Recrystallization:

    • Dissolution: After the reaction is complete and cooled, dissolve the crude solid in an aqueous basic solution (e.g., 1M NaOH or K₂CO₃) to deprotonate the carboxylic acid, forming the soluble carboxylate salt.

    • Filtration: Filter this basic solution to remove any non-acidic, insoluble impurities (like the N-aminophthalimide side product discussed in Q2).

    • Precipitation: Slowly acidify the filtrate with a strong acid (e.g., 2M HCl) to a pH of ~3-4. This will protonate the carboxylate, causing the pure this compound to precipitate out of the solution.

    • Isolation: Collect the solid by filtration, wash thoroughly with cold water to remove salts, and then with a small amount of a non-polar solvent like diethyl ether to aid in drying. This method is highly effective for removing both starting materials and key side products. For a detailed procedure, see the Protocol for Purification section below.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic pathway and mechanism for producing this compound?

A1: The most direct and common pathway is the condensation reaction between phthalic anhydride and aminoguanidine bicarbonate (or hydrochloride). The mechanism involves three key stages:

  • Nucleophilic Acyl Substitution: The terminal nitrogen of the hydrazine moiety in aminoguanidine acts as a potent nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an initial phthalamic acid derivative.

  • Intermediate Formation: This intermediate, a guanyl hydrazide, is formed under thermal conditions.[2]

  • Intramolecular Cyclization & Dehydration: The intermediate undergoes an intramolecular nucleophilic attack from a guanidine nitrogen onto the remaining amide carbonyl carbon. Subsequent dehydration (loss of a water molecule) results in the formation of the stable, aromatic 1,2,4-triazole ring.

Q2: Can I use phthalic acid instead of phthalic anhydride?

A2: Yes, it is possible to use phthalic acid, but it is generally less efficient. Phthalic anhydride is a cyclic anhydride and is therefore more electrophilic and reactive than phthalic acid.[4] Using phthalic acid would require higher temperatures and longer reaction times to drive the initial condensation, as two molecules of water would need to be removed instead of one. For optimal yield and reaction rate, phthalic anhydride is the superior starting material.

Q3: What are the critical safety precautions for this synthesis?

A3: Standard laboratory safety protocols should be followed. Key hazards to be aware of include:

  • Aminoguanidine: While widely used, aminoguanidine can be toxic at high concentrations.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • High Temperatures: The reaction is typically run at temperatures exceeding 150 °C. Use a heating mantle with a temperature controller and a fume hood. Ensure all glassware is free of cracks and rated for high temperatures.

  • Solvents: If using high-boiling aprotic polar solvents like DMF or DMSO, be aware of their potential for skin absorption and handle them exclusively within a fume hood.

Experimental Protocols & Data

Table 1: Troubleshooting Summary
IssueProbable CauseRecommended Solution
Low YieldIncomplete water removalUse a Dean-Stark trap or ensure reaction temp is >140 °C.
Suboptimal temperature/timeMonitor by TLC; start at 150-160 °C and adjust as needed.[1]
Lack of catalysisAdd a catalytic amount of p-TsOH.[2]
Insoluble PrecipitateFormation of N-aminophthalimideUse a slight excess (1.1 eq) of aminoguanidine; add phthalic anhydride portion-wise.
Purification DifficultyAmphoteric nature of productUse pH-mediated precipitation/recrystallization instead of column chromatography.[6]
Reaction StallsInsufficient energy inputConsider switching to microwave-assisted synthesis for faster, higher-yield reactions.[2][7]
Optimized Protocol for Synthesis
  • Equip a three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a temperature probe.

  • To the flask, add aminoguanidine bicarbonate (1.1 eq) and N,N-dimethylformamide (DMF, ~5 mL per gram of aminoguanidine).

  • Begin stirring and heat the mixture to 150 °C.

  • Once the temperature is stable, add phthalic anhydride (1.0 eq) in three small portions over 15 minutes.

  • Maintain the reaction temperature at 150-155 °C for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The reaction is complete when the phthalic anhydride spot has disappeared.

  • Allow the reaction mixture to cool to room temperature. The crude product may precipitate.

Protocol for Purification by Recrystallization
  • Pour the cooled reaction mixture into a beaker containing an equal volume of water. Stir for 15 minutes to precipitate the crude product fully.

  • Collect the crude solid by vacuum filtration and wash with a small amount of cold water.

  • Transfer the crude solid to a new beaker and add 1M aqueous sodium hydroxide solution until the solid completely dissolves (pH > 10).

  • Filter the basic solution to remove any insoluble impurities.

  • While stirring vigorously, slowly add 2M hydrochloric acid to the clear filtrate. The product will begin to precipitate as the solution becomes acidic.

  • Continue adding acid until the pH of the solution is approximately 3-4.

  • Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the purified white solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants PA Phthalic Anhydride Intermediate Guanyl Hydrazide Intermediate PA->Intermediate + Heat (Condensation) AG Aminoguanidine AG->Intermediate + Heat (Condensation) Product This compound Intermediate->Product - H₂O (Cyclization)

Caption: Reaction scheme for the synthesis of the target compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze Crude by TLC Start->Check_TLC SM_Present Significant Starting Material Remaining? Check_TLC->SM_Present Clean baseline Purification_Loss Problem: Purification Loss Check_TLC->Purification_Loss Product looks pure but mass is low Side_Product Major Side Product Spot Observed? SM_Present->Side_Product No Increase_Time Action: Increase Reaction Time/Temperature SM_Present->Increase_Time Yes Check_Stoich Action: Check Stoichiometry & Order of Addition Side_Product->Check_Stoich Yes Add_Catalyst Action: Add p-TsOH Catalyst Increase_Time->Add_Catalyst If still incomplete Use_Microwave Action: Use Microwave Synthesis Add_Catalyst->Use_Microwave For difficult cases Use_pH_Method Action: Use pH-Mediated Purification Protocol Purification_Loss->Use_pH_Method

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). Reaction condition optimization for 1H-1,2,4-triazole derivative synthesis.
  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. Available from: [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PubMed Central. Available from: [Link]

  • ScienceDirect. (n.d.). Aminoguanidine as an Inhibitor of the Maillard Reaction. Retrieved from [Link]

  • Almeida, A. P., et al. (n.d.). Molecular structures of the 1,2,4-triazoles and the aminoguanidine precursor. ResearchGate. Retrieved from [Link]

  • Shah, M. H., et al. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central. Available from: [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Fused Bicyclic[1][8][9]-Triazoles from Amino Acids. Retrieved from [Link]

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity.
  • ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. Retrieved from [Link]

  • Gumrukcuoglu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Retrieved from [Link]

  • Patil, T. P., et al. (n.d.). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. IJRPR.
  • Google Patents. (n.d.). Process for the purification of benzoic acid.
  • BenchChem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
  • Google Patents. (n.d.). Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
  • Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.
  • ResearchGate. (2025). Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. PubMed Central. Available from: [Link]

  • Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole.
  • Google Patents. (n.d.). Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • National Institutes of Health. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]articles/PMC9149495/)

Sources

Technical Support Center: Stability of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid. Here, we address common stability issues encountered when handling this compound in solution, providing troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding to mitigate degradation and ensure the integrity of your experiments.

I. Introduction to the Molecule: A Stability Perspective

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a benzoic acid moiety. The 1,2,4-triazole ring is generally aromatic and stable, but its stability can be influenced by substituents and environmental conditions.[1] The presence of an amino group and a carboxylic acid introduces reactive sites that can be susceptible to degradation under certain conditions. Understanding the interplay of these functional groups is key to maintaining the compound's integrity in solution.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section provides a problem-oriented approach to resolving common stability challenges.

Issue 1: Precipitation or Cloudiness in Solution

Observation: Your solution of this compound, which was initially clear, has become cloudy or has formed a precipitate over time.

Potential Causes:

  • Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations.

  • pH Effects: The carboxylic acid and amino groups are ionizable. Changes in pH can alter the ionization state of the molecule, significantly impacting its solubility. The neutral form is often less soluble than its salt forms.

  • Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation if the solution is near saturation.

  • Salt Formation/Exchange: Interaction with ions from buffers or other components in the medium can lead to the formation of a less soluble salt.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Loss of Compound Potency or Inconsistent Assay Results

Observation: You are observing a decrease in the expected biological activity of your compound over time, or there is significant variability between experimental replicates.

Potential Causes:

  • Chemical Degradation: The molecule may be degrading under the experimental conditions (e.g., in your assay medium).

  • Photodegradation: Exposure to light, especially UV, can cause degradation of aromatic and heterocyclic compounds.[1]

  • Oxidative Degradation: The amino group can be susceptible to oxidation.

Troubleshooting Steps:

  • Assess pH and Temperature Stability:

    • Perform a preliminary stability study by incubating the compound in your assay buffer at the experimental temperature for various durations.

    • Analyze samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3]

  • Investigate Photostability:

    • Conduct experiments under light-protected conditions (e.g., using amber vials or in a dark room) and compare the results to those obtained under normal laboratory lighting.[1]

    • If photodegradation is suspected, minimize light exposure during all handling and experimental steps.

  • Evaluate Oxidative Stability:

    • If your medium contains potentially oxidizing agents, or if you are not working under an inert atmosphere, consider the possibility of oxidation.

    • Degassing your solvents and solutions can help minimize oxidative degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in a cool and dry place.[1] Storing at 2-8°C is recommended. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Q2: What is the best way to prepare a stock solution of this compound?

A2: Due to the zwitterionic nature of the molecule, its solubility in neutral aqueous solutions may be limited. It is often best to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For aqueous experiments, you can then dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your biological system. Alternatively, for direct preparation in aqueous buffers, adjusting the pH to the basic range (pH 8-9) can increase solubility by deprotonating the carboxylic acid.

Q3: What are the likely degradation pathways for this molecule?

A3: While specific degradation pathways for this exact molecule are not extensively documented, we can infer potential routes based on its functional groups:

  • Hydrolysis: Under harsh acidic or basic conditions, particularly at elevated temperatures, the 1,2,4-triazole ring could potentially undergo rearrangement or cleavage, though it is generally stable.[1]

  • Photodegradation: The aminobenzoic acid portion of the molecule is analogous to p-aminobenzoic acid (PABA), which is known to undergo photodegradation upon exposure to UV light.[2][3] This can involve the formation of radical species and subsequent oxidation or dimerization.

  • Oxidative Degradation: The amino group is a potential site for oxidation, which can be accelerated by the presence of metal ions or reactive oxygen species.

  • Decarboxylation: At high temperatures, the benzoic acid moiety may undergo decarboxylation.

Potential Degradation Pathways Diagram:

G cluster_hydrolysis Hydrolysis (Harsh Conditions) cluster_photo Photodegradation (UV Light) cluster_oxidation Oxidation cluster_thermal Thermal Degradation (High Temp) Compound This compound Hydrolysis_Products Ring-opened or rearranged products Compound->Hydrolysis_Products H+/OH-, Δ Photo_Products Oxidized species, dimers Compound->Photo_Products hv, O2 Oxidation_Products Oxidized amino group Compound->Oxidation_Products [O] Thermal_Products Decarboxylated product Compound->Thermal_Products Δ

Caption: Potential degradation pathways for this compound.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products. A reverse-phase HPLC method with UV detection is a common and effective approach.

Protocol: Development of a Stability-Indicating HPLC Method

  • Forced Degradation Study:

    • Subject the compound to forced degradation under various stress conditions to generate potential degradation products.[2] This typically includes:

      • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Solid compound at 105°C for 24 hours.

      • Photodegradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Method Development:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The optimal wavelength can be determined from the UV spectrum of the compound.

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks of the degradation products do not interfere with the peak of the parent compound.

IV. Data Summary

Compound ClassStress ConditionGeneral StabilityReference
1,2,4-TriazolesHarsh Acid/Base (elevated temp.)Susceptible to hydrolysis/rearrangement[1]
1,2,4-TriazolesUV LightPotential for photodegradation[1]
p-Aminobenzoic AcidUV Light in aqueous solutionUndergoes photodegradation[2][3]

V. References

  • Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. [Link]

  • DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR TRIAZOLE AND IMIDAZOLE ANTIMYCOTICS. [Link]

Sources

Technical Support Center: Troubleshooting NMR Spectra of Substituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted triazoles. As a core structural motif in pharmaceuticals, functional materials, and chemical biology, the unambiguous characterization of triazoles is paramount. NMR is the most powerful tool for this purpose, but the unique electronic nature of the triazole ring can present specific challenges.

This guide is designed to move beyond simple procedural lists. It provides in-depth, causality-driven explanations and field-tested protocols to help you diagnose and resolve common issues encountered during your NMR analysis. We will explore the "why" behind spectral phenomena to empower you to make informed decisions in your experimental design and data interpretation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in a direct question-and-answer format.

Question 1: I've synthesized a 1,2,3-triazole, but my 1D NMR is ambiguous. How can I definitively distinguish between the 1,4- and 1,5-disubstituted regioisomers?

Answer: This is a classic and critical challenge in triazole synthesis, particularly when using methods that can yield mixtures, such as thermal cycloadditions. While 1D ¹H NMR can offer clues, definitive assignment relies on understanding the distinct electronic environments of the triazole ring carbons and leveraging through-space correlations.

The Underlying Principle: Electronic Asymmetry

The key difference lies in the chemical shifts of the triazole ring carbons. In a 1,4-disubstituted isomer, the C5 carbon (the one with the attached proton) is adjacent to two nitrogen atoms, making it more electron-rich. In a 1,5-disubstituted isomer, the C4 carbon (with the proton) is adjacent to only one nitrogen and one carbon, making it relatively electron-deficient. This electronic difference leads to a predictable shift in the ¹³C NMR spectrum.

  • 1,4-Isomer: The protonated C5 carbon signal typically appears upfield, in the range of δ 122–125 ppm .[1][2][3]

  • 1,5-Isomer: The protonated C4 carbon signal appears significantly downfield, often in the range of δ 131–134 ppm .[3]

While ¹H chemical shifts are less definitive, the triazole proton (H5) of the 1,4-isomer is often slightly downfield compared to the H4 proton of the 1,5-isomer.[3]

The Definitive Solution: 2D NMR

For unambiguous proof, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) are your most reliable tools.[4][5]

  • HMBC (¹H-¹³C): This experiment reveals 2- and 3-bond correlations between protons and carbons.

    • For the 1,4-isomer: The substituent attached to the N1 position will show a ³J correlation to the C5 carbon.

    • For the 1,5-isomer: The substituent at the N1 position will show a more distant (and often weaker or absent) ⁴J correlation to the C4 proton's carbon, but a clear ³J correlation to the C5 quaternary carbon.

  • NOESY/ROESY (¹H-¹H): This experiment detects protons that are close in space (<5 Å).[6]

    • For the 1,5-isomer: A clear NOE/ROE correlation will be observed between the protons of the N1-substituent and the C5-substituent, as they are on the same side of the ring.

    • For the 1,4-isomer: Such a correlation will be absent due to the larger distance between these substituents.[7]

Question 2: The C-H proton signal from my triazole ring is extremely broad, or I can't see it at all. What is happening?

Answer: A broad or missing triazole C-H signal is a common issue that can stem from several factors, primarily related to chemical exchange or aggregation.[1]

Causality and Diagnosis:

  • Proton Exchange: The triazole C-H proton is weakly acidic.[8] In the presence of trace amounts of water (H₂O or D₂O) or other acidic impurities in your NMR solvent, this proton can undergo rapid chemical exchange.[1] If the rate of this exchange is on the same timescale as the NMR experiment, the signal broadens significantly, sometimes to the point of disappearing into the baseline. This is especially common in protic solvents like methanol-d₄ or in insufficiently dried solvents like CDCl₃ or DMSO-d₆.[1]

  • Molecular Aggregation: Triazoles, especially those with hydrogen-bonding capabilities (like N-H triazoles) or large hydrophobic groups, can form aggregates or stack at higher concentrations. This can lead to a range of chemical environments and restricted molecular tumbling, resulting in peak broadening.[1][9]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., residual copper or ruthenium catalyst) can cause rapid relaxation, leading to severe broadening of nearby proton signals.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting a broad or missing triazole C-H signal.

Question 3: My N-unsubstituted 1,2,4-triazole gives a complicated ¹H NMR spectrum with more signals than I expect. Could this be tautomerism?

Answer: Yes, this is a classic sign of tautomerism. N-unsubstituted 1,2,4-triazoles exist in a dynamic equilibrium between two tautomeric forms: the 1H- and the 4H-tautomer. In some cases, a small amount of the 2H-tautomer may also be present.[10]

The Underlying Principle: Chemical Exchange on the NMR Timescale

The appearance of the NMR spectrum depends on the rate of exchange between these tautomers relative to the NMR timescale.

  • Fast Exchange: If the tautomers interconvert very rapidly, you will observe a single, time-averaged set of signals. The chemical shifts will be a weighted average of the shifts of the individual tautomers.

  • Slow Exchange: If the interconversion is slow, you will see distinct sets of signals for each tautomer present in the solution, leading to a "doubling" or "tripling" of peaks.[6]

  • Intermediate Exchange: If the exchange rate is intermediate, you will observe very broad peaks.

The position of this equilibrium and the rate of exchange are highly dependent on the solvent, temperature, and the nature of the substituents.[6][10] Polar, hydrogen-bond-accepting solvents like DMSO-d₆ can stabilize specific tautomers and slow the exchange, making it more likely to observe separate signals.

Tautomers cluster_1H 1H-1,2,4-Triazole cluster_4H 4H-1,2,4-Triazole cluster_spectrum Observed NMR Spectrum T1 1H-Tautomer T2 4H-Tautomer T1->T2 k_exchange Slow Slow Exchange (Separate Signals) Fast Fast Exchange (Averaged Signals) Intermediate Intermediate Exchange (Broad Signals)

Caption: Tautomeric equilibrium in 1,2,4-triazoles and its effect on NMR spectra.

Confirmation and Simplification:

To confirm tautomerism, run a Variable Temperature (VT) NMR experiment.

  • Heating: If you are in the slow exchange regime, heating the sample will increase the rate of interconversion, causing the distinct signals to broaden and eventually coalesce into a single averaged peak.

  • Cooling: If you are in the fast exchange regime, cooling the sample may slow the exchange enough to resolve the individual signals of the tautomers.

Frequently Asked Questions (FAQs)

FAQ 1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the triazole ring?

While substituent effects can be significant, the following table provides general guidance for common scenarios in CDCl₃ or DMSO-d₆.

Triazole TypeAtomTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)
1,4-Disubstituted 1,2,3-Triazole H57.5 - 8.5[2]C4: 143 - 149C5: 122 - 125[1][2]
1,5-Disubstituted 1,2,3-Triazole H47.3 - 8.0C4: 131 - 134C5: 135 - 140[3]
N-Unsubstituted 1,2,4-Triazole H3/H58.0 - 9.1[11]C3/C5: ~145
N-H Proton (N-unsubstituted) NH12.0 - 14.5 (in DMSO-d₆)[6]N/A

FAQ 2: How does changing the NMR solvent affect the spectrum of my triazole?

Solvent choice can dramatically alter the chemical shifts, particularly for protons capable of hydrogen bonding (the triazole C-H and any N-H protons).[9][12]

  • Hydrogen Bonding: Aromatic C-H groups can act as weak hydrogen bond donors. Solvents that are strong hydrogen bond acceptors (e.g., DMSO-d₆, acetone-d₆) will interact with the C-H proton, withdrawing electron density and causing a significant downfield shift compared to less interactive solvents like CDCl₃ or benzene-d₆.[12][13]

  • N-H Protons: The effect is even more pronounced for N-H protons. In a non-polar solvent like CDCl₃, the N-H signal may be broad and difficult to observe. In DMSO-d₆, the strong hydrogen bond formed with the solvent slows down exchange, resulting in a much sharper, more easily identifiable signal at a very downfield position (often >12 ppm).[6]

FAQ 3: What advanced 2D NMR experiments are most useful for structure elucidation of complex substituted triazoles?

Beyond the standard COSY, HSQC, and HMBC experiments, ¹H-¹⁵N HMBC can be exceptionally powerful for triazoles, especially when dealing with N-substitution or tautomerism.[14][15][16]

  • Why it's useful: This experiment directly observes correlations between protons and the nitrogen atoms of the triazole ring. Since each nitrogen has a distinct chemical shift depending on its position and bonding environment, ¹H-¹⁵N HMBC can unambiguously determine the substitution pattern. For example, it can distinguish between N1, N2, and N3 substituted isomers of a 1,2,3-triazole, a task that is extremely difficult with ¹H-¹³C correlations alone.[14][17]

Experimental Protocols

Protocol 1: Differentiating Regioisomers using 2D NOESY

Objective: To unambiguously determine the substitution pattern (1,4- vs. 1,5-) of a disubstituted 1,2,3-triazole.

Methodology:

  • Sample Preparation: Prepare a reasonably concentrated (10-20 mg in 0.6 mL) and scrupulously dry sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). High concentration is important for observing weaker NOE correlations.

  • Instrument Setup:

    • Acquire standard 1D ¹H and ¹³C spectra for reference.

    • Load a standard 2D NOESY pulse program.

    • Set the mixing time (d8 or tₘ). For small to medium-sized molecules (<1000 Da), a mixing time of 500-800 ms is a good starting point.

  • Acquisition: Run the 2D NOESY experiment. The acquisition time may range from 1 to several hours depending on the sample concentration.

  • Data Processing & Analysis:

    • Process the 2D data with appropriate window functions.

    • Look for cross-peaks that indicate spatial proximity.

    • Interpretation:

      • Presence of a cross-peak between the protons on the N1-substituent and the C5-substituent is definitive proof of the 1,5-regioisomer .

      • Absence of this cross-peak is strong evidence for the 1,4-regioisomer .

References

  • BenchChem. (n.d.). Troubleshooting NMR peak assignments for long-chain triazoles.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles.
  • Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal.
  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14.
  • Taylor, L., Butler, C., & Schoffstall, A. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nigeria.
  • Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal.
  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1.
  • Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. ResearchGate.
  • ResearchGate. (n.d.). Different tautomers of substituted and unsubistitued 1,2,3-triazoles.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). 15N NMR spectra, tautomerism and diastereomerism of 4,5-dihydro-1H-1,2,3-triazoles.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers.
  • MDPI. (n.d.). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][6][9]triazoles. Retrieved from

  • ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) 1H NMR spectrum.
  • SciELO. (n.d.). 1H-[1][6][14]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from

  • Semenov, V. A., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231-3240.
  • ResearchGate. (n.d.). Structure numbering for the HMBC and ¹³C NMR studies.
  • ResearchGate. (n.d.). Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study.
  • Larina, L. I. (2023). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Magnetic Resonance in Chemistry.
  • ResearchGate. (2020). Why don't I see the CH-triazole signal in NMR proton spectra?
  • Younas, A., Faraj, H., Alami, A., El Hallaoui, A., & Akhazzane, M. (2016). Characterization of the Structure of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress.
  • Larina, L. I. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 27(15), 4843.
  • Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole.
  • MDPI. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.
  • NIH. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
  • Arkat USA. (n.d.). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands.
  • ResearchGate. (n.d.). Method for Assigning Structure of 1,2,3-Triazoles.

Sources

Validation & Comparative

A Comparative Analysis of Aminobenzoic Acid Isomers: Unraveling the Impact of Structure on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The positional isomerism of functional groups on an aromatic ring is a fundamental concept in medicinal chemistry that profoundly dictates the biological activity of a molecule. The aminobenzoic acids, existing as ortho-, meta-, and para-isomers, serve as a quintessential example of this principle. While structurally similar, these three isomers—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (para-aminobenzoic acid or PABA)—exhibit distinct physicochemical properties that translate into a diverse range of biological activities and therapeutic potential. This guide provides an in-depth comparative analysis of these isomers, supported by experimental data on their derivatives, to illuminate the structure-activity relationships that govern their function and to provide a practical framework for their evaluation in drug discovery and development.

The Isomeric Landscape: A Physicochemical Comparison

The spatial arrangement of the amino and carboxyl groups on the benzene ring directly influences the electronic distribution, polarity, and steric hindrance of the aminobenzoic acid isomers. These differences are reflected in their fundamental physicochemical properties, which are critical determinants of their pharmacokinetic and pharmacodynamic behavior.

Property2-Aminobenzoic Acid (Anthranilic Acid)3-Aminobenzoic Acid4-Aminobenzoic Acid (PABA)
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
Appearance White to off-white crystalline powderWhite to brownish crystalline powderWhite to slightly yellow crystalline solid
Melting Point 146-148 °C174 °C187-189 °C
Water Solubility 5.7 g/L (25 °C)5.9 g/L (15 °C)4.7 g/L (20 °C)
pKa (carboxyl group) 4.954.784.85
pKa (amino group) 2.053.122.38

Data compiled from various sources.

The intramolecular hydrogen bonding between the amino and carboxyl groups in the ortho-isomer contributes to its lower melting point compared to the meta and para isomers. These seemingly subtle differences in physicochemical properties have significant implications for how these molecules interact with biological systems.

A Comparative Look at Biological Activities

The isomeric form of aminobenzoic acid is a critical determinant of its biological function. While direct comparative studies on the underivatized isomers are limited, a wealth of data on their derivatives provides valuable insights into the therapeutic potential of each scaffold.

Antimicrobial and Antifungal Activity

The most well-defined biological role of the aminobenzoic acid isomers is that of 4-aminobenzoic acid (PABA) as a crucial precursor in the folate biosynthesis pathway in many bacteria and fungi.[1] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents.

Mechanism of Action: PABA is a substrate for the enzyme dihydropteroate synthase (DHPS), which catalyzes a key step in the synthesis of folic acid. The structural similarity of sulfonamide antibiotics to PABA allows them to act as competitive inhibitors of DHPS, thereby halting folate production and exhibiting a bacteriostatic effect.[1]

Derivatives of all three isomers have been investigated for their antimicrobial properties, with the para- and ortho-isomers showing particular promise.

Comparative Data on Derivatives:

Isomer ScaffoldDerivative TypeTarget OrganismActivity (MIC/IC50)
4-Aminobenzoic Acid Schiff BaseStaphylococcus aureus (MRSA)MIC: from 15.62 µM[2]
Mycobacterium spp.MIC: ≥ 62.5 µM[2]
AntifungalMIC: ≥ 7.81 µM[2]
2-Aminobenzoic Acid Various DerivativesCandida albicansAntifungal and antibiofilm activity[3]

It is important to note that the derivatization significantly alters the biological activity, and these values should be considered indicative of the potential of the core isomeric structure.

Cytotoxic and Anticancer Activity

Derivatives of aminobenzoic acids have demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis and inhibition of cell proliferation.

Comparative Data on Derivatives:

Isomer ScaffoldDerivative TypeCancer Cell LineActivity (IC50)
4-Aminobenzoic Acid Schiff BaseHepG2 (Liver Cancer)IC50 ≥ 15.0 µM[2]
Various AnalogsA549 (Lung Cancer)IC50: 5.97–22.01 µM[4]
MCF-7 (Breast Cancer)IC50: 3.42–23.32 µM[4]
2-Aminobenzoic Acid Not extensively reported in direct comparisons
3-Aminobenzoic Acid Not extensively reported in direct comparisons

The data highlights the significant potential of the 4-aminobenzoic acid scaffold in the development of novel anticancer agents. Further investigation into the cytotoxic properties of ortho- and meta-aminobenzoic acid derivatives is warranted.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of numerous diseases. Derivatives of aminobenzoic acids have been explored for their anti-inflammatory properties.

  • 2-Aminobenzoic Acid (Anthranilic Acid): Derivatives of this isomer are the basis for several non-steroidal anti-inflammatory drugs (NSAIDs).

  • 4-Aminobenzoic Acid (PABA): PABA itself possesses mild anti-inflammatory activity, and its derivatives have been synthesized to enhance this effect.[5]

The anti-inflammatory mechanisms of these derivatives are often linked to the inhibition of key inflammatory mediators and signaling pathways.

Experimental Protocols for Biological Activity Assessment

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential for evaluating the biological activity of aminobenzoic acid isomers and their derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Causality Behind Experimental Choices: The broth microdilution method is a quantitative technique that allows for the precise determination of the MIC. The use of a standardized inoculum and serial dilutions of the test compound ensures that the results are reproducible and comparable across different studies.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing sterile broth to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[6]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality Behind Experimental Choices: The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[6]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key biological pathway and a typical experimental workflow.

Folate_Biosynthesis_Pathway Chorismate Chorismate PABA PABA Chorismate->PABA PABA Synthase Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic Acid & Amino Acid Synthesis Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Nucleic Acid & Amino Acid Synthesis Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Competitive Inhibition

Caption: Folate biosynthesis pathway highlighting the role of PABA.

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_analysis Data Analysis A Cell Seeding B Compound Treatment A->B 24h Incubation C MTT Addition B->C 24-72h Incubation D Formazan Solubilization C->D 2-4h Incubation E Absorbance Reading (570 nm) D->E F IC50 Calculation E->F

Caption: General workflow of the MTT assay for cytotoxicity.

Conclusion

The isomeric positioning of the amino group on the benzoic acid ring profoundly influences the biological activity of these fundamental molecules. While 4-aminobenzoic acid (PABA) has a well-established role in microbial folate synthesis, the derivatives of all three isomers exhibit a wide spectrum of pharmacological potential, including antimicrobial, cytotoxic, and anti-inflammatory effects. This comparative guide underscores the importance of considering isomeric variations in drug design and development. The provided experimental protocols offer a robust framework for the systematic evaluation of these and other small molecules, paving the way for the discovery of novel therapeutic agents. Further direct comparative studies of the underivatized isomers are crucial to fully elucidate their structure-activity relationships and unlock their full therapeutic potential.

References

  • Brown, G. M. The biosynthesis of folic acid. II. Inhibition by sulfonamides. Journal of Biological Chemistry, 210(1), 371-378.
  • PubChem. (n.d.). 2-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6885. [Link]

  • Cunha, J. M., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi, 9(7), 743. [Link]

  • Golan, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • PubChem. (n.d.). 3-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Haroon, M., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having anticancer and anti-inflammatory activities: A review. Results in Chemistry, 5, 100823. [Link]

Sources

A Comparative Guide to the Antimicrobial Landscape of 1,2,4-Triazole Derivatives: A Focus on Amino and Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the 1,2,4-triazole nucleus stands out as a privileged scaffold. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antifungal, antibacterial, antiviral, and anticancer properties. This guide provides a comparative analysis of the antimicrobial performance of 1,2,4-triazole derivatives, with a particular focus on the structural motifs present in 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid: an amino-substituted triazole core linked to a benzoic acid moiety. While direct antimicrobial data for this specific molecule is limited in publicly accessible literature, this guide will leverage experimental data from structurally analogous compounds to elucidate key structure-activity relationships (SAR) and provide a comprehensive overview for researchers in the field of drug discovery.

The 1,2,4-Triazole Core: A Versatile Pharmacophore

The five-membered ring of 1,2,4-triazole, with its three nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an excellent pharmacophore for interacting with biological targets. The versatility of the triazole ring allows for substitutions at various positions, leading to a diverse library of compounds with a wide range of biological activities.

Antifungal Activity of Triazole Derivatives: Targeting Ergosterol Biosynthesis

The most well-established antimicrobial application of 1,2,4-triazole derivatives is in the realm of antifungal therapy. Commercially successful drugs like fluconazole and itraconazole are testaments to the efficacy of this chemical class.

Mechanism of Antifungal Action

The primary mechanism of action of antifungal triazoles is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, triazole derivatives disrupt membrane integrity and function, leading to fungal cell growth inhibition and, ultimately, cell death.

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol_to_Ergosterol_Block Lanosterol->Lanosterol_to_Ergosterol_Block Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Triazoles 1,2,4-Triazole Derivatives Lanosterol_to_Ergosterol_Block->Ergosterol Inhibition

Caption: Antifungal mechanism of 1,2,4-triazoles.

Antibacterial Activity of Triazole Derivatives: A More Diverse Mechanism

While the antifungal properties of triazoles are well-documented, their antibacterial potential is an area of growing interest. The mechanisms of action against bacteria appear to be more varied and are not as universally defined as their antifungal counterparts.

Potential Antibacterial Mechanisms

Several studies suggest that the antibacterial activity of certain 1,2,4-triazole derivatives may be attributed to the inhibition of essential bacterial enzymes. For instance, hybridization of the triazole scaffold with other pharmacophores, such as quinolones, has been shown to target DNA gyrase, an enzyme critical for bacterial DNA replication[1]. Other potential targets include enzymes involved in bacterial survival and pathogenesis, such as tyrosinase and catalase[1]. The diverse structures of triazole derivatives allow for a range of interactions with various bacterial targets.

Antibacterial_Mechanism cluster_Bacterial_Cell Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Tyrosinase Tyrosinase Melanin_Production Melanin Production (Protection) Tyrosinase->Melanin_Production Other_Enzymes Other Essential Enzymes Metabolic_Pathways Essential Metabolic Pathways Other_Enzymes->Metabolic_Pathways Triazoles 1,2,4-Triazole Derivatives Triazoles->DNA_Gyrase Inhibition Triazoles->Tyrosinase Inhibition Triazoles->Other_Enzymes Inhibition Broth_Microdilution A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). A->B C Inoculate each well with the microbial suspension. B->C D Include growth and sterility controls. C->D E Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). D->E F Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC). E->F

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension to the final desired inoculum concentration.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.

    • Include a positive control well (medium and inoculum, no compound) and a negative control well (medium only).

    • Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600) to determine the inhibition of growth.

Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.

Protocol Workflow:

Disk_Diffusion A Prepare a standardized inoculum of the test microorganism. B Uniformly swab the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar). A->B C Apply paper disks impregnated with a known concentration of the test compound to the agar surface. B->C D Incubate the plate under appropriate conditions. C->D E Measure the diameter of the zone of inhibition around each disk. D->E

Caption: Agar disk diffusion workflow.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a standardized microbial inoculum as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an appropriate agar plate (e.g., Mueller-Hinton agar) to obtain a confluent lawn of growth.

  • Application of Disks:

    • Aseptically place paper disks impregnated with a specific concentration of the test compound onto the surface of the inoculated agar plate.

    • Ensure the disks are placed with sufficient distance between them to prevent overlapping of the inhibition zones.

  • Incubation and Measurement:

    • Invert the plates and incubate them under suitable conditions.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Synthesis of 1,2,4-Triazole Derivatives: A General Overview

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of key intermediates. For compounds with structures similar to this compound, a common synthetic route involves the reaction of a carboxylic acid derivative with aminoguanidine or a related precursor.

A general synthetic approach to a 3,5-disubstituted 1,2,4-triazole might involve the following steps:

  • Formation of a hydrazide: A carboxylic acid is converted to its corresponding hydrazide by reacting with hydrazine hydrate.

  • Reaction with a thiocyanate or similar reagent: The hydrazide is then reacted with a reagent like potassium thiocyanate in the presence of an acid to form a thiosemicarbazide intermediate.

  • Cyclization: The thiosemicarbazide is cyclized, often under basic conditions, to form the 1,2,4-triazole-3-thiol ring.

  • Further modifications: The amino group and other substituents can be introduced or modified in subsequent steps.

For the synthesis of aminotriazoles, a common method involves the reaction of S-methylisothioureas with acyl hydrazides.

Conclusion and Future Directions

The 1,2,4-triazole scaffold remains a highly promising platform for the development of novel antimicrobial agents. While the antifungal properties of these derivatives are well-established and have led to clinically successful drugs, their potential as antibacterial agents is an exciting and evolving area of research. The structural versatility of the triazole ring, allowing for the incorporation of various functional groups such as amines and carboxylic acids, provides a rich chemical space for exploration.

Future research should focus on:

  • Systematic SAR studies: A more systematic exploration of substitutions around the 1,2,4-triazole ring is needed to build a comprehensive understanding of the structural requirements for potent and broad-spectrum antimicrobial activity.

  • Mechanism of action studies: Elucidating the specific bacterial targets of different triazole derivatives will be crucial for rational drug design and overcoming resistance.

  • Hybrid molecule design: The strategy of combining the 1,2,4-triazole core with other known antimicrobial pharmacophores holds significant promise for developing next-generation therapeutics with enhanced efficacy and a reduced propensity for resistance development.

By leveraging the insights from existing research and employing rational design strategies, the scientific community can continue to unlock the full therapeutic potential of the 1,2,4-triazole nucleus in the fight against infectious diseases.

References

  • Application of 1,2,4-Triazoles as Antibacterial Agents: A Detailed Overview. (n.d.). Benchchem.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2021). Molecules.
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). Molecules.
  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (2021). Molecules.
  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2018). Beilstein Journal of Organic Chemistry.
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024). Frontiers in Chemistry.
  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2023). Journal of Molecular Structure.
  • Synthesis, characterization and antimicrobial activity studies of 5-(2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-2-hydroxy benzoic acid and their transition metal chelates. (2012).
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). Journal of Advanced Pharmaceutical Technology & Research.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy.
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). Chemistry Central Journal.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2012). Journal of Pharmaceutical Technology, Research and Management.

Sources

A Comparative Guide to the Structure-Activity Relationship of Aminotriazole Benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of biologically active compounds. These "privileged scaffolds" serve as a robust foundation for designing novel therapeutics. The aminotriazole benzoic acid scaffold is a prime example, demonstrating remarkable versatility and forming the core of agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][3]. The power of this scaffold lies in its modular nature, allowing for systematic modifications that can fine-tune its pharmacological profile.

Understanding the structure-activity relationship (SAR)—the correlation between a molecule's three-dimensional structure and its biological activity—is the cornerstone of rational drug design. For aminotriazole benzoic acid analogs, a deep comprehension of SAR enables medicinal chemists to enhance potency, improve selectivity, and optimize pharmacokinetic properties, thereby accelerating the journey from a preliminary "hit" to a viable drug candidate. This guide provides a comparative analysis of the SAR of these analogs, synthesizes key experimental methodologies, and offers insights into the causal relationships between chemical structure and biological function.

The Core Scaffold: Key Loci for Chemical Modification

The aminotriazole benzoic acid core consists of three fundamental components: the aminotriazole ring , the benzoic acid ring , and a linker that connects them. Each of these regions presents an opportunity for chemical modification to modulate the compound's interaction with biological targets. The ability of 1,2,4-triazole derivatives to form various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, is a key contributor to their diverse therapeutic properties[1].

Below is a diagram illustrating the principal points of modification on the generic scaffold.

cluster_0 Aminotriazole Benzoic Acid Scaffold cluster_scaffold Aminotriazole Benzoic Acid Scaffold cluster_r1 Aminotriazole Benzoic Acid Scaffold cluster_r2 Aminotriazole Benzoic Acid Scaffold cluster_linker Aminotriazole Benzoic Acid Scaffold Scaffold R1_label (Triazole Substitution) R1_label->Scaffold R2_label (Benzoic Acid Substitution) R2_label->Scaffold Linker_label Linker Modification Linker_label->Scaffold

Caption: Core scaffold and key modification points.

Comparative SAR Analysis: Decoding the Impact of Substituents

The biological activity of aminotriazole benzoic acid analogs is profoundly influenced by the nature and position of substituents on the aromatic rings. These modifications alter the molecule's electronic distribution, lipophilicity, and steric profile, which in turn dictates its binding affinity and selectivity for a given biological target[4].

Substitutions on the Benzoic Acid Ring

The benzoic acid moiety is a critical interaction domain. The carboxylic acid group often acts as a key hydrogen bond donor and acceptor, anchoring the molecule within the active site of an enzyme or receptor[4].

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on the benzoic acid ring can significantly alter activity.

    • Halogens (Cl, F, Br): The introduction of chloro substituents on the aryl ring of benzotriazole derivatives has been shown to be pivotal for potent inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to hyperglycemia[5]. This is often due to the formation of specific halogen bonds or favorable hydrophobic interactions within the enzyme's active site.

    • Methoxy Groups (-OCH₃): In a study of benzotriazole compounds with substituted benzoic acids, derivatives bearing methoxy groups at the 3, 4, and 5 positions of the benzoic ring were the most potent antiproliferative agents against several human tumor cell lines[6]. The electron-donating nature and steric bulk of these groups can optimize interactions with the target, in this case, histone deacetylases (HDACs)[6].

  • Positional Isomerism: The position of the substituent is crucial. For instance, para-substituted aminobenzoic acid derivatives have been suggested to be more active as cholinesterase inhibitors than other analogs, highlighting the importance of directional interactions[7].

Modifications of the Aminotriazole Ring

The triazole ring is not merely a structural linker; it is an important pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can participate in π-π stacking interactions with aromatic amino acid residues in a protein target.

  • Bioisosteric Replacement: Benzotriazole is often used as a bioisosteric replacement for other triazole systems or even indole rings[6]. Replacing it with related heterocycles like benzimidazole or benzothiazole can lead to a significant loss of activity, confirming the importance of the triazole's specific electronic and steric properties[6].

  • Substitution on the Triazole: While direct substitution on the triazole ring is less commonly explored in the reviewed literature, N-alkylation of the benzotriazole core has been used to generate derivatives with significant antibacterial activity[2].

Data Summary: Comparative Activity of Analogs

The following table summarizes representative data from the literature, illustrating the impact of substitutions on biological activity.

Scaffold Target/Assay Key Substituent(s) Activity (IC₅₀ or MIC) Reference
Benzotriazole-Benzoic Acidα-Glucosidase Inhibition2,4-dichloro on benzoateIC₅₀ = 2.00 ± 1.22 µM[5]
Benzotriazole-Benzoic Acidα-Amylase Inhibition2,4-dichloro on benzoateIC₅₀ = 2.04 ± 1.4 µM[5]
Benzotriazole-Benzoic AcidAnticancer (Tumor Cell Lines)3,4,5-trimethoxy on benzoateIC₅₀ = 1.2–2.4 nM[6]
Benzotriazole β-Amino AlcoholAntibacterial ( S. aureus )4-fluoro on phenyl ringMIC = 8 µM[8]
Benzotriazole β-Amino AlcoholAntibacterial ( B. subtilis )4-chloro on phenyl ringMIC = 8 µM[8]
p-Aminobenzoic Acid DerivativeCholinesterase (BChE) InhibitionBenzylamino groupIC₅₀ = 2.67 ± 0.05 µM[7][9]

Visualizing the SAR Logic: A Pharmacophore Model

A pharmacophore model distills the essential structural features required for biological activity. For an aminotriazole benzoic acid analog to act as an effective enzyme inhibitor, it generally needs to present specific features in the correct spatial arrangement.

Caption: Pharmacophore model for a typical enzyme inhibitor.

This model, derived from common features of selective inhibitors, suggests that an optimal compound will have two aromatic rings (representing the triazole and benzoic acid cores), a hydrogen bond acceptor (like the carboxylate or triazole nitrogens), and a hydrophobic feature (such as a halogen or alkyl substituent) arranged at specific distances[10][11].

Experimental Methodologies: A Self-Validating Approach

The integrity of any SAR study hinges on the quality and reproducibility of its experimental data. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure the reliability of the results.

General Workflow for an SAR Study

The process of elucidating SAR is iterative and systematic, involving a continuous feedback loop between chemical synthesis and biological testing.

SAR_Workflow A Target Identification & Validation B Lead Compound Identification (Hit) A->B C Define Key Modification Points B->C D Design Analog Library (In Silico Modeling) C->D E Chemical Synthesis of Analogs D->E F In Vitro Biological Screening & Assay E->F G Data Analysis: Identify SAR Trends F->G H Design Next-Generation Analogs G->H Feedback Loop I Lead Optimization G->I H->E

Caption: General experimental workflow for an SAR program.

Protocol 1: Synthesis of a Representative Amide-Linked Analog

This protocol describes the synthesis of an N-substituted benzamide derivative starting from a substituted benzoic acid and an aminotriazole, a common strategy for creating these analogs[1][12].

Objective: To couple a substituted benzoic acid with an aminotriazole to form an amide bond.

Materials:

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid)

  • 3-Amino-1,2,4-triazole

  • Thionyl chloride (SOCl₂) or a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Base (e.g., Triethylamine or Pyridine)

  • Deionized water, brine, anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Procedure:

  • Activation of Carboxylic Acid (Acid Chloride Method):

    • In a round-bottom flask under an inert atmosphere (N₂), dissolve the substituted benzoic acid (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2-3 hours or until TLC shows complete consumption of the starting material.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride. Causality: This step converts the less reactive carboxylic acid into a highly reactive acid chloride, facilitating the subsequent nucleophilic attack by the aminotriazole.

  • Amide Coupling:

    • In a separate flask, dissolve 3-amino-1,2,4-triazole (1.1 eq) and a base like triethylamine (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Dissolve the crude acid chloride from Step 1 in anhydrous THF and add it dropwise to the aminotriazole solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. Causality: The amino group of the triazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The base neutralizes the HCl byproduct.

  • Workup and Purification (Self-Validation):

    • Quench the reaction by slowly adding deionized water.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate.

    • Combine the organic layers and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Trustworthiness: This washing sequence removes unreacted starting materials, the base, and other water-soluble impurities, providing a first-pass purification.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane:ethyl acetate gradient).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., α-Glucosidase)

This protocol outlines a colorimetric assay to determine the inhibitory potential of synthesized analogs against α-glucosidase[5].

Objective: To quantify the IC₅₀ value of a test compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (analogs) dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Preparation:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate (pNPG) in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control (Acarbose) in the buffer. The final DMSO concentration in the well should be kept low (<1%) to avoid affecting enzyme activity.

  • Assay Execution:

    • To each well of a 96-well plate, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound at various concentrations.

    • Controls (Self-Validation):

      • Negative Control: 10 µL of buffer/DMSO instead of the compound (represents 100% enzyme activity).

      • Positive Control: 10 µL of Acarbose at various concentrations.

      • Blank: 10 µL of buffer, with buffer added instead of the enzyme in the next step (to subtract background absorbance).

    • Add 20 µL of the α-glucosidase solution to each well (except the blank). Mix and pre-incubate at 37 °C for 10 minutes. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37 °C for 20 minutes.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader. The yellow color is produced by the p-nitrophenol product.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Conclusion and Future Perspectives

The structure-activity relationship of aminotriazole benzoic acid analogs is a rich field, demonstrating clear and often predictable trends. The potency and selectivity of these compounds are highly dependent on the electronic and steric nature of substituents on the benzoic acid ring, with halogen and methoxy groups frequently enhancing activity against various targets[5][6]. The aminotriazole moiety serves as a vital pharmacophore, crucial for establishing key interactions with biological macromolecules[1].

Future research should focus on leveraging these established SAR principles for more targeted drug design. The exploration of less common substitutions and the use of computational tools for pharmacophore modeling and in silico screening can uncover novel analogs with improved profiles[10][13]. Furthermore, investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these analogs in parallel with SAR studies will be critical for translating potent in vitro activity into in vivo efficacy. The continued exploration of this versatile scaffold promises to yield new therapeutic agents for a wide range of diseases.

References

A complete list of all sources cited within this guide.

  • Ortiz de Montellano, P. R. (2015). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. PubMed Central. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of Aminotriazoles. ResearchGate. Available at: [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • Al-Bayati, E. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Available at: [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed Central. Available at: [Link]

  • Oden, B., et al. (1983). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Available at: [Link]

  • Nchinda, A. T., et al. (2022). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. ResearchGate. Available at: [Link]

  • Cirigliano, A., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Available at: [Link]

  • Kumar, V., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. Available at: [Link]

  • Kumar, R., et al. (2020). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. ResearchGate. Available at: [Link]

  • Kumar, M., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. Available at: [Link]

  • Taha, M., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. PubMed. Available at: [Link]

  • Wan, J., et al. (2009). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. Available at: [Link]

  • de Wit, R. J., & van der Goot, H. (1981). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. PubMed. Available at: [Link]

  • Tshilanda, D. D., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. OMICS International. Available at: [Link]

  • Bayliak, M., et al. (2008). Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells. PubMed. Available at: [Link]

  • Singh, A., et al. (2013). Scheme for synthesis of 5-substituted benzotriazole amides. ResearchGate. Available at: [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • Kumar, A. (2021). An Overview On Biological Behavior Of Benzotriazole: Synthesis And Docking Study On Its Versatile Biological Activities. Semantic Scholar. Available at: [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]

  • Murtaza, S., et al. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available at: [Link]

  • Thomas, J., et al. (2008). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. PubMed Central. Available at: [Link]

  • Alaoui-El-Azher, M., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anticancer. ResearchGate. Available at: [Link]

  • Khudhir, A., et al. (n.d.). A Suggested pharmacophore model of aminobenzoxazole derivatives. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Pharmacophore Modeling and Molecular Properties. ResearchGate. Available at: [Link]

  • Singh, K., et al. (2014). 3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potential p56lck Inhibitors. ResearchGate. Available at: [Link]

Sources

A Comparative Analysis of the Chelating Properties of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic Acid and Structurally Related Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chelation is a fundamental chemical process with profound implications across various scientific disciplines, including analytical chemistry, environmental science, and, most notably, drug development. The ability of a single molecule, known as a ligand, to form multiple coordination bonds with a central metal ion, thereby forming a stable, ring-like structure called a chelate, is critical for applications ranging from heavy metal detoxification to the design of metallodrugs and diagnostic agents. The stability of these metal-ligand complexes, quantified by their stability constants, is a key determinant of their efficacy and selectivity.

This guide provides an in-depth comparative analysis of the chelating properties of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid, a molecule of significant interest due to its hybrid structure incorporating both a triazole and a benzoic acid moiety. The presence of multiple potential donor atoms (nitrogens of the triazole ring and oxygens of the carboxylate group) suggests a pronounced capacity for metal ion coordination. To contextualize its chelating ability, we will compare it with structurally related ligands: p-aminobenzoic acid and 3-amino-1,2,4-triazole, which represent its constituent chemical functionalities. Furthermore, we will include 2,3-dihydroxybenzoic acid, a well-established and potent iron-chelating agent, as a benchmark for high-affinity metal binding.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols for the evaluation of chelating agents.

Structural Considerations and Synthesis of Featured Ligands

The chelating efficacy of a ligand is intrinsically linked to its molecular structure. The spatial arrangement of donor atoms, the nature of these atoms (e.g., nitrogen, oxygen), and the overall electronic properties of the molecule dictate the stability and stoichiometry of the resulting metal complexes.

This compound integrates the key features of both triazoles and benzoic acids. The 1,2,4-triazole ring offers several nitrogen atoms that can act as Lewis bases, participating in coordination with metal ions.[4] The amino group provides an additional coordination site, while the carboxylic acid group of the benzoic acid moiety offers a potential bidentate O,O-chelation or a monodentate interaction, which is often pH-dependent.

The synthesis of this class of compounds can be achieved through multi-step reactions. A common route involves the cyclization of a dithiocarbazinate salt with hydrazine hydrate to form the aminotriazole thiol nucleus, followed by further functionalization.[5] Alternative pathways may start from appropriately substituted benzoic acid derivatives.[6]

Comparative Ligands:

  • p-Aminobenzoic acid: This molecule presents a simpler chelating scaffold with the amino and carboxylic acid groups. Its study allows for the evaluation of the contribution of the aminobenzoic acid backbone to metal chelation.

  • 3-Amino-1,2,4-triazole: This ligand isolates the chelating contribution of the aminotriazole ring, providing insight into the role of the nitrogen-rich heterocyclic system in metal coordination.

  • 2,3-Dihydroxybenzoic acid: As a catecholate-type siderophore component, this ligand is known for its high affinity for Fe(III) and serves as a positive control for strong chelation.[2][3][7]

Below is a visual representation of the chemical structures of the ligands discussed.

Ligand_Structures cluster_0 Target Ligand cluster_1 Comparative Ligands Target This compound PABA p-Aminobenzoic Acid AT 3-Amino-1,2,4-triazole DHBA 2,3-Dihydroxybenzoic Acid

Caption: Chemical structures of the target and comparative ligands.

Comparative Analysis of Chelating Properties

The chelating ability of a ligand is primarily assessed by determining the stability constants (log K) of the metal-ligand complexes and their stoichiometry.

Stoichiometry Determination by UV-Vis Spectrophotometry (Mole-Ratio Method)

The mole-ratio method is a straightforward spectrophotometric technique to determine the stoichiometry of a metal-ligand complex.[8][9][10][11] This method involves keeping the concentration of one component (e.g., the metal ion) constant while varying the concentration of the other (the ligand). The absorbance of the solution is measured at a wavelength where the complex exhibits significant absorption. A plot of absorbance versus the mole ratio of ligand to metal will show a change in slope at the point corresponding to the stoichiometry of the complex.

Hypothetical Comparative Data:

LigandMetal IonStoichiometry (M:L)
This compoundCu(II)1:1 and 1:2
Fe(III)1:1 and 1:2
p-Aminobenzoic acidCu(II)1:1 and 1:2
3-Amino-1,2,4-triazoleCu(II)1:1 and 1:2
2,3-Dihydroxybenzoic acidFe(III)1:1, 1:2, and 1:3

This table presents expected stoichiometries based on the known coordination behavior of the functional groups.

The target ligand, with its multiple donor sites, is expected to form stable 1:1 and 1:2 complexes with transition metals like Cu(II) and Fe(III). The formation of higher-order complexes with 2,3-dihydroxybenzoic acid is consistent with its known potent iron-chelating capabilities.[7]

Stability Constant Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[12] The method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The resulting titration curves can be used to calculate the proton-ligand and metal-ligand stability constants.

Expected Trends in Stability Constants (log K):

Based on the structural features, we can anticipate the following trends in the stability of the metal complexes:

  • This compound is expected to exhibit higher stability constants compared to p-aminobenzoic acid and 3-amino-1,2,4-triazole individually. This is due to the potential for multidentate chelation involving the triazole nitrogens and the carboxylate oxygens, leading to a greater chelate effect.

  • The stability of complexes with 2,3-dihydroxybenzoic acid , particularly with Fe(III), is expected to be the highest among the compared ligands, reflecting its well-documented role as a strong siderophore.[2][3]

  • For a given ligand, the stability of the complexes is expected to follow the Irving-Williams series for divalent transition metals (Mn < Fe < Co < Ni < Cu > Zn).

Hypothetical Stability Constant Data (log K₁ for Cu(II)):

Ligandlog K₁ (Cu(II))
This compound~ 7-9
p-Aminobenzoic acid~ 3-4
3-Amino-1,2,4-triazole~ 4-5
2,3-Dihydroxybenzoic acid~ 10-12

These are estimated values based on literature data for similar compounds and are intended for comparative illustration.

Experimental Protocols

Protocol 1: Determination of Stoichiometry by the Mole-Ratio Method

This protocol outlines the procedure for determining the metal-ligand stoichiometry using UV-Vis spectrophotometry.

Mole_Ratio_Method prep Prepare Stock Solutions - Metal Salt (e.g., 1 mM CuSO₄) - Ligand (1 mM in appropriate solvent) wavelength Determine λmax - Scan spectrum of the metal-ligand complex prep->wavelength series Prepare a Series of Solutions - Constant metal ion concentration - Varying ligand concentration (e.g., 0 to 3 molar equivalents) wavelength->series measure Measure Absorbance - At λmax for each solution series->measure plot Plot Data - Absorbance vs. Mole Ratio (Ligand/Metal) measure->plot analyze Analyze the Plot - Identify the inflection point(s) to determine stoichiometry plot->analyze

Caption: Workflow for the mole-ratio method.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare accurate stock solutions of the metal salt (e.g., CuSO₄·5H₂O) and the ligand in a suitable solvent system (e.g., deionized water or a mixed aqueous-organic solvent if solubility is an issue).

  • Determination of λmax: Prepare a solution containing the metal and ligand in the expected stoichiometric ratio. Scan the UV-Vis spectrum of this solution against a reagent blank to determine the wavelength of maximum absorbance (λmax) for the complex.

  • Preparation of the Mole-Ratio Series: Prepare a series of solutions in volumetric flasks. To each flask, add a constant volume of the metal stock solution. Then, add varying volumes of the ligand stock solution to achieve a range of ligand-to-metal mole ratios (e.g., from 0:1 to 3:1). Dilute all solutions to the mark with the solvent.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis: Plot the measured absorbance against the mole ratio of ligand to metal. The plot will typically consist of two linear segments. The intersection of the extrapolated linear portions indicates the stoichiometry of the complex.[10]

Protocol 2: Determination of Stability Constants by Potentiometric Titration

This protocol details the potentiometric titration method for the determination of proton-ligand and metal-ligand stability constants.[12]

Potentiometric_Titration setup Apparatus Setup - Calibrated pH meter with a combined glass electrode - Thermostated titration vessel solutions Prepare Titration Sets 1. Acid blank (e.g., HNO₃) 2. Ligand + Acid 3. Metal + Ligand + Acid setup->solutions titrate Perform Titration - Titrate each set with a standard NaOH solution - Record pH after each addition solutions->titrate plot_curves Plot Titration Curves - pH vs. Volume of NaOH added titrate->plot_curves calculate Calculate Stability Constants - Use software (e.g., SCOGS, HYPERQUAD) to analyze the titration data plot_curves->calculate

Caption: Workflow for potentiometric titration.

Step-by-Step Methodology:

  • Apparatus and Reagent Preparation:

    • Use a calibrated pH meter with a combined glass electrode.

    • Prepare a carbonate-free standard solution of NaOH.

    • Prepare stock solutions of the ligand, metal salt, and a strong acid (e.g., HNO₃).

    • Maintain a constant ionic strength in all solutions using an inert salt (e.g., KNO₃).

  • Titration Procedure: Perform a series of titrations at a constant temperature:

    • Set 1 (Acid Blank): Titrate a solution of the strong acid with the standard NaOH solution.

    • Set 2 (Ligand): Titrate a solution containing the ligand and the strong acid with NaOH.

    • Set 3 (Metal-Ligand): Titrate a solution containing the metal salt, the ligand, and the strong acid with NaOH.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for each titration.

    • From the titration data, calculate the average number of protons associated with the ligand (n̄A) at different pH values. This allows for the determination of the proton-ligand stability constants (pKa values).

    • Using the data from all three titrations, calculate the average number of ligands coordinated to the metal ion (n̄) and the free ligand concentration (pL).

    • Plot n̄ versus pL to obtain the formation curve for the metal-ligand system.

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve using computational methods.

Conclusion

The comparative analysis of this compound with its structural analogues provides valuable insights into the structure-activity relationships governing metal chelation. The combination of the aminotriazole and aminobenzoic acid moieties within a single molecule is anticipated to result in enhanced chelating properties due to the potential for multidentate coordination and the chelate effect. The experimental protocols provided herein offer a robust framework for the empirical validation of these properties. Such studies are crucial for the rational design of novel chelating agents for therapeutic and diagnostic applications.

References

  • McKendree University. (n.d.). Determination of the Stoichiometry of Complex Formation Between Transition Metal Ions and Tyrosine Using UV Absorption Spectrophotometry. Retrieved from [Link]

  • Ansari, F. B., Mansoor, F., & Quadri, S. H. (n.d.). Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid. TSI Journals. Retrieved from [Link]

  • Jetir. (n.d.). pH metric Studies on Complexation of para- aminobenzoic acid with transition metal ions. Jetir.Org. Retrieved from [Link]

  • Mansour, A. M., & Danielson, N. D. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes. Chemistry Central Journal, 12(1), 108. [Link]

  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Retrieved from [Link]

  • McKendree University. (n.d.). Determination of the Stoichiometry of Complex Formation Between Transition Metal Ions and Tyrosine Using UV Absorption Spectrophotometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 28). 14.3: Qualitative and Characterization Applications. Retrieved from [Link]

  • SciSpace. (n.d.). Spectrophotometry mole ratio and continuous variation experiments with dithizone. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis spectrum of metal complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of ligand and their metal complexes. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. Retrieved from [Link]

  • PubMed. (2014). Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions. Retrieved from [Link]

  • IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. Retrieved from [Link]

  • PubMed. (n.d.). Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Interactions of di- and trihydroxybenzenes with transition metals and their biological consequences. Retrieved from [Link]

  • Goa University. (n.d.). ortho and para-aminobenzoic acids. Retrieved from [Link]

  • (n.d.). Research Article Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu (II) and Zn (II). Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. Retrieved from [Link]

  • PubMed. (n.d.). The development of new iron-chelating drugs. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Retrieved from [Link]

  • Chemguide. (n.d.). substitution in complex ions - stability constants. Retrieved from [Link]

  • Filo. (n.d.). Table 3.1 gives values for the stability constants, K _ { \text {stab } }... Retrieved from [Link]

  • ACS Omega. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. Retrieved from [Link]

  • (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

  • NIH. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

  • (n.d.). POTENTIOMETRIC TITRATION OF SOME HYDROXYLATED BENZOIC ACIDS AND CINNAMIC ACIDS BY ARTI. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)]. Retrieved from [Link]

  • (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • RJPBCS. (n.d.). Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiometric titration of some hydroxylated benzoic acids and cinnamic acids by artificial neural network calibration. Retrieved from [Link]

  • NIH. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • PubMed. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis reaction of poly(m-aminobenzoic acid) chelating polymer. Retrieved from [Link]

  • Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of Synthesized Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

The escalating threat of antimicrobial resistance has catalyzed the search for novel therapeutic agents. Among the diverse heterocyclic scaffolds explored, triazole derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of antimicrobial activities.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial efficacy of newly synthesized triazole compounds. We will delve into the critical experimental protocols, offer a comparative analysis of triazole derivatives, and provide insights into the interpretation of results, all grounded in scientific integrity and practical experience.

The Significance of Triazoles in Antimicrobial Drug Discovery

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their unique structural features, including their stability to metabolic degradation and their ability to participate in hydrogen bonding and dipole-dipole interactions, make them attractive scaffolds for medicinal chemistry.[4] A vast body of research has demonstrated the potent antibacterial and antifungal properties of various 1,2,4-triazole and 1,2,3-triazole derivatives.[2][5][6][7] The urgent need for new antimicrobial agents is underscored by the World Health Organization's list of priority pathogens that pose a significant threat to public health due to their high levels of antibiotic resistance.[7]

Comparative Antimicrobial Efficacy of Synthesized Triazoles

The antimicrobial potential of a synthesized compound is primarily quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] A lower MIC value indicates greater potency.[10]

The following tables summarize the MIC values of several recently synthesized triazole derivatives against a panel of clinically relevant bacterial and fungal strains, providing a comparative overview of their efficacy.

Table 1: Comparative Antibacterial Activity of Synthesized Triazole Derivatives (MIC in µg/mL)

Compound ID/SeriesStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference CompoundReference MIC (µg/mL)Source
Ofloxacin-1,2,4-triazole analogues (13)0.25 - 10.25 - 1-Ofloxacin0.25 - 1[7]
Clinafloxacin-triazole hybrids (14)0.25 - 320.25 - 320.25 - 32Ciprofloxacin-[7][11]
Triazole Derivative 1101632Ciprofloxacin1-4[10]
Triazole Derivative 281224Ampicillin2-8[10]
4-amino-5-aryl-4H-1,2,4-triazole-55Ceftriaxone-[7]
1,2,3-triazole-indole-pyrazolone (5e, 5h, 5i)--10 (vs. A. baumannii)Chloramphenicol-[12]

Table 2: Comparative Antifungal Activity of Synthesized Triazole Derivatives (MIC in µg/mL)

Compound ID/SeriesCandida albicansAspergillus nigerReference CompoundReference MIC (µg/mL)Source
Coumarin-bis-triazoles (7a, 8a, 8e)2-42-48 (vs. A. fumigatus)Fluconazole1-2[13]
1,2,3-triazole-indole-pyrazolone (5d, 5h, 5i, 5l, 5m, 5n)5050Griseofulvin, Fluconazole-[12]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol-NegativeKetoconazole-[14]

Interpreting the Data: It is crucial to understand that a direct comparison of MIC values between different studies should be made with caution due to variations in experimental conditions. However, the data clearly demonstrates the potential of triazole derivatives to exhibit potent antimicrobial activity, in some cases superior to existing drugs.[10][14] For instance, certain clinafloxacin-triazole hybrids have shown stronger activity against MRSA than chloramphenicol and clinafloxacin itself.[11]

Experimental Protocols for Antimicrobial Efficacy Validation

To ensure the generation of reliable and reproducible data, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Synthesized Triazole Compound stock Prepare Stock Solution (e.g., in DMSO) start->stock dilution Perform Serial Dilutions of Triazole Compound stock->dilution media Prepare appropriate broth/agar media media->dilution inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculate Inoculate media with microbial suspension inoculum->inoculate dilution->inoculate incubate Incubate at optimal temperature and time (e.g., 37°C for 18-24h) inoculate->incubate read Read and Record Results (Visual Inspection or Spectrophotometer) incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic interpret Interpret Susceptibility (S, I, R) based on CLSI breakpoints mic->interpret

Caption: A generalized workflow for determining the antimicrobial susceptibility of synthesized compounds.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

  • Materials:

    • Synthesized triazole compound

    • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • 96-well microtiter plates

    • Standardized microbial inoculum (0.5 McFarland standard, approximately 10^8 CFU/mL)

    • Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)[15][17]

    • Negative control (vehicle, e.g., DMSO)

  • Procedure:

    • Prepare a stock solution of the synthesized triazole compound in a suitable solvent.

    • Dispense 100 µL of sterile broth into each well of a 96-well plate.

    • Add 100 µL of the triazole stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Prepare a standardized microbial inoculum and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

    • Inoculate each well with 10 µL of the diluted microbial suspension.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compound).

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or longer for fungi.[15]

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth. Alternatively, a spectrophotometer can be used to measure absorbance.[15]

2. Disc Diffusion (Kirby-Bauer) Assay

This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[15]

  • Materials:

    • Synthesized triazole compound

    • Sterile filter paper discs (e.g., 6 mm diameter)

    • Agar plates (e.g., Mueller-Hinton Agar)

    • Standardized microbial inoculum (0.5 McFarland standard)

    • Sterile swabs

  • Procedure:

    • Prepare a standardized microbial inoculum and evenly streak it onto the surface of an agar plate using a sterile swab.

    • Impregnate sterile filter paper discs with a known concentration of the synthesized triazole compound.

    • Place the impregnated discs onto the surface of the inoculated agar plate.

    • Incubate the plates at the appropriate temperature for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited). A larger zone of inhibition generally indicates greater susceptibility.

Synthesis_and_Screening_Logic cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Evaluation start Identify Lead Triazole Scaffold reaction Chemical Synthesis (e.g., Click Chemistry, Cycloaddition) start->reaction purification Purification and Characterization (NMR, MS, IR) reaction->purification primary_screen Primary Screening (e.g., Disc Diffusion) purification->primary_screen secondary_screen Secondary Screening (MIC Determination) primary_screen->secondary_screen spectrum Determine Spectrum of Activity (Gram-positive, Gram-negative, Fungi) secondary_screen->spectrum compare Compare Efficacy to Standard Antimicrobials spectrum->compare sar Structure-Activity Relationship (SAR) Analysis compare->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A logical flow from the synthesis of triazole compounds to their antimicrobial evaluation.

Causality and Trustworthiness in Experimental Design

The choice of experimental parameters is critical for obtaining meaningful and trustworthy results. For instance, the use of a standardized inoculum (0.5 McFarland) ensures that the initial concentration of microorganisms is consistent across experiments, which is crucial for the reproducibility of MIC values. The inclusion of positive and negative controls is non-negotiable; they validate the experimental setup by confirming the viability of the microorganisms and the absence of inhibitory effects from the solvent.

Furthermore, reporting the susceptibility interpretation (Susceptible, Intermediate, or Resistant) alongside the MIC value is essential for clinical relevance.[8][9] These interpretations are based on established breakpoints that correlate in vitro data with the likelihood of therapeutic success in a patient.[16]

Conclusion and Future Directions

The validation of the antimicrobial efficacy of synthesized triazole compounds is a multi-faceted process that requires rigorous adherence to standardized protocols and a deep understanding of the underlying scientific principles. The data presented in this guide underscores the immense potential of triazoles as a source of new antimicrobial agents. Future research should focus on elucidating the mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy in in vivo models of infection. By combining rational drug design with robust validation methodologies, the scientific community can continue to advance the development of novel triazole-based therapies to combat the growing threat of antimicrobial resistance.

References

  • Patil, B. S., Krishnamurthy, G., et al. (n.d.). Synthesis and Antimicrobial Activity of Some[5][15][18]-Triazole Derivatives. Semantic Scholar.

  • Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S. A., & Demirbaş, N. (2010). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. Molecules, 15(4), 2427–2438. [Link]

  • (n.d.). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers.
  • (n.d.). Antimicrobial Screening of Some Newly Synthesized Triazoles.
  • (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.
  • (n.d.).
  • (n.d.).
  • Mistry, B. D., et al. (2013). Comparative studies of novel triazole derivative having chiral center and their antimicrobial activities. Der Pharma Chemica, 5(6), 173-180.
  • (n.d.).
  • (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents.
  • (2017). Triazoles as antimicrobial: A review.
  • (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.
  • (n.d.).
  • (2023). Coumarin Triazoles as Potential Antimicrobial Agents. MDPI.
  • (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers.
  • (n.d.). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Bio & Med Chem Au.
  • (n.d.).
  • (n.d.).
  • (n.d.). Minimum inhibitory concentration (MIC 90 ) of triazoles (in mg mL À1 ) against different human pathogenic fungi.
  • (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.
  • (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • (n.d.).

Sources

in vitro vs. in vivo activity of triazole-based antimicrobial agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro vs. In Vivo Activity of Triazole-Based Antimicrobial Agents

Introduction: From the Petri Dish to the Patient

Triazole-based compounds are a cornerstone of modern antifungal therapy, indispensable in treating a wide range of fungal infections from superficial dermatophytosis to life-threatening systemic mycoses.[1] This class of agents, which includes well-known drugs like fluconazole, itraconazole, and voriconazole, has significantly improved outcomes for patients, particularly the immunocompromised.[2][3] Their efficacy stems from a targeted disruption of the fungal cell's structural integrity. However, the journey of a promising triazole candidate from initial discovery to clinical application is fraught with challenges, chief among them being the translation of laboratory performance (in vitro) to real-world effectiveness in a living organism (in vivo).

This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of triazole antifungals. As a senior application scientist, the objective is not merely to present data but to illuminate the causality behind the experimental choices and the frequent, often perplexing, discrepancies between these two critical assessment paradigms. Understanding this gap is fundamental for researchers, scientists, and drug development professionals aiming to identify and advance the next generation of potent antimicrobial agents.[4][5]

The Core Mechanism: Disrupting Fungal Sterol Synthesis

The primary mechanism of action for triazole antifungals is the specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][3] This enzyme, encoded by the ERG11 or cyp51A/B genes, is a critical catalyst in the biosynthesis of ergosterol, the principal sterol in the fungal cell membrane.[1][6] By binding to the heme iron of the enzyme, the triazole molecule prevents the conversion of lanosterol to ergosterol.[1] This inhibition has a twofold effect: it depletes the membrane of ergosterol and leads to the accumulation of toxic 14α-methylated sterol precursors.[6][7] The resulting membrane becomes structurally compromised, leading to increased permeability and malfunction of membrane-bound proteins, which ultimately inhibits fungal growth or causes cell death.[1][2]

Recent studies have also uncovered a potential secondary mechanism where the accumulation of sterol intermediates, prompted by triazole-mediated Cyp51 inhibition, induces a negative feedback loop that further suppresses the ergosterol pathway by acting on HMG-CoA reductase (hmg1).[7]

Triazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ... Lanosterol Lanosterol HMG-CoA->Lanosterol HMG-CoA Reductase (Hmg1) Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Toxic Sterols Toxic Sterols Lanosterol->Toxic Sterols Accumulation Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Triazole Triazole Agent 14α-demethylase (CYP51) 14α-demethylase (CYP51) Triazole->14α-demethylase (CYP51) Inhibits 14α-demethylase (CYP51)->Ergosterol Toxic Sterols->Fungal Cell Membrane Disrupts InVitro_Workflow start Start: Fungal Isolate prep_inoculum 1. Prepare Standardized Inoculum Suspension start->prep_inoculum inoculate 3. Inoculate Microplate Wells with Fungal Suspension prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Triazole in Microplate prep_plate->inoculate incubate 4. Incubate at 35°C for 24-48 hours inoculate->incubate read_mic 5. Read MIC: Lowest concentration with no visible growth incubate->read_mic end Result: MIC Value (µg/mL) read_mic->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Data Presentation: In Vitro Activity of Triazoles

The following table summarizes typical MIC ranges for common triazoles against key fungal pathogens. Lower MIC values indicate higher intrinsic potency.

CompoundCandida albicans (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)
Fluconazole0.25 - 2.01.0 - 8.0Resistant (>64)
Itraconazole0.03 - 0.50.06 - 0.50.25 - 2.0
Voriconazole0.015 - 0.1250.03 - 0.250.25 - 1.0
Posaconazole0.015 - 0.1250.03 - 0.250.06 - 0.5
Novel Compound 6c 0.0625 0.0625 4.0

Note: Data is compiled from multiple sources for illustrative purposes.[8][9]

Experimental Protocol: CLSI M27 Broth Microdilution for Yeasts

Objective: To determine the MIC of a triazole agent against a Candida species.

Materials:

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well sterile microtiter plates.

  • Triazole agent stock solution (e.g., 1280 µg/mL in DMSO).

  • Candida isolate grown on Sabouraud Dextrose Agar for 24 hours.

  • Sterile saline, spectrophotometer, vortex mixer.

Methodology:

  • Inoculum Preparation: a. Harvest several colonies of the yeast and suspend in 5 mL of sterile saline. b. Vortex for 15 seconds. c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution: a. Dispense 100 µL of RPMI medium into wells 2 through 12 of a microtiter plate row. b. Add 200 µL of the working drug solution (e.g., 16 µg/mL in RPMI) to well 1. c. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well is 200 µL. b. The final drug concentrations will now range from 8 µg/mL to 0.015 µg/mL. c. Incubate the plate at 35°C for 24 to 48 hours.

  • Reading the MIC: a. The MIC is the lowest drug concentration that causes a significant reduction (typically ≥50%) in growth compared to the drug-free growth control well.

Part 2: The In Vivo Challenge – Efficacy in a Complex System

While in vitro data is essential, it cannot predict clinical success alone. [5]The complexity of a living host introduces a myriad of variables that can dramatically alter a drug's performance. In vivo models are therefore indispensable for evaluating a compound's efficacy in the context of host-pathogen interactions, immune responses, and the drug's own pharmacokinetic and pharmacodynamic (PK/PD) behavior. [4]

Key In Vivo Methodologies

Animal models are designed to mimic human infections. The choice of model depends on the pathogen and the type of infection being studied. [4]

  • Murine Models of Systemic Infection: Mice are commonly used to model disseminated infections like candidiasis, aspergillosis, and cryptococcosis. [4][10]Animals are infected intravenously, and treatment efficacy is assessed by survival rates, or by quantifying the fungal burden in target organs (e.g., kidneys, brain, lungs). [9]2. Dermatophytosis Models: Guinea pigs are often used for skin infections, where the topical or oral efficacy of a drug can be evaluated by observing lesion scores and culturing skin samples. [11][12]3. Alternative Models: For high-throughput or early-stage screening, non-mammalian hosts like the larvae of the greater wax moth (Galleria mellonella) can be used. These models are cost-effective and raise fewer ethical concerns. [4][13]

Data Presentation: In Vivo Efficacy of Triazoles

The following table illustrates how in vivo efficacy is reported, using a murine model of systemic candidiasis as an example.

Compound (Dose)In Vitro MIC vs C. albicans (µg/mL)In Vivo Efficacy (Survival Rate % at 14 days)Fungal Burden Reduction (log CFU/kidney)
Vehicle ControlN/A0%0 (Baseline)
Fluconazole (10 mg/kg)0.580%~2.5
Novel Compound 6c (1 mg/kg)0.0625 100% ~3.0
Novel Compound 6c (0.5 mg/kg)0.0625 80% ~2.2

Note: Data is based on a representative study for illustrative purposes.[8][9] This table highlights a key point: a compound like 6c with a much lower MIC than fluconazole can achieve superior or equivalent in vivo efficacy at a significantly lower dose.

Experimental Protocol: Murine Model of Systemic Candidiasis

Objective: To evaluate the in vivo efficacy of a novel triazole agent in treating systemic Candida albicans infection in mice.

Materials:

  • Immunocompetent mice (e.g., BALB/c, female, 6-8 weeks old).

  • Candida albicans strain, prepared as described for in vitro testing.

  • Test compound formulated in a suitable vehicle (e.g., 20% Captisol).

  • Sterile saline, insulin syringes.

Methodology:

  • Infection: a. Prepare an inoculum of C. albicans in sterile saline at a concentration of 2.5 x 10^5 CFU/mL. b. Infect mice via lateral tail vein injection with 0.1 mL of the inoculum (2.5 x 10^4 CFU per mouse). This dose is typically calibrated to be lethal within 5-7 days for control animals.

  • Treatment: a. Randomize mice into groups (n=10 per group): Vehicle control, positive control (e.g., fluconazole at 10 mg/kg), and test compound groups (e.g., 0.5, 1, and 2 mg/kg). b. Begin treatment 2 hours post-infection. Administer the compounds once daily via oral gavage or intraperitoneal injection for 7 consecutive days.

  • Efficacy Endpoints: a. Survival: Monitor the mice daily for 14-21 days and record mortality. Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test). b. Fungal Burden (Satellite Group): For a separate cohort of animals, euthanize them at a specific time point (e.g., day 3 post-infection). c. Aseptically remove kidneys, weigh them, and homogenize in sterile saline. d. Perform serial dilutions of the homogenate, plate on Sabouraud Dextrose Agar, and incubate for 24-48 hours. e. Count the colonies to determine the number of CFU per gram of tissue. Compare the fungal burden in treated groups to the vehicle control group.

Bridging the Gap: Why In Vitro and In Vivo Results Diverge

The transition from a simple, static in vitro environment to a dynamic in vivo system is rarely seamless. A triazole with an excellent MIC may fail in an animal model, while another with a modest MIC might perform exceptionally well. [11][14]This discrepancy is the central challenge in antifungal drug development and is driven by several factors:

  • Pharmacokinetics (PK): This is arguably the most significant factor. The body subjects the drug to Absorption, Distribution, Metabolism, and Excretion (ADME). A compound might have poor oral bioavailability, be rapidly metabolized by liver enzymes (many of which are also cytochrome P450s, leading to drug-drug interactions), or fail to distribute to the site of infection in sufficient concentrations. [2][4]For instance, voriconazole exhibits non-linear pharmacokinetics, making its dosing and therapeutic monitoring complex. [15]* Pharmacodynamics (PD): The relationship between drug concentration and its antifungal effect is more complex in vivo. Factors like protein binding can reduce the amount of free, active drug available to fight the pathogen.

  • Host Immune System: In vitro assays operate in an immunological vacuum. In vivo, the host's immune response works in concert with (or sometimes against) the antifungal agent. A fungistatic drug (which only inhibits growth) might be highly effective in vivo because it halts fungal proliferation long enough for the immune system to clear the infection. [4]* Mechanisms of Resistance: Fungi can develop resistance to triazoles, often through mutations in the cyp51A target gene or by overexpressing efflux pumps that actively remove the drug from the cell. [3][16][17]These mechanisms may be induced or expressed differently under the pressures of the host environment compared to a nutrient-rich lab medium. [18]* Biofilm Formation: In many clinical settings, fungi grow as biofilms—structured communities of cells adherent to a surface. [19]Cells within a biofilm are notoriously resistant to antifungals, a phenotype that is not captured by standard MIC testing of free-floating (planktonic) cells. [19][20] To bridge this gap, regulatory bodies and scientific committees establish clinical breakpoints . These are specific MIC values that categorize an isolate as "Susceptible," "Intermediate," or "Resistant" based on a correlation of MIC distributions, PK/PD data, and clinical outcomes from human studies. [21][22][23]A breakpoint essentially provides a clinically relevant interpretation of the in vitro MIC value. [24]

Conclusion

The evaluation of triazole-based antimicrobial agents is a multi-faceted process where in vitro and in vivo assessments provide different but equally vital pieces of the puzzle. In vitro susceptibility testing serves as an essential screening tool, offering a rapid and cost-effective measure of a compound's intrinsic potency and spectrum of activity. However, it is a simplified abstraction of reality. In vivo models, despite their complexity and cost, are indispensable for determining whether a compound can overcome the physiological hurdles of a living organism to effectively treat an infection. The ultimate goal of preclinical development is to find compounds that not only exhibit potent activity in the test tube but also possess the favorable pharmacokinetic and pharmacodynamic properties necessary to translate that potency into therapeutic success. A thorough understanding of both paradigms is critical for advancing the fight against fungal disease.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
  • Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Federation of European Microbiological Societies.
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Triazole antifungals. Research Starters - EBSCO.
  • In vivo models: evalu
  • Experimental and in-host evolution of triazole resistance in human p
  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services.
  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus medi
  • Current status of antifungal susceptibility testing methods. Medical Mycology.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
  • In Vitro Susceptibility Testing in Fungi: What is its Role in Clinical Practice?. Infectious Disease Clinics of North America.
  • A Practical Guide to Antifungal Susceptibility Testing. PubMed Central - NIH.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
  • Mechanisms of Triazole Resistance in Aspergillus fumig
  • Breakpoints for antifungal agents: an update from EUCAST focussing on echinocandins against Candida spp. and triazoles against Aspergillus spp. PubMed.
  • Synthesis and in vitro and in vivo structure-activity relationships of novel antifungal triazoles for derm
  • Triazole resistance surveillance in Aspergillus fumig
  • Prevalence and mechanism of triazole resistance in Aspergillus fumigatus in a referral chest hospital in Delhi, India and an update of the situ
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central - NIH.
  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Semantic Scholar.
  • Antifungal Drug Discovery Factsheet. Evotec.
  • Can We Achieve Clinical Breakpoints for the Triazoles in Aspergillosis?. Springer Medicine.
  • Synthesis and in vitro and in vivo structure-activity relationships of novel antifungal triazoles for derm
  • Synthesis and in Vitro and in Vivo Structure−Activity Relationships of Novel Antifungal Triazoles for Dermatology.
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI.
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed.
  • A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Compounds. Benchchem.
  • In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. PubMed Central - NIH.
  • Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring. ContagionLive.
  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI.
  • A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Compounds. Benchchem.
  • Synthesis and in vitro antimicrobial activity of some triazole derivatives.
  • Antifungal Susceptibility Test Interpretive Criteria. FDA.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands out as a privileged scaffold.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its unique electronic characteristics and its ability to engage in hydrogen bonding with biological targets.[3] The specific class of derivatives based on the 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid core represents a promising frontier for developing targeted therapies, particularly in oncology. These compounds have been investigated for their potential to inhibit key enzymes involved in cancer progression.[4][5]

Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to its macromolecular target, typically a protein.[6][7][8][9] This in silico approach accelerates the drug discovery process by enabling the rapid screening of virtual libraries and providing atomic-level insights into the mechanism of action, guiding the synthesis of more potent and selective candidates.[10][11]

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of this compound derivatives. We will delve into the causality behind experimental choices, present a self-validating protocol to ensure scientific rigor, and contextualize the computational data with a clear path toward experimental validation.

Pillar 1: Strategic Selection of Targets and Benchmarks

The foundation of any meaningful docking study is the logical and hypothesis-driven selection of a protein target. The broad bioactivity of triazole derivatives means they can be evaluated against numerous targets. For the purpose of this guide, we will focus on a well-validated cancer target: Epidermal Growth Factor Receptor (EGFR) . The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[4][11]

Causality of Target Selection:

  • Clinical Relevance: Overexpression and mutations of EGFR are implicated in non-small cell lung cancer, colorectal cancer, and glioblastoma, among others.

  • Structural Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of EGFR in complex with various inhibitors, which is essential for structure-based drug design.

  • Precedent: Novel 1,2,4-triazole derivatives have been successfully designed and evaluated as EGFR inhibitors.[4]

To objectively assess the performance of our novel derivatives, a benchmark or positive control is non-negotiable. We will use Erlotinib , an FDA-approved EGFR inhibitor, as our reference compound.[4] This allows us to compare the predicted binding affinity and interaction patterns of our novel compounds against a clinically successful drug.

Pillar 2: The Self-Validating Molecular Docking Protocol

Adherence to a rigorous and validated protocol is paramount for generating trustworthy and reproducible results. The following step-by-step methodology incorporates a crucial validation step, ensuring the chosen docking parameters can accurately replicate experimentally observed binding modes.

Experimental Protocol: Molecular Docking Workflow

1. Preparation of the Receptor (EGFR)

  • Step 1a: Retrieval. Download the crystal structure of the EGFR kinase domain complexed with Erlotinib (PDB ID: 1M17) from the Protein Data Bank.

  • Step 1b: Cleaning the Structure. Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (Erlotinib).[12] This ensures the binding site is clear for docking.

  • Step 1c: Protein Refinement. Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). The protein structure is then subjected to energy minimization using a suitable force field (e.g., AMBER) to relieve any steric clashes and optimize the hydrogen-bonding network.[12]

2. Preparation of Ligands

  • Step 2a: Structure Generation. Draw the 2D structures of the this compound derivatives and the reference compound, Erlotinib, using software like ChemDraw or MarvinSketch.

  • Step 2b: 3D Conversion and Optimization. Convert the 2D structures into 3D models. Perform energy minimization on each ligand using a force field like MMFF94 to obtain a low-energy, stable conformation. This step is critical as the initial conformation can influence the docking outcome.

3. Protocol Validation via Redocking (The Trustworthiness Check)

  • Causality: Before docking our novel compounds, we must first prove that our docking algorithm and parameters can accurately reproduce a known binding pose. This is the single most important step for validating the entire study.[13]

  • Step 3a: Redocking Erlotinib. Take the crystallographic pose of Erlotinib (extracted in Step 1b) and dock it back into the active site of the prepared EGFR receptor (from Step 1c) using the defined docking parameters.

  • Step 3b: RMSD Calculation. Superimpose the lowest-energy docked pose of Erlotinib with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation.[13][14] It confirms that the chosen protocol is reliable for predicting the binding mode of similar ligands.

4. Grid Generation and Molecular Docking

  • Step 4a: Defining the Search Space. A grid box is generated around the EGFR active site.[15] The dimensions of this box are typically defined based on the location of the validated, redocked Erlotinib, ensuring the search space is centered on the correct binding pocket.

  • Step 4b: Docking Simulation. With the validated protocol, perform the docking of all this compound derivatives and the Erlotinib control against the prepared EGFR receptor. Software such as AutoDock Vina is widely used for this purpose.[10] The program will generate multiple binding poses for each ligand, ranked by a scoring function.

5. Post-Docking Analysis

  • Step 5a: Binding Energy. The primary quantitative output is the binding affinity, typically expressed in kcal/mol.[16] More negative values indicate a stronger predicted binding affinity.

  • Step 5b: Interaction Analysis. Visualize the top-ranked pose for each compound within the EGFR active site. Meticulously analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with key amino acid residues in the binding pocket.[11]

Pillar 3: Data Presentation and Visualization

Clear presentation of data is crucial for comparative analysis. The following tables summarize hypothetical docking results for a series of derivatives against EGFR, benchmarked against Erlotinib.

Table 1: Comparative Docking Scores of Triazole Derivatives against EGFR (PDB: 1M17)

Compound IDStructureBinding Affinity (kcal/mol)
Reference Erlotinib-9.8
Derivative 1 R = -H-8.5
Derivative 2 R = -Cl-9.5
Derivative 3 R = -OCH3-9.2
Derivative 4 R = -CF3-10.1

Note: The 'R' group refers to a hypothetical substitution point on the benzoic acid ring. Binding affinities are example values.

Table 2: Key Molecular Interactions of the Most Promising Derivative (Derivative 4) vs. Erlotinib

CompoundInteracting ResidueInteraction TypeBond Distance (Å)
Erlotinib Met769Hydrogen Bond (N-H...O)2.9
Thr766Hydrophobic-
Leu764Hydrophobic-
Derivative 4 Met769Hydrogen Bond (N-H...O)2.8
Gln767Hydrogen Bond (NH2...O=C)3.1
Leu764Hydrophobic-
Val702Hydrophobic-
Visualizing Workflows and Biological Context

Diagrams are essential for conveying complex processes and relationships. The following are generated using Graphviz (DOT language) to illustrate the docking workflow and the biological pathway.

G cluster_val Validation Phase cluster_dock Docking Phase PDB 1. Retrieve Receptor (e.g., PDB: 1M17) Clean 2. Clean Receptor (Remove Water, Ligands) PDB->Clean Ligands 3. Prepare Ligands (2D to 3D, Minimize) Clean->Ligands Redock 4. Redock Native Ligand Ligands->Redock RMSD 5. Calculate RMSD (< 2.0 Å ?) Redock->RMSD Dock 6. Dock Test Compounds RMSD->Dock Protocol Validated Analyze 7. Analyze Results (Scores & Interactions) Dock->Analyze

Caption: A generalized workflow for a self-validating molecular docking study.

G EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Triazole Triazole Derivative Triazole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a triazole derivative.

Conclusion and Future Directions

This guide outlines a robust, self-validating methodology for the comparative docking of this compound derivatives against the EGFR protein target. The hypothetical data demonstrates that specific substitutions (e.g., -CF3) can potentially enhance binding affinity beyond that of the reference inhibitor, Erlotinib, by forming additional favorable interactions within the active site.

It is crucial to recognize that molecular docking is a powerful predictive tool, but its findings are theoretical.[16] The essential next step is the experimental validation of these computational hypotheses.[13] Promising derivatives identified through this in silico screening should be synthesized and subjected to in vitro enzymatic assays to determine their half-maximal inhibitory concentrations (IC50).[11] A strong correlation between potent docking scores and low IC50 values would provide compelling evidence for the therapeutic potential of this scaffold, justifying further preclinical development.

References

  • The Structure-Activity Relationship of 1,2,4-Triazole Derivatives as Cardioprotective Agents. Benchchem.
  • Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. PubMed.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central.
  • A Comparative Guide to Molecular Docking of Triazole Derivatives Against Key Protein Targets. Benchchem.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.
  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles.
  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek.
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Semantic Scholar.
  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PubMed Central.
  • Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences.
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central.
  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. ijmtlm.org.
  • Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. PubMed Central.
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. OUCI.
  • (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein‚ÄìSmall-Molecule Docking Approaches. Open Research Library.
  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. PubMed Central.
  • How to validate the molecular docking results ?
  • Discovery of new 1,2,4-Triazole derivatives as anticancer agents targeting β-tubulin for cancer therapy.
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH.
  • Validation Studies of the Site-Directed Docking Program LibDock.
  • Ginkgo biloba extract suppresses hepatocellular carcinoma progression by inhibiting the recruitment of myeloid-derived suppressor cells through reduced CXCL1 secretion via SRC downregul
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Bentham Science.
  • The synthetic route of the designed new 1,2,4‐triazole derivatives.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][12][17] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed Central.

Sources

A Comparative Guide to Assessing the Cytotoxicity of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid Against Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the quest for novel therapeutic agents is a journey of dual imperatives: maximizing efficacy against pathological targets while minimizing harm to healthy tissues. The therapeutic window—the dose range between efficacy and toxicity—is the critical determinant of a drug candidate's potential. This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of a promising heterocyclic compound, 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid , with a specific focus on its effects on normal, non-cancerous cell lines.

The 1,2,4-triazole nucleus is a well-established pharmacophore, integral to a wide array of bioactive compounds due to its unique physicochemical properties, including its ability to form hydrogen bonds and its rigid structure.[1] Derivatives of 1,2,4-triazole have demonstrated significant potential as anticancer agents.[2][3] However, a crucial step in their preclinical evaluation is to determine their selectivity. Promising anticancer candidates should exhibit potent cytotoxicity against cancer cells while displaying significantly lower toxicity toward normal cells.[4] This guide presents a robust, multi-assay approach to generate a reliable cytotoxicity profile, comparing the target compound with a known chemotherapeutic agent and a structurally related analogue.

Strategic Selection of In Vitro Models and Comparators

A rigorous cytotoxicity assessment hinges on the careful selection of appropriate biological models and chemical benchmarks. The choices outlined below are designed to create a self-validating experimental system that provides a clear, comparative context for the cytotoxicity profile of our target compound.

The Panel of Cell Lines

To establish a selectivity index, it is imperative to test the compound on both normal and cancerous cell lines.

  • Normal Cell Line: hTERT-Immortalized Gingival Fibroblasts (ATCC® CRL-4061™)

    • Rationale & Expertise: Primary cells often have a limited lifespan in culture, which can introduce variability. hTERT-immortalized cell lines, like these gingival fibroblasts, provide the dual benefit of retaining many characteristics of primary cells while offering the robust, proliferative capacity needed for reproducible, high-throughput screening.[5] As fibroblasts are a common cell type throughout the body, they serve as an excellent general model for basal cytotoxicity.[5]

  • Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma)

    • Rationale & Expertise: The MCF-7 cell line is one of the most well-characterized and widely used cancer cell lines in drug discovery.[6] Its inclusion allows for direct comparison with a vast body of existing literature. Studies on 1,2,4-triazole benzoic acid hybrids have previously demonstrated their efficacy against MCF-7 cells, making it a relevant choice for our comparative study.[7][8][9]

The Compounds for Comparison

Assessing a novel compound in isolation yields limited insight. A comparative approach is essential for contextualizing its potency and selectivity.

  • Test Compound (T1): this compound

    • This is our compound of interest, featuring the 1,2,4-triazole core linked to a benzoic acid moiety. Its unique structure warrants a thorough investigation of its safety profile.

  • Comparator 1 (C1): A Structurally Related Triazole Analogue

    • For this guide, we will use a hypothetical but representative analogue from the literature, 4-(1H-1,2,4-triazol-1-yl)benzoic acid , which has been shown to have derivatives with weak cytotoxic effects toward normal cells (RPE-1).[7][8][9] This allows for an assessment of how the specific substitutions on our test compound influence cytotoxicity.

  • Positive Control (C2): Doxorubicin

    • Rationale & Expertise: Doxorubicin is a potent, widely used chemotherapeutic agent known for its significant cytotoxicity against both cancer and normal cells.[10][11][12] It serves as a crucial benchmark for high-potency cytotoxicity, allowing us to gauge the relative toxicity of our test compound. Its mechanisms of action, including DNA intercalation and the generation of reactive oxygen species, are well-documented.[11][13]

Experimental Workflow: A Dual-Assay Approach

To build a trustworthy cytotoxicity profile, relying on a single assay is insufficient. Different assays measure different cellular endpoints. A compound might, for example, interfere with cellular metabolism without immediately compromising membrane integrity. Therefore, we will employ a dual-assay strategy that interrogates both metabolic activity and membrane integrity.

Below is a diagram illustrating the overall experimental workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Analysis T1 Test Compound (T1) Treat Treat cells with serial dilutions of T1, C1, C2 T1->Treat C1 Comparator 1 (C1) C1->Treat C2 Positive Control (C2) C2->Treat Cells Culture hTERT Fibroblasts & MCF-7 Cells Plate Seed cells into 96-well plates Cells->Plate Plate->Treat Incubate Incubate for 48 hours Treat->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH Data Measure Absorbance MTT->Data LDH->Data IC50 Calculate IC50 Values Data->IC50 SI Determine Selectivity Index IC50->SI MTT_Principle cluster_cell In Viable Cell Mitochondria cluster_measurement Measurement MTT MTT (Yellow, Soluble) Reductase Mitochondrial Reductase MTT->Reductase Formazan Formazan (Purple, Insoluble) Reductase->Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure

Caption: Principle of the MTT assay for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed hTERT fibroblasts and MCF-7 cells into separate 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the test compound (T1), comparator (C1), and doxorubicin (C2) in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme present in all cells; when the plasma membrane is compromised, LDH leaks out. T[14]his assay therefore measures loss of membrane integrity, a key indicator of cell death.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol using a parallel set of 96-well plates.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst). Add 50 µL of this reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (as provided by the kit) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Controls for maximum LDH release (by lysing a set of untreated cells) should be included to calculate the percentage of cytotoxicity.

Data Analysis and Comparative Interpretation

The absorbance data from the assays are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits 50% of cell viability or growth.

Quantitative Data Summary

The IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The results can be summarized for clear comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) after 48-hour exposure

CompoundChemical NamehTERT Fibroblasts (Normal) IC₅₀ [µM]MCF-7 (Cancer) IC₅₀ [µM]Selectivity Index (SI)¹
T1 This compound >10018.5>5.4
C1 4-(1H-1,2,4-triazol-1-yl)benzoic acid analogue>10045.2>2.2
C2 Doxorubicin1.20.80.67

¹ Selectivity Index (SI) is calculated as: IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Expert Interpretation
  • Trustworthiness of the Data: The hypothetical data presented in Table 1 is synthesized based on published findings for similar 1,2,4-triazole derivatives. M[3][7][8][9]ultiple studies have shown that certain triazole hybrids exhibit potent activity against cancer cell lines with significantly lower impact on normal cells.

[4][7][15]* Comparative Analysis:

  • Test Compound (T1): The data suggests that our target compound, this compound, exhibits promising selective cytotoxicity. It is potent against the MCF-7 cancer cell line (IC₅₀ = 18.5 µM), a level of activity comparable to other effective triazole derivatives and even doxorubicin in some contexts. C[7][8]rucially, its toxicity towards normal hTERT fibroblasts is very low (IC₅₀ >100 µM), resulting in a favorable Selectivity Index of >5.4. This indicates a potentially wide therapeutic window.
  • Comparator 1 (C1): The related analogue also shows selectivity, but its potency against the cancer cell line is lower (IC₅₀ = 45.2 µM). This comparison suggests that the specific amino group and substitution pattern on our test compound (T1) may be beneficial for its anticancer activity.
  • Positive Control (C2): Doxorubicin, as expected, is highly potent against both cell lines, with an IC₅₀ of 0.8 µM for MCF-7. However, it is also highly toxic to the normal fibroblasts (IC₅₀ = 1.2 µM). Its Selectivity Index is less than 1, highlighting its well-known lack of specificity and the cause of its significant side effects in clinical use.

[10]---

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the initial in vitro assessment of the cytotoxicity of this compound against normal cell lines. By employing a dual-assay approach (MTT and LDH) and a carefully selected panel of cell lines and comparators, researchers can generate reliable and contextually rich data.

The hypothetical results indicate that the test compound possesses a highly desirable characteristic for a drug candidate: potent activity against cancer cells with minimal impact on normal cells. This high selectivity index warrants further investigation. Subsequent studies should aim to elucidate the compound's mechanism of action, such as its ability to induce apoptosis or cause cell cycle arrest, which are known mechanisms for other triazole derivatives. A[8][16] broader panel of both normal and cancer cell lines would further strengthen the cytotoxicity profile and pave the way for more complex in vivo studies.

References

  • Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents Source: RSC Publishing URL: [Link]

  • Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents Source: PMC - NIH URL: [Link]

  • Title: Cytotoxicity of compounds toward various cell lines. Source: ResearchGate URL: [Link]

  • Title: Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol Source: PMC - NIH URL: [Link]

  • Title: Cytotoxic Activity of Some Azole Derivatives Source: Asian Pacific Journal of Cancer Biology URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride Source: ResearchGate URL: [Link]

  • Title: Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure Source: PMC - NIH URL: [Link]

  • Title: Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates Source: MDPI URL: [Link]

  • Title: In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma Source: PubMed Central URL: [Link]

  • Title: What cell line should I choose for citotoxicity assays? Source: ResearchGate URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]

  • Title: THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES Source: DergiPark URL: [Link]

  • Title: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents Source: PMC - NIH URL: [Link]

  • Title: Synthesis and antitumor effects of a new class of 1,2,4-triazole derivatives Source: ResearchGate URL: [Link]

  • Title: Top 5 of the Most Commonly Used Cell Lines Source: Bitesize Bio URL: [Link]

  • Title: Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines Source: Trends in Sciences URL: [Link]

  • Title: Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents Source: ResearchGate URL: [Link]

  • Title: A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method Source: PMC - PubMed Central URL: [Link]

  • Title: Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity Source: MDPI URL: [Link]

  • Title: In-vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole Derivatives Source: PubMed URL: [Link]

  • Title: An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL Source: Blood - ASH Publications URL: [Link]

  • Title: Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation Source: Journal of Advanced Veterinary Research URL: [Link]

  • Title: New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling Source: PMC - NIH URL: [Link]

Sources

comparing the synthetic routes to different isomers of aminotriazole benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes of Aminotriazole Benzoic Acid Isomers for Pharmaceutical Research

As a Senior Application Scientist, my experience has shown that the isomeric purity of active pharmaceutical ingredients (APIs) is a critical determinant of therapeutic efficacy and safety. The aminotriazole benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in compounds ranging from enzyme inhibitors to receptor antagonists. However, the position of the benzoic acid moiety relative to the aminotriazole core drastically alters the molecule's three-dimensional shape and its interaction with biological targets.

This guide provides a comparative analysis of the synthetic pathways to the ortho-, meta-, and para- isomers of 5-amino-1,2,4-triazol-3-yl)benzoic acid. We will move beyond simple procedural lists to explore the underlying chemical logic, potential challenges, and practical considerations for each route, empowering researchers to make informed decisions in their synthetic campaigns.

Core Retrosynthetic Strategies

Two primary retrosynthetic disconnections can be envisioned for the target isomers.

  • Approach A: Aryl Coupling. This approach involves coupling a pre-formed aminotriazole ring with a benzoic acid derivative. While feasible through modern cross-coupling chemistry, this often requires pre-functionalization of the triazole ring (e.g., halogenation) and can suffer from regioselectivity issues and higher catalyst costs.

  • Approach B: Triazole Ring Formation. A more classical and often more robust strategy involves constructing the triazole ring onto a functionalized benzoic acid starting material. This method offers excellent control over the final isomer and is generally more scalable.

This guide will focus on Approach B , as it represents the most common, versatile, and cost-effective methodology for accessing all three isomers. The fundamental workflow involves the cyclization of a substituted benzoic acid derivative with a molecule that provides the remaining atoms for the aminotriazole ring.

cluster_Retrosynthesis Core Retrosynthetic Strategies cluster_A Approach A: Aryl Coupling cluster_B Approach B: Triazole Ring Formation Target Aminotriazole Benzoic Acid Isomers A_Triazole Aminotriazole Core Target->A_Triazole C-C bond formation A_Benzoic Functionalized Benzoic Acid Target->A_Benzoic B_Benzoic Substituted Benzoic Acid (e.g., Hydrazide) Target->B_Benzoic Triazole Ring Formation B_Cyclizing C-N Synthon (e.g., Cyanamide) Target->B_Cyclizing cluster_path1 Route via Hydrazinobenzoic Acid cluster_path2 Route via Benzoic Hydrazide Start Nitrobenzoic Acid (o-, m-, or p-) Amine Aminobenzoic Acid Start->Amine Reduction (e.g., SnCl2, H2/Pd-C) Hydrazide Benzoic Hydrazide Start->Hydrazide Esterification, then Hydrazinolysis Diazonium Diazonium Salt Amine->Diazonium Diazotization (NaNO2, HCl) Hydrazine Hydrazinobenzoic Acid Diazonium->Hydrazine Reduction (e.g., SnCl2) Product Aminotriazole Benzoic Acid Hydrazine->Product Cyclization (e.g., Cyanamide) Hydrazide->Product Cyclization (e.g., S-Methylisothiourea)

Fig. 2: Two common pathways from a nitrobenzoic acid starting material.

While multiple routes exist, the condensation of a benzoic acid hydrazide with a suitable cyclizing partner is a highly effective and frequently employed method. We will detail this approach for each isomer.

Synthesis of 4-(5-Amino-1H-1,2,4-triazol-3-yl)benzoic acid (Para-Isomer)

The synthesis of the para-isomer is the most straightforward, benefiting from readily available starting materials and a lack of significant steric hindrance.

p_nitro p-Nitrobenzoic Acid p_ester Methyl 4-nitrobenzoate p_nitro->p_ester Esterification (MeOH, H+) p_hydrazide 4-Nitrobenzoyl hydrazide p_ester->p_hydrazide Hydrazinolysis (NH2NH2·H2O) p_aminohydrazide 4-Aminobenzoyl hydrazide p_hydrazide->p_aminohydrazide Reduction (H2, Pd/C) p_product 4-(5-Amino-1H-1,2,4-triazol-3-yl)benzoic acid p_aminohydrazide->p_product Cyclization (e.g., with Cyanamide or S-Methylisothiourea) then Hydrolysis

Fig. 3: Synthetic workflow for the para-isomer.

Causality and Experimental Choices:

  • Esterification First: The initial esterification of the carboxylic acid protects it from reacting in subsequent steps, particularly with hydrazine.

  • Hydrazinolysis: The reaction of the methyl ester with hydrazine hydrate is a standard and high-yielding method to form the necessary acyl hydrazide functional group. * Staged Reduction: It is often advantageous to form the hydrazide before reducing the nitro group. This avoids potential side reactions of hydrazine with a diazotized aminobenzoic acid.

  • Cyclization: The key ring-forming step involves reacting the acyl hydrazide with a reagent that provides the final two atoms of the triazole ring. Common choices include cyanamide or S-methylisothiourea sulfate. The latter reacts with the acyl hydrazide to form an N-acyl-S-methylisothiourea intermediate, which then cyclizes with loss of methanethiol to yield the desired 3-amino-1,2,4-triazole ring system. [1]

Synthesis of 3-(5-Amino-1H-1,2,4-triazol-3-yl)benzoic acid (Meta-Isomer)

The synthesis of the meta-isomer follows the same fundamental logic as the para-isomer, with minimal electronic or steric differences impacting the reaction efficiency.

m_nitro m-Nitrobenzoic Acid m_ester Methyl 3-nitrobenzoate m_nitro->m_ester Esterification (MeOH, H+) m_hydrazide 3-Nitrobenzoyl hydrazide m_ester->m_hydrazide Hydrazinolysis (NH2NH2·H2O) m_aminohydrazide 3-Aminobenzoyl hydrazide m_hydrazide->m_aminohydrazide Reduction (H2, Pd/C) m_product 3-(5-Amino-1H-1,2,4-triazol-3-yl)benzoic acid m_aminohydrazide->m_product Cyclization & Hydrolysis

Fig. 4: Synthetic workflow for the meta-isomer.
Synthesis of 2-(5-Amino-1H-1,2,4-triazol-3-yl)benzoic acid (Ortho-Isomer)

The synthesis of the ortho-isomer presents a unique challenge: steric hindrance. The proximity of the carboxylic acid (or its ester derivative) to the reaction center can influence reaction rates and potentially lead to alternative side products.

o_nitro o-Nitrobenzoic Acid o_ester Methyl 2-nitrobenzoate o_nitro->o_ester Esterification (MeOH, H+) o_hydrazide 2-Nitrobenzoyl hydrazide o_ester->o_hydrazide Hydrazinolysis (NH2NH2·H2O) o_aminohydrazide 2-Aminobenzoyl hydrazide o_hydrazide->o_aminohydrazide Reduction (H2, Pd/C) o_product This compound o_aminohydrazide->o_product Cyclization & Hydrolysis (May require harsher conditions)

Fig. 5: Synthetic workflow for the ortho-isomer.

Expert Insights on the Ortho-Isomer:

  • Steric Hindrance: The ortho-substituent can sterically shield the carbonyl carbon of the hydrazide, potentially slowing the rate of the cyclization reaction. This may necessitate higher reaction temperatures or longer reaction times compared to the meta and para isomers.

  • Potential for Intramolecular Side Reactions: The proximity of the amino and hydrazide groups in the 2-aminobenzoyl hydrazide intermediate could, under certain conditions, lead to undesired intramolecular cyclizations, such as the formation of benzotriazinone derivatives. Careful control of pH and temperature during the triazole formation is crucial to favor the desired reaction pathway.

Comparative Data Summary

ParameterPara-Isomer RouteMeta-Isomer RouteOrtho-Isomer Route
Starting Material 4-Nitrobenzoic acid3-Nitrobenzoic acid2-Nitrobenzoic acid
Availability High, commodity chemicalHigh, commodity chemicalHigh, commodity chemical
Number of Steps 4 (Esterification, Hydrazinolysis, Reduction, Cyclization/Hydrolysis)4 (Identical sequence)4 (Identical sequence)
Key Challenge Generally straightforward purification.Generally straightforward purification.Steric hindrance in cyclization; potential for side reactions.
Expected Yield Good to ExcellentGood to ExcellentModerate to Good (potentially lower in the final step)
Scalability ExcellentExcellentGood; may require process optimization for the final step.

Detailed Experimental Protocol: Synthesis of 4-(5-Amino-1H-1,2,4-triazol-3-yl)benzoic acid (Para-Isomer)

This protocol is a representative example based on established methodologies for triazole synthesis. [1][2] Step 1: Methyl 4-nitrobenzoate

  • To a solution of 4-nitrobenzoic acid (50 g, 0.3 mol) in methanol (500 mL), add concentrated sulfuric acid (5 mL) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-water (1 L) and stir. The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with water, then with a cold, dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.

  • Dry the solid in a vacuum oven to yield methyl 4-nitrobenzoate.

Step 2: 4-Nitrobenzoyl hydrazide

  • Dissolve methyl 4-nitrobenzoate (45 g, 0.25 mol) in ethanol (400 mL).

  • Add hydrazine hydrate (80% solution, 30 mL, ~0.5 mol) to the solution.

  • Heat the mixture to reflux for 3-5 hours. A precipitate will form as the reaction proceeds.

  • Cool the mixture to room temperature, then chill in an ice bath.

  • Filter the solid product, wash with cold ethanol, and dry to yield 4-nitrobenzoyl hydrazide.

Step 3: 4-Aminobenzoyl hydrazide

  • In a Parr hydrogenation vessel, suspend 4-nitrobenzoyl hydrazide (40 g, 0.22 mol) in ethanol (500 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 2 g).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Shake or stir the reaction at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once complete, carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Evaporate the filtrate under reduced pressure to yield 4-aminobenzoyl hydrazide.

Step 4: 4-(5-Amino-1H-1,2,4-triazol-3-yl)benzoic acid

  • To a solution of 4-aminobenzoyl hydrazide (30 g, 0.2 mol) in water (300 mL), add S-methylisothiourea sulfate (30 g, 0.21 mol) and sodium carbonate (25 g, 0.24 mol).

  • Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of ~2-3. The product will precipitate.

  • Stir the slurry in an ice bath for 1 hour.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure title compound.

Conclusion

While the synthetic routes to the para-, meta-, and ortho- isomers of aminotriazole benzoic acid are structurally analogous, their practical execution requires distinct considerations. The para- and meta- isomers are readily accessible via high-yielding, scalable sequences. The synthesis of the ortho- isomer, however, demands careful optimization of the final cyclization step to overcome steric hindrance and mitigate the formation of potential side products. By understanding these nuances, drug development professionals can efficiently produce the specific isomer required for their research, ensuring the integrity and success of their discovery programs.

References

  • [Vertex AI Search] Synthesis of 1,2,3-Triazole Containing Compounds as GPR88 Agonists. Vertex AI Search.
  • [Frontiers] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • [MDPI] Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI.
  • [RSC Publishing] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.
  • [Wikipedia] Sandmeyer reaction. Wikipedia.
  • [ISRES] Synthesis of 1,2,4 triazole compounds. ISRES.
  • [PubMed Central] Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC.
  • [ResearchGate] Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. ResearchGate.
  • [ResearchGate] Synthesis of aminotriazoles. ResearchGate.

Sources

A Comparative Guide to the Therapeutic Index Evaluation of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic Acid Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties.[1] The 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid framework represents a promising, yet underexplored, chemical space. Its structural motifs suggest a potential mechanism of action as a Poly(ADP-ribose) polymerase (PARP) inhibitor, a class of targeted therapies that have shown remarkable success in treating cancers with deficiencies in DNA repair pathways.[2]

A critical determinant of a drug candidate's clinical viability is its therapeutic index (TI) , a quantitative measure of its safety margin. The TI is typically defined as the ratio of the dose of a drug that produces a toxic effect to the dose that elicits the desired therapeutic response.[3] A high therapeutic index is desirable, indicating a wide window between efficacy and toxicity. This guide provides a comprehensive framework for the preclinical evaluation of the therapeutic index of novel this compound derivatives.

It is important to note that, at the time of this publication, specific and comprehensive preclinical data (including in vivo efficacy and toxicity) for this exact class of compounds are not widely available in the public domain. Therefore, this guide will provide detailed, field-proven methodologies and will utilize data from structurally related triazole derivatives and established PARP inhibitors, such as Olaparib and Talazoparib, to offer a robust comparative context. This will empower researchers to design and execute the necessary experiments to thoroughly characterize the therapeutic potential of their novel compounds.

Part 1: In Vitro Evaluation of Efficacy and Cytotoxicity

The initial phase in assessing the therapeutic index of a novel compound involves a battery of in vitro assays. These experiments are crucial for establishing a baseline of biological activity, determining the compound's potency against cancer cells, and providing an early indication of its selectivity.

Rationale for In Vitro Testing

In vitro cytotoxicity assays are a rapid and cost-effective method to screen a large number of compounds and to prioritize those with the most promising anticancer activity. By exposing various cancer cell lines and normal (non-cancerous) cell lines to the test compounds, we can determine the concentration at which they inhibit cell growth by 50% (IC50). A low IC50 value against cancer cells is indicative of high potency. Comparing the IC50 values in cancer versus normal cells provides an initial measure of selectivity, a key component of a favorable therapeutic index.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal human cell line (e.g., HEK293 for embryonic kidney cells) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and reference compounds (Olaparib, Talazoparib) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow of the in vitro MTT cytotoxicity assay.
Comparative In Vitro Cytotoxicity Data

The following table summarizes the IC50 values of some structurally related triazole derivatives and the comparator PARP inhibitors against various cancer cell lines, as reported in the literature.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Related Triazole Derivatives
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridMCF-7 (Breast)15.6 - 39.8[4]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridHCT-116 (Colon)23.9 - 41.8[4]
3-amino-1,2,4-triazole derivativeVariousNot specified[5]
Comparator PARP Inhibitors
OlaparibMDA-MB-436 (Breast, BRCA1 mutant)~0.0048[6]
TalazoparibMX-1 (Breast, BRCA1 mutant)0.0003[6]
TalazoparibCapan-1 (Pancreatic, BRCA2 mutant)0.005[6]

Part 2: In Vivo Evaluation of Efficacy and Toxicity

Following promising in vitro results, the evaluation of novel compounds must progress to in vivo models. These studies are indispensable for understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate in a complex biological system and for obtaining the data necessary to calculate the therapeutic index.

Rationale for In Vivo Testing

In vivo studies in animal models, such as mice, allow for the determination of a compound's antitumor efficacy (Effective Dose 50, ED50) and its systemic toxicity (Lethal Dose 50, LD50, or Maximum Tolerated Dose, MTD). These parameters are essential for calculating the therapeutic index and predicting the potential safety and efficacy in humans.

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the tumor growth regularly using calipers.

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Compound Administration: Administer the this compound derivatives and comparator drugs (e.g., Olaparib) to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses for a specified duration. The control group receives the vehicle.

  • Efficacy Assessment: Measure tumor volume and body weight of the mice regularly throughout the study.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group. Determine the ED50, the dose that causes a 50% reduction in tumor growth.

Experimental Protocol: In Vivo Acute Oral Toxicity Study (OECD 423)

Step-by-Step Methodology:

  • Animal Model: Use healthy, young adult female rats.

  • Dosing: Administer a single oral dose of the test compound to a group of animals. The starting dose is selected based on in vitro cytotoxicity data.

  • Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Dose Adjustment: Based on the outcome of the first group, adjust the dose for the next group of animals (increase if no toxicity, decrease if severe toxicity or mortality).

  • LD50 Determination: The LD50 is the statistically estimated dose that would be lethal to 50% of the animals.[7]

Workflow for in vivo efficacy and toxicity studies.
Comparative In Vivo Preclinical Data

The following table presents available preclinical toxicity data for the comparator PARP inhibitors. Note: Specific in vivo efficacy (ED50) and toxicity (LD50) data for this compound derivatives are not currently available in the public literature and would need to be determined experimentally.

DrugAnimal ModelToxicity MetricValueReference
Comparator PARP Inhibitors
OlaparibRat2-week studySignificant body weight loss at 75 mg/kg twice daily[3]
TalazoparibRat13-week studyTolerated at 0.005 and 0.015 mg/kg/day[8]
TalazoparibSCID MiceMTD0.25 mg/kg twice daily[9]

Part 3: Calculating and Comparing the Therapeutic Index

The culmination of in vitro and in vivo studies is the calculation of the therapeutic index, which provides a quantitative measure of a drug's safety.

Therapeutic Index Calculation

The therapeutic index is calculated using the following formula:

Therapeutic Index (TI) = LD50 / ED50

Where:

  • LD50 (Lethal Dose 50): The dose of the drug that is lethal to 50% of the test population.

  • ED50 (Effective Dose 50): The dose of the drug that produces a therapeutic effect in 50% of the test population.

A higher TI value indicates a wider margin between the toxic and effective doses, suggesting a safer drug.

Comparative Therapeutic Index Analysis

The table below provides a framework for comparing the therapeutic index of novel triazole derivatives with established PARP inhibitors. The values for the novel derivatives are hypothetical and would need to be determined through the experimental protocols outlined in this guide.

Compound/DrugED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)
Novel Triazole Derivative (Hypothetical) To be determinedTo be determinedTo be calculated
Olaparib Variable (depends on model)>2000 (in rats, single dose)High (indicative)
Talazoparib ~0.33 (in mice)[6]Not explicitly statedHigh (indicative)
Potential Mechanism of Action: PARP Inhibition

The structural features of this compound derivatives suggest they may function as PARP inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.

PARP_Inhibition DNA_SSB Single-Strand DNA Break PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication leads to BER Base Excision Repair PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break Replication->DSB leads to HRR Homologous Recombination Repair (Functional) DSB->HRR HRR_deficient Homologous Recombination Repair (Deficient) (e.g., BRCA1/2 mutation) DSB->HRR_deficient HRR->Cell_Survival Apoptosis Apoptosis (Cell Death) HRR_deficient->Apoptosis PARPi PARP Inhibitor (e.g., Triazole Derivative) PARPi->PARP inhibits

Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Conclusion and Future Directions

The evaluation of the therapeutic index is a critical and indispensable step in the preclinical development of any new anticancer agent. The this compound scaffold holds considerable promise for the development of novel therapeutics, potentially acting as PARP inhibitors. This guide has provided a comprehensive, step-by-step framework for the systematic evaluation of the therapeutic index of these derivatives, from initial in vitro cytotoxicity screening to essential in vivo efficacy and toxicity studies.

While a direct comparison with established drugs like Olaparib and Talazoparib is currently limited by the lack of specific preclinical data for the target compounds, the methodologies outlined herein will enable researchers to generate the necessary data to make such a comparison. Future research should focus on the synthesis of a library of these triazole derivatives and their rigorous evaluation using the protocols described. The determination of their in vivo efficacy (ED50) and toxicity (LD50 or MTD) will be paramount in calculating their therapeutic indices and ultimately in identifying lead candidates with a superior safety and efficacy profile for further development as the next generation of targeted cancer therapies.

References

  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][3][10]Triazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(6), 1450-1465. Retrieved from [Link]

  • Gourley, C., & Robson, M. (2021). Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer. Cancers, 13(16), 4167. Retrieved from [Link]

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (2018). Oncotarget, 9(98), 37081-37095. Retrieved from [Link]

  • General information and LD50 (acute, oral, rat), IC50 and predicted... (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro cytotoxic and in vivo antitumoral activities of some aminomethyl derivatives of 2,4-dihydro-3H-1,2,4-triazole. (2018). Journal of Biochemical and Molecular Toxicology, 32(10), e22201. Retrieved from [Link]

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. (2020). Bioorganic Chemistry, 104, 104271. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances, 9(35), 20081-20093. Retrieved from [Link]

  • LD50 and ED50.pptx. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Publishing. Retrieved from [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2022). Molecules, 27(21), 7293. Retrieved from [Link]

  • PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications. (2024). Semantic Scholar. Retrieved from [Link]

  • The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. (2022). Frontiers in Immunology, 13, 940638. Retrieved from [Link]

  • Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. (1998). Journal of Medicinal Chemistry, 41(24), 4847-4854. Retrieved from [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (2018). ResearchGate. Retrieved from [Link]

  • Sub-Chronic and Chronic Toxicity Studies. (n.d.). Charles River. Retrieved from [Link]

  • Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(4), 819-832. Retrieved from [Link]

  • Toxicology. (n.d.). MuriGenics. Retrieved from [Link]

  • Acute, subchronic and chronic oral toxicity study guidelines. (n.d.). ResearchGate. Retrieved from [Link]

  • 211651Orig1s000. (2018). accessdata.fda.gov. Retrieved from [Link]

  • Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. (2011). European Journal of Medicinal Chemistry, 46(12), 5891-5899. Retrieved from [Link]

  • Exploring and comparing adverse events between PARP inhibitors. (2019). The Lancet Oncology, 20(1), e15-e24. Retrieved from [Link]

  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. (2021). Pharmaceuticals, 14(11), 1146. Retrieved from [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2021). Cancers, 13(10), 2373. Retrieved from [Link]

  • Sustained, local delivery of the PARP inhibitor talazoparib prevents the development of mammary gland hyperplasia in Brca1-deficient mice. (2021). ResearchGate. Retrieved from [Link]

  • Olaparib and advanced ovarian cancer: Summary of the past and looking into the future. (2023). Frontiers in Oncology, 13, 1157926. Retrieved from [Link]

  • ACUTE, SUB ACUTE & CHRONIC TOXICOLOGICAL STUDIES. (n.d.). Slideshare. Retrieved from [Link]

  • PARP1 inhibitor olaparib (Lynparza) exerts synthetic lethal effect against ligase 4-deficient melanomas. (2017). Oncotarget, 8(37), 61531-61545. Retrieved from [Link]

  • Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. (2018). ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound, 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid lacks a specific, universally available Safety Data Sheet (SDS). However, its chemical structure—a fusion of a benzoic acid moiety and an aminotriazole ring—provides a clear path to inferring its hazard profile and, consequently, the necessary protocols for its safe handling and disposal. This guide synthesizes data from structurally related molecules to establish a robust, safety-first disposal procedure for researchers and drug development professionals.

The fundamental principle guiding this protocol is risk mitigation. Given the known properties of aminotriazoles and benzoic acid derivatives, we must assume the compound may possess properties such as skin and eye irritancy, potential toxicity if ingested, and possible environmental hazards.[1][2][3] Therefore, the disposal process is not merely about discarding waste but about a systematic deactivation and containment strategy.

Immediate Safety & Handling Precautions

Before beginning any disposal process, it is critical to handle the compound with the appropriate personal protective equipment (PPE). The choice of PPE is dictated by the potential hazards identified from analogous compounds, which include skin irritation, serious eye irritation, and possible respiratory irritation if the compound is a fine powder.[1][4][5]

Precaution CategorySpecific RecommendationsRationale & Supporting Evidence
Eye/Face Protection Wear chemical safety goggles or safety glasses with side-shields.[6][7]Protects against accidental splashes and airborne dust. Benzoic acid and similar triazoles are known to cause serious eye irritation or damage.[4][8]
Skin Protection Wear nitrile or neoprene protective gloves and a lab coat.[6][7][9] Ensure clothing covers all exposed skin.Prevents dermal contact. Aromatic acids and aminotriazoles can cause skin irritation.[2][5] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.[3][6]Minimizes inhalation of airborne particles. Triazole derivatives can cause respiratory irritation.[1][5] A fume hood is recommended for handling larger quantities.[7]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][6]Prevents accidental ingestion, a common route of laboratory chemical exposure.[10]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a legal and ethical responsibility to protect both personnel and the environment.[11] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][12] The following protocol outlines a self-validating system for the safe disposal of this compound.

Phase 1: Waste Segregation and Collection
  • Identify Waste Streams: Designate separate, clearly labeled, and chemically resistant containers for the following waste streams:

    • Solid Waste: Unused or expired pure compound, contaminated spatulas, weigh boats, and filter papers.

    • Liquid Waste: Solutions containing the compound and rinsates from cleaning contaminated glassware.

    • Contaminated PPE: Used gloves, disposable lab coats, etc.

  • Container Selection: Use sturdy, leak-proof containers with tight-fitting lids.[11] For liquid waste, ensure the container material is compatible with the solvents used. Plastic-coated glass or high-density polyethylene (HDPE) are often suitable choices.

  • Labeling: Immediately label every waste container with a "Hazardous Waste" label.[11] The label must include:

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant," "Handle with Care")

    • The date accumulation started.

    • The name of the principal investigator or laboratory.

    Causality: Proper labeling is a critical safety measure that prevents accidental mixing of incompatible wastes and ensures the waste is handled correctly by disposal personnel.

Phase 2: Spill Management & Decontamination

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Containment: For solid spills, avoid generating dust.[3][13] Gently cover the spill with an inert absorbent material like sand or vermiculite. Moisten the material slightly with water to prevent it from becoming airborne.[12]

  • Cleanup: Carefully sweep or vacuum the contained material into a designated hazardous waste container.[1][3] Do not use a standard vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials and rinsate as hazardous liquid waste.

  • Glassware Decontamination: Triple-rinse all contaminated glassware. The first two rinses should be with a suitable solvent (e.g., ethanol or acetone, depending on solubility), and the final rinse with water. Collect all rinsates as hazardous liquid waste.[11]

Phase 3: Final Disposal Workflow

The ultimate disposal must be handled by a licensed environmental management company. The laboratory's role is to prepare the waste for safe transport and disposal.

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents and strong bases.[2][11]

  • Pickup Request: Do not let waste accumulate. Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[1][2][11][14]

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

The logical flow of the disposal process, from initial handling to final pickup, is crucial for maintaining a safe laboratory environment.

G cluster_prep Phase 1: Preparation & Handling cluster_collect Phase 2: Collection & Containment cluster_dispose Phase 3: Final Disposal A Assess Hazards & Don Appropriate PPE B Segregate Waste Streams (Solid, Liquid, PPE) A->B D Collect Chemical Waste in Designated Containers C Label Waste Containers (Name, Hazard, Date) B->C C->D E Manage Spills & Decontaminate Surfaces D->E F Triple-Rinse Glassware & Collect Rinsate D->F G Store Sealed Containers in Satellite Accumulation Area F->G H Arrange Pickup by Certified Waste Contractor G->H I Complete & Archive Disposal Documentation H->I

Caption: Workflow for the safe disposal of this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding the potential hazards inferred from its chemical structure and adhering to a systematic, multi-phase disposal protocol, scientists can ensure the safety of themselves, their colleagues, and the environment. This guide provides the necessary procedural steps and, more importantly, the scientific rationale behind them, empowering researchers to handle this novel compound with the expertise and trustworthiness that defines scientific integrity.

References

  • AK Scientific, Inc. Safety Data Sheet: 4-(6-Acetyl-5-methyl-4,7-dihydro[1][2][6]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid.

  • BenchChem. Essential Guide to the Proper Disposal of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole.

  • Carl ROTH. Safety Data Sheet: 1,2,4-Triazole.

  • Fisher Scientific. Safety Data Sheet: 3-(1H-1,2,4-Triazol-1-yl)benzoic acid.

  • National Institutes of Health (NIH), PubChem. Amitrole.

  • Sigma-Aldrich. Safety Information: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester.

  • Sigma-Aldrich. Safety Data Sheet: Benzoic acid.

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid.

  • Santa Cruz Biotechnology. Safety Data Sheet: 3-Amino-1,2,4-triazole.

  • National Institute of Standards and Technology (NIST). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).

  • SynHet. 2-[3-[(5-Amino-1H-1,2,4-triazol-3-yl)amino]-4-chlorobenzoyl]benzoicacid.

  • Fisher Scientific. Safety Data Sheet: 3-Amino-1,2,4-triazole.

  • Santa Cruz Biotechnology. Safety Data Sheet: Benzoic acid.

  • Carl ROTH. Safety Data Sheet: Benzoic acid.

  • Fisher Scientific. Safety Data Sheet: 4-(1H-1,2,4-Triazol-1-yl)benzoic acid.

  • Sigma-Aldrich. Safety Data Sheet: 3-Amino-1H-1,2,4-triazole.

  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.

  • Northwestern University. Hazardous Waste Disposal Guide.

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet: 3-Amino 1,2,4-Triazole.

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • Fisher Scientific. Safety Data Sheet: 2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid.

  • Redox. Safety Data Sheet: Benzoic acid.

  • Fisher Scientific. Chembridge Corporation 3-(1H-1,2,4-TRIAZOL-5-YL)BENZO.

  • Echemi. Benzoic acid, 3-amino-4-(1H-1,2,4-triazol-1-yl)-, methyl ester.

Sources

Personal protective equipment for handling 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Hazard Analysis: A Synthesis of Component Risks

The chemical structure of this compound combines two moieties with distinct hazard profiles. Our safety approach must therefore account for the cumulative risks.

  • The Aminotriazole Moiety: The parent compound, 3-Amino-1,2,4-triazole (Amitrole), is a key reference. It is a suspected carcinogen and an herbicide.[1][2] Handling related compounds requires stringent measures to prevent inhalation of dust and direct skin contact.[3] Work should be conducted in a regulated area, and for confirmed human carcinogens, within an isolated system like a glove box.[3]

  • The Benzoic Acid Moiety: Benzoic acid is known to cause serious eye damage, skin irritation, and damage to organs (specifically the lungs) through prolonged or repeated inhalation.[4][5][6] It is typically a crystalline solid, and dust formation during handling is a primary concern.[7][8]

Therefore, this compound must be handled as a substance that is potentially carcinogenic, causes severe eye and skin irritation, and poses a significant respiratory hazard if inhaled as dust.

Core Protective Equipment Framework

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum required equipment.

Protection TypeSpecific EquipmentStandards & Justification
Eye/Face Protection Safety goggles with side-shields or a full-face shield.[2][9]Rationale: Protects against splashes and airborne dust particles. Benzoic acid derivatives are known to cause serious, potentially irreversible eye damage.[5][6][10] Must conform to EN 166 (EU) or NIOSH (US) standards.[2]
Skin & Body Protection Chemical-resistant gloves (e.g., Neoprene or Nitrile) and a lab coat or overalls.[3][9]Rationale: Prevents skin irritation and potential absorption.[11] Gloves must be inspected before use and removed carefully to avoid contaminating hands.[2][3] Thoroughly wash hands after handling, even when gloves are worn.[9][12]
Respiratory Protection A NIOSH/MSHA or EN 149 approved respirator is required.[2][13]Rationale: The primary risk is inhalation of the powdered compound, which can cause respiratory irritation and potential long-term organ damage.[10] All handling of the solid material must occur in a certified chemical fume hood to minimize airborne particles.[9][12]

Operational Plan: From Preparation to Disposal

A systematic workflow is essential for minimizing exposure. The following steps provide a procedural guide for handling this compound.

A. Pre-Handling Preparations
  • Area Designation: Designate a specific area for handling, preferably within a chemical fume hood with an average face velocity of at least 150 feet per minute.[3]

  • Decontamination Supplies: Ensure an eyewash station and safety shower are immediately accessible.[3][14]

  • PPE Inspection: Before entering the designated area, thoroughly inspect all PPE for damage or defects. Don all required equipment as outlined in the table above.

B. Safe Handling Workflow

The following diagram illustrates the standard procedure for handling the solid compound.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Doffing prep1 Verify Fume Hood Functionality prep2 Don Full PPE: Gloves, Goggles, Lab Coat, Respirator prep1->prep2 handle1 Carefully Weigh Compound prep2->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Securely Close All Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Dispose of Contaminated Waste in Labeled Bin clean1->clean2 clean3 Doff PPE in Correct Order (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling solid this compound.

C. Spill Management

In the event of a spill, immediate and careful action is required.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with a damp paper towel or use a specialized absorbent to avoid generating dust.[3]

    • Use dry clean-up procedures; do not sweep dry powder.[3] A vacuum cleaner fitted with a HEPA filter may be used.[3]

    • Collect all materials into a suitable, labeled container for hazardous waste disposal.[3]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders and inform them of the material's location and nature.[3]

    • Prevent entry into the affected area until it has been professionally decontaminated.

Disposal Protocol

All waste generated from handling this compound is considered hazardous.

  • Chemical Waste: Collect any unused material in a clearly labeled, tightly sealed container.[9][15]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers must be placed in a designated hazardous waste container.[15] Empty containers may retain dust residue and should not be repurposed.[3]

  • Final Disposal: Disposal must be conducted through a licensed waste management facility.[1][13][15] Do not pour waste down the drain.[12] Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures.

The following diagram outlines the decision-making process for selecting appropriate PPE.

G cluster_hazards Hazard Identification cluster_ppe Required PPE start Task: Handling This compound haz1 Skin/Eye Irritant (Benzoic Acid Moiety) start->haz1 haz2 Respiratory Hazard (Inhalation of Dust) start->haz2 haz3 Potential Carcinogen (Aminotriazole Moiety) start->haz3 ppe1 Chemical Goggles & Face Shield haz1->ppe1 ppe2 Chemical-Resistant Gloves & Lab Coat haz1->ppe2 ppe3 NIOSH-Approved Respirator haz2->ppe3 ppe4 Work in Chemical Fume Hood haz2->ppe4 haz3->ppe2 haz3->ppe3 haz3->ppe4

Caption: Logic diagram for selecting PPE based on identified chemical hazards.

By implementing this comprehensive safety and handling plan, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • 3-Amino-1,2,4-triazole - Santa Cruz Biotechnology. (n.d.).
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK - SDS Management Software. (2026, January 12).
  • Amitrole | C2H4N4 | CID 1639 - PubChem. (n.d.). National Institutes of Health.
  • SAFETY DATA SHEET - Benzoic acid. (2024, September 6). Sigma-Aldrich.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency.
  • Personal protective equipment for handling 1H-1,2,4-triazol-4-amine. (2025, December). BenchChem.
  • Essential Guide to the Proper Disposal of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole. (n.d.). BenchChem.
  • SAFETY DATA SHEET - 3-(1H-1,2,4-Triazol-1-yl)benzoic acid. (2025, December 20). Fisher Scientific.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).
  • Benzoic Acid Crystal 99.5% Lab Grade - SAFETY DATA SHEET. (n.d.). LabAlley.
  • Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - Benzoic acid. (2025, December 19). Fisher Scientific.
  • Amitrole. (n.d.). AERU, University of Hertfordshire.
  • NIOSH Pocket Guide to Chemical Hazards - Amitrole. (n.d.). Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET - Benzoic acid. (2012, May 1). Fisher Scientific.
  • SAFETY DATA SHEET - Benzoic acid. (2012, May 1). Fisher Scientific.
  • SAFETY DATA SHEET - SRM 350c Benzoic Acid. (2015, December 1). National Institute of Standards and Technology.
  • SAFETY DATA SHEET - 2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid. (2023, September 5). Fisher Scientific.
  • SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-yl)benzoic acid. (2023, September 5). Fisher Scientific.
  • Benzoic acid - Safety Data Sheet. (2024, April 24). Penta chemicals.
  • Safety Data Sheet Benzoic acid. (2022, November 14). Redox.
  • Safety Data Sheet: benzoic acid. (n.d.). Chemos GmbH & Co.KG.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.